1,3-Butanediol diacrylate
Description
The exact mass of the compound Butane-1,3-diyl diacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-enoyloxybutyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-4-9(11)13-7-6-8(3)14-10(12)5-2/h4-5,8H,1-2,6-7H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMIAEWUVYWVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C=C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62083-89-0 | |
| Record name | 2-Propenoic acid, 1,1′-(1-methyl-1,3-propanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62083-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4038845 | |
| Record name | 1,3-Butylene diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 1,1'-(1-methyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19485-03-1 | |
| Record name | 1,3-Butanediol, diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19485-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butylene glycol diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-(1-methyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Butylene diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,3-diyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BUTYLENE GLYCOL DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW75O1D484 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 1,3-Butanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of 1,3-Butanediol diacrylate (CAS No. 19485-03-1). The information is curated for professionals in research and development who require precise data for formulation, synthesis, and material characterization. This document outlines key quantitative physical data in a structured format and details the standardized experimental protocols used for their determination.
Core Physical and Chemical Properties
This compound is a difunctional monomer utilized in various applications, including the synthesis of polymers, coatings, and adhesives. Its physical characteristics are crucial for understanding its behavior in chemical reactions and formulations. It typically appears as a clear liquid.[1]
| Property | Value | Units | Conditions |
| Molecular Formula | C₁₀H₁₄O₄ | - | - |
| Molecular Weight | 198.22 | g/mol | - |
| Density | 1.03[2][3][4] | g/mL | at 25 °C |
| Boiling Point | 73[3][5] | °C | at 0.1 mm Hg |
| Refractive Index | 1.45[2][3][4] | n20/D | at 20 °C |
| Viscosity | 9 | cP | at 25 °C |
| Flash Point | 93[2][3] | °C | Closed Cup |
| Vapor Pressure | 0.0163 | mm Hg | at 25 °C |
Experimental Protocols
The accurate determination of physical properties is paramount for quality control and research applications. The values presented in this guide are based on standardized testing protocols, primarily those established by ASTM International.
Density Measurement
The density of liquid monomers like this compound is typically determined using a digital density meter based on the oscillating U-tube principle, following a method like ASTM D4052 .[2][3]
Methodology (ASTM D4052):
-
Apparatus: A digital density meter equipped with an oscillating U-tube. The instrument must be calibrated with certified reference standards (e.g., dry air and pure water) at the measurement temperature.
-
Sample Preparation: The this compound sample is brought to the specified temperature (25 °C). It is crucial to ensure the sample is free of any air bubbles, which can significantly affect the accuracy of the measurement.[4]
-
Measurement: A small volume of the liquid sample is injected into the thermostatted U-tube. The instrument measures the change in the oscillation frequency of the tube when filled with the sample compared to its oscillation frequency when filled with the calibration standards.
-
Calculation: The instrument's software automatically calculates the density of the sample based on the measured oscillation period and the calibration data. The result is typically reported in g/mL or g/cm³.[3]
Viscosity Measurement
The viscosity of this compound is a measure of its resistance to flow. For liquids in this viscosity range, rotational viscometers or Stabinger viscometers are commonly employed, often following protocols such as ASTM D7042 .[6]
Methodology (ASTM D7042):
-
Apparatus: A Stabinger viscometer, which consists of a measuring cell with a rotating tube and a concentric, magnetically coupled rotor. The instrument also includes a built-in digital density meter to calculate kinematic viscosity from the measured dynamic viscosity.[6]
-
Sample Preparation: The sample is equilibrated to the test temperature (25 °C).
-
Measurement: A small sample volume (typically a few milliliters) is introduced into the measuring cell. The outer tube rotates at a constant speed, causing the inner rotor to rotate due to the fluid's viscous drag. The rotational speed of the rotor is measured, and the dynamic viscosity is determined from the speed difference between the tube and the rotor.
-
Calculation: The instrument provides a direct reading of the dynamic viscosity (in mPa·s or cP). It simultaneously measures density to calculate and report the kinematic viscosity (in mm²/s or cSt).[7]
Refractive Index Measurement
The refractive index is a fundamental property related to how light propagates through the material. It is a dimensionless number that is crucial for optical applications and for purity assessment. An Abbe refractometer is a standard instrument for this measurement.
Methodology (General Procedure):
-
Apparatus: An Abbe refractometer with a monochromatic light source (typically a sodium D-line at 589 nm) and a temperature-controlled prism assembly.
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the this compound sample are placed on the clean, dry surface of the measuring prism. The illuminating prism is then closed and locked.
-
Measurement: The user looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read directly from the instrument's scale. The temperature must be precisely controlled and reported (e.g., n20/D for 20 °C).
Boiling Point at Reduced Pressure
For compounds that may decompose or polymerize at their atmospheric boiling point, the boiling point is determined at a reduced pressure.
Methodology (Micro-boiling point method):
-
Apparatus: A small test tube containing the liquid sample, a capillary tube (sealed at one end) placed inverted inside the test tube, a thermometer, and a heating apparatus (e.g., a Thiele tube or a metal heating block). The entire system is connected to a vacuum source with a manometer to measure the pressure.
-
Procedure: The system is evacuated to the desired pressure (e.g., 0.1 mm Hg). The sample is then gently heated.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
-
Determination: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[8] This temperature is recorded along with the corresponding pressure.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the density of a liquid monomer like this compound using a digital density meter, as outlined in the experimental protocols.
References
- 1. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D4052 - eralytics [eralytics.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D4052 - 11 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter [environmental-expert.com]
- 6. ASTM releases standard test for dynamic viscosity | Laboratory Talk [laboratorytalk.com]
- 7. azom.com [azom.com]
- 8. Video: Boiling Points - Concept [jove.com]
An In-depth Technical Guide to 1,3-Butanediol Diacrylate: Properties, Applications, and Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butanediol diacrylate (1,3-BDDA) is a difunctional acrylic monomer that serves as a crucial building block in the synthesis of a wide range of polymers. Its chemical structure, featuring two acrylate groups connected by a four-carbon chain with a methyl substituent, imparts unique properties to the resulting materials. This guide provides a comprehensive overview of 1,3-BDDA, focusing on its chemical characteristics, synthesis, polymerization kinetics, and its applications in biomaterials and drug delivery, with particular attention to its biocompatibility.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a butane backbone with acrylate functional groups at the 1 and 3 positions.
IUPAC Name: 3-oxobutyl prop-2-enoate
| Identifier | Value |
| CAS Number | 19485-03-1 |
| Molecular Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol |
| SMILES | CC(OC(=O)C=C)CCOC(=O)C=C |
| InChI Key | FQMIAEWUVYWVNB-UHFFFAOYSA-N |
Synthesis and Polymerization
Synthesis of this compound
While detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis involves the esterification of 1,3-butanediol with acrylic acid or its derivatives, such as acryloyl chloride, in the presence of an acid catalyst and a polymerization inhibitor to prevent premature polymerization.
A generalized reaction scheme is as follows:
Caption: Generalized synthesis of this compound.
Free-Radical Polymerization
This compound readily undergoes free-radical polymerization, initiated by thermal or photochemical decomposition of an initiator, to form a crosslinked polymer network. The two acrylate groups allow for the formation of a three-dimensional structure, leading to materials with high mechanical strength and chemical resistance.
The polymerization process follows the classical steps of initiation, propagation, and termination. The kinetics of polymerization for diacrylates are complex and can be influenced by factors such as initiator concentration, temperature, and the presence of inhibitors.
Applications in Biomaterials and Drug Delivery
The ability of 1,3-BDDA to form crosslinked hydrogels makes it a valuable monomer in the biomedical field. Hydrogels are water-swollen polymer networks that mimic the extracellular matrix, making them suitable for various biological applications.[1]
Hydrogels for Drug Delivery
Hydrogels based on 1,3-BDDA can be designed to encapsulate and release therapeutic agents in a controlled manner.[2] The release of the drug can be modulated by the crosslinking density of the hydrogel, which affects the mesh size of the polymer network and, consequently, the diffusion of the drug.[1] These hydrogels are being explored for various routes of administration, including transdermal and localized delivery.[2]
pH-Responsive Polymers
1,3-BDDA can be co-polymerized with monomers containing pH-sensitive functional groups to create "smart" hydrogels. For instance, co-polymerization with piperazine can yield pH-responsive coatings.[3] These materials can change their swelling behavior in response to changes in pH, which can be utilized for targeted drug delivery to specific sites in the body with different pH environments, such as the gastrointestinal tract or tumor microenvironments.
Biocompatibility and Toxicological Profile
The biocompatibility of any material intended for medical use is of paramount importance. Materials based on 1,3-BDDA must be rigorously tested according to international standards such as ISO 10993.[4][5][6][7][8]
Cytotoxicity
Skin Sensitization and Irritation
Multifunctional acrylates, including 1,3-BDDA, are known to be potential skin sensitizers and irritants.[10] Direct contact with the monomer should be avoided. Once polymerized, the material's potential for irritation and sensitization is significantly reduced, but testing of the final device is still necessary as per ISO 10993-10.[4]
In Vivo Toxicity
Studies on the precursor molecule, 1,3-butanediol, have shown that at high concentrations, it can have physiological and metabolic effects.[11][12] While these studies are not directly on the diacrylate form, they highlight the importance of evaluating the complete toxicological profile of any new biomaterial, including potential degradation products. Subchronic toxicity studies in animal models are essential to determine the no-observed-adverse-effect level (NOAEL) for materials derived from 1,3-BDDA.[13]
Experimental Protocols
General Protocol for Biocompatibility Testing (based on ISO 10993)
The following diagram outlines a general workflow for the biocompatibility assessment of a medical device fabricated using this compound.
References
- 1. Commercial hydrogel product for drug delivery based on route of administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. adgyllifesciences.com [adgyllifesciences.com]
- 5. EN ISO 10993 - Biocompatibility testing of medical device [hygcen.de]
- 6. emergobyul.com [emergobyul.com]
- 7. certbetter.com [certbetter.com]
- 8. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicological evaluation of the ketogenic ester bis hexanoyl (R)-1,3-butanediol: Subchronic toxicity in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Butanediol Diacrylate (CAS: 19485-03-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butanediol diacrylate (CAS number: 19485-03-1) is a difunctional acrylic monomer that serves as a crucial building block in the synthesis of a wide array of polymers.[1][2] Its chemical structure, featuring two acrylate groups, allows it to act as a crosslinking agent, thereby imparting enhanced mechanical strength, flexibility, and thermal stability to the resulting polymeric materials. This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and relevant biological interactions of this compound, with a focus on its application in hydrogel synthesis and potential toxicological pathways.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe handling in a research and development setting. The following tables summarize key quantitative data for this compound.[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 19485-03-1 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₄ | [1][4] |
| Molecular Weight | 198.22 g/mol | [1][4] |
| Appearance | Colorless liquid | [3] |
| Density | 1.03 g/mL at 25 °C | [2] |
| Boiling Point | >150 °C | [3] |
| Flash Point | 93 °C (closed cup) | [2] |
| Refractive Index | n20/D 1.45 | [2] |
| InChI Key | FQMIAEWUVYWVNB-UHFFFAOYSA-N | |
| SMILES | CC(CCOC(=O)C=C)OC(=O)C=C | |
| Purity | Typically ≥98% | |
| Inhibitor | Often contains ~500 ppm hydroquinone | [2] |
Table 2: Safety and Hazard Information for this compound
| Hazard Statement | GHS Classification | Precautionary Statements | Reference(s) |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | [5] |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1) | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. P272: Contaminated work clothing should not be allowed out of the workplace. | [5] |
Experimental Protocols and Applications
This compound is a versatile monomer primarily utilized in polymerization reactions to form crosslinked networks. Its applications span from industrial coatings and adhesives to advanced biomaterials such as dental resins and hydrogels.[6][7]
Synthesis of pH-Sensitive Hydrogels
One notable application of this compound is in the synthesis of pH-sensitive hydrogels. These materials can swell or contract in response to changes in environmental pH, making them promising candidates for drug delivery systems and sensors.[7] The following protocol is based on the synthesis of a biocompatible poly(β-amino ester) hydrogel.[7]
Experimental Protocol: Synthesis of a pH-Sensitive Hydrogel
-
Monomer Preparation: In a suitable reaction vessel, combine this compound (BDDA) and piperazine (PIP) in a 2:1 molar ratio.[7]
-
Addition of Photoinitiator: To the monomer mixture, add 2.5 wt% of a suitable photoinitiator, such as Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide.[7]
-
Homogenization: Thoroughly mix the components until a homogeneous solution is obtained. The synthesis is typically performed without a solvent.[7]
-
Curing: Cast the mixture into a desired mold or onto a substrate. Expose the mixture to a UV light source to initiate polymerization and crosslinking. The curing time will depend on the intensity of the UV source and the thickness of the sample.
-
Post-Curing and Purification: After UV curing, the resulting hydrogel may be washed with a suitable solvent (e.g., deionized water) to remove any unreacted monomers and photoinitiator.
-
Characterization: The swelling behavior of the hydrogel can be characterized by immersing it in buffer solutions of varying pH and measuring the change in mass or volume.
Below is a visual representation of this experimental workflow.
Caption: Experimental workflow for the synthesis of a pH-sensitive hydrogel.
Biological Effects and Signaling Pathways
The biological effects of acrylate monomers are of significant interest, particularly in applications involving direct contact with biological tissues, such as in dental materials and drug delivery systems.[2][8] While the polymerized forms are generally considered inert, residual unpolymerized monomers can leach out and elicit cytotoxic effects.[1]
The primary mechanism of acrylate-induced cytotoxicity is believed to involve the induction of oxidative stress.[1][8] Acrylate monomers can deplete intracellular levels of glutathione (GSH), a key antioxidant, leading to an accumulation of reactive oxygen species (ROS).[1] This oxidative stress can, in turn, trigger downstream signaling pathways that lead to apoptosis (programmed cell death).[1][8]
While specific signaling pathways for this compound are not extensively documented, a generalized pathway for acrylate monomer-induced cytotoxicity can be proposed based on studies of related compounds.[1][8]
Caption: Generalized signaling pathway of acrylate monomer-induced cytotoxicity.
This diagram illustrates that the presence of acrylate monomers can lead to the depletion of glutathione, a crucial antioxidant.[1] This results in an increase in reactive oxygen species (ROS), which can cause mitochondrial damage, leading to the activation of the caspase cascade and ultimately, apoptosis.[1][8]
Conclusion
This compound is a valuable difunctional monomer with significant potential in the development of advanced polymer materials. Its ability to form crosslinked networks makes it suitable for a range of applications, including the synthesis of smart materials like pH-sensitive hydrogels. However, researchers and drug development professionals must be cognizant of the potential cytotoxicity associated with residual monomers. A thorough understanding of its physicochemical properties, coupled with careful handling and purification procedures, is essential for its safe and effective use in scientific research and product development. Further studies are warranted to elucidate the specific biological signaling pathways affected by this compound to better assess its biocompatibility for in vivo applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 19485-03-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Butanediol diacrylate | C10H14O4 | CID 70613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Molecular weight and formula of 1,3-Butanediol diacrylate
An In-depth Technical Guide to 1,3-Butanediol Diacrylate
Introduction
This compound (1,3-BDDA) is a difunctional monomer with the chemical formula C10H14O4 and a molecular weight of 198.22 g/mol .[1][2][3] It is a combustible, corrosive liquid at room temperature and is known for its utility in polymer synthesis.[2][4] This monomer is of particular interest to researchers in materials science and drug development due to its ability to form cross-linked polymers and hydrogels. Its applications span from UV-curable coatings and adhesives to the creation of biocompatible materials for controlled drug release and tissue engineering. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound.
Core Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C10H14O4[1] |
| Molecular Weight | 198.22 g/mol [1][2][3] |
| CAS Number | 19485-03-1[1][2] |
| Appearance | Liquid[2] |
| Density | 1.03 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.45[2] |
| Flash Point | 93 °C (199.4 °F) - closed cup[2] |
| Boiling Point | Not specified |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the esterification of 1,3-Butanediol with acrylic acid. This reaction is generally carried out in the presence of an acid catalyst and a polymerization inhibitor to prevent the spontaneous polymerization of the acrylate groups.
General Experimental Protocol for Esterification
A detailed methodology for a typical synthesis is as follows:
-
Reaction Setup : A reaction flask equipped with a stirrer, a thermometer, a Dean-Stark trap, and a condenser is charged with 1,3-Butanediol, an excess of acrylic acid, an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone).
-
Reaction Execution : The mixture is heated to the reflux temperature of the solvent (e.g., toluene) used for azeotropic removal of water. The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap.
-
Work-up : Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The crude product is then washed with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted acrylic acid, followed by washing with brine.
-
Purification : The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The final product is then purified by vacuum distillation.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a versatile monomer used in the development of a variety of polymeric materials. Its two acrylate groups allow for cross-linking, which is essential for the formation of stable polymer networks.
-
UV-Curable Coatings and Adhesives : The rapid polymerization of 1,3-BDDA under UV light makes it a valuable component in fast-curing systems for coatings and adhesives.
-
Biocompatible Hydrogels : In the field of drug development, 1,3-BDDA is used in the synthesis of pH-sensitive hydrogels. These hydrogels can be designed to release encapsulated drugs in response to specific pH changes in the body, offering a targeted drug delivery mechanism. One example is the synthesis of oligo(beta-amino esters) from this compound and piperazine, which are biocompatible and can be prepared without solvents.[5]
-
Dental Resins : This monomer is also utilized in dental composites and restorative materials, contributing to their mechanical strength and durability.
Polymerization Pathway
The primary utility of this compound stems from its ability to undergo free-radical polymerization. This process can be initiated by heat, light, or chemical initiators. The presence of two acrylate functional groups allows for the formation of a cross-linked polymer network.
Caption: Free-radical polymerization of this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful in contact with skin and can cause severe skin burns and eye damage.[4][6] It may also cause an allergic skin reaction.[4][6] Therefore, appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn when handling this chemical.[2][4] It should be stored in a well-ventilated place and kept away from heat and sources of ignition.
References
Synthesis and Purification of 1,3-Butanediol Diacrylate: A Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 1,3-Butanediol diacrylate. The document outlines the primary synthesis methodology, detailed experimental protocols, and purification techniques. Quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.
Introduction
This compound is a difunctional monomer commonly utilized in the synthesis of polymers and hydrogels. Its crosslinking properties make it a valuable component in various applications, including in the development of biomaterials and drug delivery systems. The ability to synthesize and purify this compound in a laboratory setting is crucial for research and development in these fields. This guide details the prevalent method of synthesis—direct esterification—and subsequent purification steps to achieve a high-purity product suitable for laboratory applications.
Synthesis of this compound
The most common and straightforward method for the laboratory synthesis of this compound is the direct esterification of 1,3-Butanediol with acrylic acid. This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product.
Chemical Reaction
The esterification reaction proceeds as follows:
Caption: Chemical equation for the synthesis of this compound.
Experimental Protocol: Esterification
This protocol is adapted from general esterification procedures for similar diacrylates.
Materials:
-
1,3-Butanediol
-
Acrylic acid
-
p-Toluenesulfonic acid (p-TSA) or Sulfuric acid (H₂SO₄) as a catalyst
-
Hydroquinone or Monomethyl ether hydroquinone (MEHQ) as a polymerization inhibitor
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate (or sodium carbonate) solution (5% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add 1,3-Butanediol (1.0 eq), acrylic acid (2.2 eq), a catalytic amount of p-toluenesulfonic acid (e.g., 1-5 mol% based on the diol), and a polymerization inhibitor such as hydroquinone (e.g., 500 ppm). Add toluene as a solvent to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until the reaction completion is confirmed by an appropriate analytical method (e.g., TLC, GC-MS).
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove excess acrylic acid. Repeat this washing step until the aqueous layer is no longer acidic.
-
Wash the organic layer with saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be an oily liquid.
Purification of this compound
The crude product from the synthesis will likely contain unreacted starting materials, the monoacrylate intermediate, and polymerization inhibitors. Purification is essential to obtain a product of high purity.
Experimental Protocol: Vacuum Distillation
Vacuum distillation is the most effective method for purifying this compound due to its relatively high boiling point and susceptibility to polymerization at elevated temperatures.
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump
-
Cold trap
-
Heating mantle
-
Thermometer
-
Manometer
Procedure:
-
Setup: Assemble the short-path distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. Place the crude this compound in the distillation flask. It is crucial to add a fresh amount of a polymerization inhibitor (e.g., hydroquinone) to the crude product before heating.
-
Distillation: Gradually apply vacuum to the system. Once the desired pressure is reached, begin to heat the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point and pressure. The boiling point of this compound is approximately 93 °C at 1 mmHg. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
Storage: The purified this compound should be stored in a cool, dark place, and an inhibitor should be added to prevent polymerization during storage.[1]
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol |
| Density | 1.03 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.45[1] |
| Boiling Point | 93 °C at 1 mmHg |
| Flash Point | 93 °C (closed cup)[1] |
Table 2: Typical Purity and Inhibitor Concentration
| Parameter | Typical Value |
| Purity (Assay) | ≥ 98%[1] |
| Inhibitor (Hydroquinone) | 500 ppm[1] |
Logical Relationships and Workflows
The following diagrams illustrate the overall process for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Safety Considerations
-
Acrylic acid is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood.
-
This compound is a skin and eye irritant and may cause allergic skin reactions.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Polymerization: Acrylates can undergo spontaneous and hazardous polymerization, especially at elevated temperatures or in the presence of contaminants. Always use a polymerization inhibitor during synthesis, distillation, and storage.
-
Vacuum Distillation: Ensure the glassware used for vacuum distillation is free from cracks or defects to prevent implosion. Use a safety shield.
This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound for laboratory use. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
Spectroscopic Characterization of 1,3-Butanediol Diacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for 1,3-Butanediol diacrylate (CAS No. 19485-03-1), a monomer frequently utilized in polymer synthesis. The following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. Due to the limited availability of public data, particularly for NMR, this guide also outlines generalized experimental protocols for these analytical techniques.
Core Spectroscopic Data
The quantitative spectroscopic data for this compound is summarized below. This information is critical for quality control, reaction monitoring, and structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry of this compound has been reported using Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern provides a fingerprint for its identification.
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Top m/z Peak | 55[1] |
| 2nd Highest m/z Peak | 54[1] |
| 3rd Highest m/z Peak | 27[1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the strong absorbances of the ester and acrylate functionalities.
Table 2: Characteristic Infrared (IR) Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1720 | C=O (Ester) Stretch[2] |
| 1718 | Esterification Band[2] |
| 1636 | C=C (Acrylate) Stretch[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Nuclear Magnetic Resonance (NMR) Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Notes |
| ¹H | 5.8 - 6.5 (vinylic CH =CH₂) | Complex multiplets are expected for the vinyl protons. |
| ¹H | 4.0 - 4.4 (-O-CH ₂- and -O-CH -) | The chemical shifts of the butanediol backbone protons. |
| ¹H | 1.8 - 2.2 (-CH ₂-) | The methylene group adjacent to the methine. |
| ¹H | 1.2 - 1.4 (-CH ₃) | The methyl group of the butanediol backbone. |
| ¹³C | 165 - 167 (C =O) | Carbonyl carbon of the ester. |
| ¹³C | 128 - 132 (vinylic C H=CH₂) | Vinylic carbons of the acrylate group. |
| ¹³C | 60 - 70 (-O-C H₂- and -O-C H-) | Carbons of the butanediol backbone attached to oxygen. |
| ¹³C | 30 - 40 (-C H₂-) | Methylene carbon of the butanediol backbone. |
| ¹³C | 15 - 25 (-C H₃) | Methyl carbon of the butanediol backbone. |
Note: The predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
Experimental Protocols
While specific experimental protocols for the acquisition of the presented data are not fully available, the following outlines standard methodologies for the spectroscopic analysis of a liquid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
Instrumentation : The spectrum is acquired on a high-field NMR spectrometer, such as a Bruker WP-80 or higher.
-
Data Acquisition : For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, with a wider spectral width and a longer relaxation delay (2-5 seconds).
-
Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a neat liquid sample, a thin film is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the clean salt plates or ATR crystal is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : For GC-MS analysis, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer.
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is typically used.
-
Data Acquisition : The GC oven temperature is programmed to ramp up, allowing for the elution of the compound. The mass spectrometer scans a defined mass-to-charge (m/z) range (e.g., 40-400 amu) as the compound elutes from the GC column.
-
Data Processing : The resulting mass spectrum shows the relative abundance of different fragment ions, which is characteristic of the molecule's structure.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Generalized workflow for spectroscopic analysis.
References
An In-Depth Technical Guide to the Solubility of 1,3-Butanediol Diacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butanediol diacrylate (BDDA) is a difunctional acrylic monomer that is utilized in a variety of applications, including the formulation of coatings, adhesives, inks, and dental resins. Its utility in these fields is significantly influenced by its solubility characteristics in organic solvents. A thorough understanding of BDDA's solubility is paramount for optimizing formulation processes, ensuring stability, and achieving desired material properties. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data, comparative quantitative data of similar compounds, and a detailed experimental protocol for solubility determination.
Solubility of this compound: A Qualitative Overview
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from chemical suppliers, a qualitative understanding of its solubility can be established. As a diacrylate ester, BDDA is generally expected to be soluble in many common organic solvents, particularly those with moderate to low polarity. Conversely, its solubility in highly polar solvents like water is limited.
The following table summarizes the qualitative solubility of this compound in various organic solvents.
| Solvent Family | Specific Solvent | Qualitative Solubility |
| Alcohols | Ethanol | Soluble |
| Isopropanol | Soluble | |
| Ketones | Acetone | Soluble |
| Methyl Ethyl Ketone (MEK) | Soluble | |
| Esters | Ethyl Acetate | Soluble |
| Aromatics | Toluene | Soluble |
| Chlorinated Solvents | Dichloromethane | Soluble |
| Aliphatics | Hexane | Sparingly Soluble to Insoluble |
| Polar Protic | Water | Insoluble/Immiscible |
This qualitative data is based on general chemical principles and information from safety data sheets and chemical supplier information.
Comparative Quantitative Solubility of Structurally Similar Diacrylates
To provide a more quantitative context, the following table presents solubility data for structurally similar diacrylate monomers. It is crucial to note that this data is for comparative purposes only and the solubility of this compound may vary.
| Compound | Solvent | Temperature (°C) | Solubility |
| 1,6-Hexanediol diacrylate | Water | 20 | < 0.1 mg/mL[1] |
| 1,6-Hexanediol diacrylate | Water | Not Specified | 343 mg/L |
| Diethylene glycol diacrylate | Water | 18 | 1-5 g/100mL |
Experimental Protocol for Determining the Solubility of this compound
For researchers requiring precise solubility data for their specific applications, the following gravimetric method provides a reliable experimental protocol.
Objective:
To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with sealed caps (e.g., 20 mL scintillation vials)
-
Micropipettes
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Beakers and graduated cylinders
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solute to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the sediment) using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a 0.2 µm syringe filter into a pre-weighed, clean, and dry beaker. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the beaker containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 50-60°C).
-
Once the solvent has completely evaporated, transfer the beaker to a desiccator to cool to room temperature.
-
Weigh the beaker with the dried this compound residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty beaker from the final mass of the beaker with the residue.
-
The solubility can then be expressed in various units, such as g/100 mL or mol/L, using the following formulas:
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solvent used for residue (mL)) * 100
-
Solubility (mol/L) = (Mass of residue (g) / Molecular weight of BDDA ( g/mol )) / Volume of solvent used for residue (L)
-
-
Workflow for Solubility Determination
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
References
An In-depth Technical Guide to the Health and Safety Handling of 1,3-Butanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 1,3-Butanediol diacrylate (CAS No. 19485-03-1), a chemical intermediate used in various research and development applications. Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks of exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
Acute Toxicity, Dermal: Category 4[1]
-
Skin Corrosion/Irritation: Category 1B[1]
-
Serious Eye Damage/Eye Irritation: Category 1[1]
-
Skin Sensitization: Category 1[1]
Signal Word: Danger
Hazard Statements:
-
H312: Harmful in contact with skin.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H227: Combustible liquid.[2]
Toxicological Data
The following table summarizes the available quantitative toxicological data for this compound.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3540 mg/kg | [3] |
| LD50 | Rabbit | Dermal | 450 mg/kg | [3] |
| LC50 | - | Inhalation | Data not available |
Experimental Protocols
Detailed experimental reports for the toxicological endpoints of this compound are not publicly available. The following are generalized methodologies based on standard OECD guidelines for the relevant tests.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
The potential of a substance to cause skin irritation or corrosion is typically assessed in vivo using albino rabbits. A single dose of the test substance is applied to a small area of shaved skin on one animal, with another untreated area serving as a control. The site is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after a 4-hour exposure period. The severity of the reactions is scored, and the potential for reversibility is assessed over a 14-day observation period.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
The potential for eye irritation or corrosion is also typically evaluated in albino rabbits. A single dose of the substance is instilled into the conjunctival sac of one eye, with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours) after application. The severity and reversibility of any lesions are recorded and scored over a period of up to 21 days.
Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)
The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It involves the topical application of the test substance to the ears of mice for three consecutive days. A positive control and a vehicle control group are also included. On day 6, the animals are injected with a radiolabeled substance that is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes. The degree of proliferation is measured and expressed as a Stimulation Index (SI). An SI of 3 or greater is generally considered a positive result for skin sensitization.
Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure to this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[2]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing.[4] Contaminated clothing should be removed immediately and laundered before reuse.[5]
-
Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge.[4]
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Keep containers tightly closed in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and free radical initiators.[2]
-
Protect from heat and sources of ignition.[4]
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
First-Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing.[5] Rinse the affected area with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[5]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[5]
-
If inhaled: Move the person to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[5]
-
If swallowed: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific hazards: The substance is a combustible liquid.[2] Thermal decomposition can produce toxic fumes.[4] Closed containers may rupture and explode during a runaway polymerization.[4]
-
Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]
Accidental Release Measures:
-
Personal precautions: Evacuate the area and eliminate all ignition sources.[4] Wear appropriate personal protective equipment.[5] Avoid breathing vapors.[5]
-
Environmental precautions: Prevent the material from entering drains or waterways.[5]
-
Methods for cleaning up: Absorb the spill with an inert material such as sand or vermiculite.[4] Collect the material in a suitable, labeled container for disposal.[5]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[5] Do not dispose of it with household waste or allow it to reach the sewage system. Waste material should be handled by an authorized waste disposal company.
This technical guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new or modified procedure involving this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.
References
An In-depth Technical Guide to the Free-Radical Polymerization of 1,3-Butanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the free-radical polymerization of 1,3-Butanediol diacrylate (BDDA). This difunctional acrylate monomer is a valuable crosslinking agent in the development of novel polymers for various applications, including in the biomedical and pharmaceutical fields.
Core Mechanism of Free-Radical Polymerization
The free-radical polymerization of this compound, like other vinyl monomers, proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination.[1]
Initiation: The process begins with the generation of free radicals from an initiator molecule. This is typically achieved through thermal decomposition or photolysis of the initiator.[2] These highly reactive radical species (R•) then attack the vinyl group of a 1,3-BDDA monomer, forming an active monomer radical.[2]
Propagation: The newly formed monomer radical rapidly adds to another 1,3-BDDA monomer, creating a larger radical. This chain reaction continues, progressively increasing the length of the polymer chain.[2] Due to the difunctional nature of BDDA, the propagation can lead to the formation of a highly crosslinked polymer network.
Termination: The growth of the polymer chain is halted through termination reactions. This can occur via two primary mechanisms: combination, where two growing polymer radicals combine to form a single inactive chain, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two inactive polymer chains.[2]
Figure 1: General mechanism of free-radical polymerization.
Kinetics of Polymerization
The rate of polymerization (Rp) is influenced by several factors, including monomer concentration, initiator concentration, temperature, and, in the case of photopolymerization, light intensity.
Influence of Initiator Concentration
Generally, the rate of polymerization is proportional to the square root of the initiator concentration.[3] An increase in initiator concentration leads to a higher concentration of free radicals, thus accelerating the polymerization rate. However, this also results in the formation of shorter polymer chains and consequently, a lower average molecular weight.[3]
Table 1: Effect of Initiator Concentration on Polymerization (General Trends for Diacrylates)
| Initiator Concentration | Rate of Polymerization (Rp) | Average Molecular Weight (Mw) |
| Low | Slower | Higher |
| High | Faster | Lower |
This table summarizes general trends observed for diacrylate monomers and is expected to be applicable to 1,3-BDDA.
Experimental Protocols
Detailed experimental protocols for the free-radical polymerization of 1,3-BDDA are not extensively reported. However, based on procedures for similar diacrylate monomers, the following methodologies can be adapted.
Bulk Thermal Polymerization
This method involves the polymerization of the monomer in the absence of a solvent.
Materials:
-
This compound (inhibitor removed)
-
Thermal initiator (e.g., Azobisisobutyronitrile - AIBN, Benzoyl peroxide - BPO)
-
Reaction vessel (e.g., sealed ampoule or reactor with inert gas inlet)
-
Constant temperature bath
Procedure:
-
Inhibitor Removal: Commercial 1,3-BDDA typically contains an inhibitor to prevent premature polymerization. This can be removed by passing the monomer through a column of activated basic alumina.
-
Initiator Addition: The desired amount of thermal initiator is dissolved in the purified monomer. The concentration of the initiator will influence the rate of polymerization and the final polymer properties.
-
Degassing: The monomer/initiator mixture is degassed to remove dissolved oxygen, which can inhibit free-radical polymerization. This is typically done by several freeze-pump-thaw cycles.
-
Polymerization: The reaction vessel is sealed under an inert atmosphere (e.g., nitrogen or argon) and placed in a constant temperature bath set to the desired reaction temperature. The temperature should be chosen based on the decomposition kinetics of the initiator.
-
Monitoring: The progress of the polymerization can be monitored by techniques such as dilatometry (measuring volume contraction) or by taking aliquots at different time intervals and analyzing the monomer conversion by spectroscopy (e.g., FTIR) or chromatography.
-
Termination and Purification: Once the desired conversion is reached, the reaction is quenched by rapid cooling. The resulting polymer is typically dissolved in a suitable solvent (e.g., dichloromethane or acetone) and precipitated in a non-solvent (e.g., methanol or ethanol) to remove unreacted monomer and initiator fragments. The purified polymer is then dried under vacuum.
Figure 2: Workflow for bulk thermal polymerization.
Photopolymerization
Photopolymerization offers rapid curing at ambient temperatures and is initiated by exposure to UV or visible light.
Materials:
-
This compound (inhibitor removed)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
UV/Visible light source with controlled intensity
-
Reaction setup transparent to the activating wavelength (e.g., quartz or glass plates)
Procedure:
-
Sample Preparation: A mixture of purified 1,3-BDDA and a photoinitiator is prepared. The concentration of the photoinitiator will affect the curing speed and depth.
-
Application: The liquid resin is applied as a thin film between two transparent plates separated by a spacer of a defined thickness.
-
Irradiation: The sample is exposed to a UV or visible light source of a specific wavelength and intensity. The exposure time is a critical parameter controlling the degree of conversion.
-
Real-time Monitoring: The kinetics of photopolymerization can be monitored in real-time using techniques like Photo-Differential Scanning Calorimetry (Photo-DSC) to measure the heat of polymerization or Real-Time FTIR spectroscopy to track the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).
-
Post-Curing: After initial irradiation, the polymer may be subjected to a post-curing step (thermal or further UV exposure) to ensure complete conversion of the monomer.
-
Characterization: The properties of the cured polymer film, such as degree of conversion, hardness, and thermal stability, are then characterized.
Figure 3: Workflow for photopolymerization.
Characterization of Poly(this compound)
Due to the crosslinked nature of the polymer formed from 1,3-BDDA, characterization can be challenging.
-
Degree of Conversion: This can be determined using FTIR spectroscopy by monitoring the decrease in the absorbance of the acrylate C=C double bond peak.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the crosslinked polymer, which provides information about the network structure. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymer.
-
Mechanical Properties: For bulk polymers, mechanical properties such as hardness, tensile strength, and modulus can be measured using appropriate instrumentation.
-
Molecular Weight (for linear or lightly branched polymers): If the polymerization is controlled to produce soluble (non-crosslinked or lightly branched) polymers, Gel Permeation Chromatography (GPC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Conclusion
The free-radical polymerization of this compound provides a versatile method for creating crosslinked polymer networks. While specific kinetic data for this monomer is not extensively documented, the principles governing the polymerization of other diacrylates offer a solid foundation for understanding and controlling the reaction. By carefully selecting the initiator system, reaction conditions, and monitoring techniques, researchers can tailor the properties of the resulting poly(1,3-BDDA) for a wide range of applications in materials science and drug development. Further research is warranted to establish a comprehensive kinetic database for this important monomer.
References
- 1. Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-time analysis of the polymerization kinetics of 1,4-butanediol and 4,4'-diphenylmethanediisocyanate by fiber-coupled Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Unseen Guardian: A Technical Guide to the Role of Inhibitors in 1,3-Butanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Butanediol diacrylate (1,3-BDDA) is a versatile difunctional monomer widely utilized in the formulation of polymers for diverse applications, including in the biomedical and pharmaceutical fields. Its high reactivity, however, necessitates the inclusion of inhibitors to prevent premature and uncontrolled polymerization during storage and handling. This technical guide provides an in-depth exploration of the critical role of inhibitors in stabilizing 1,3-BDDA. It details the mechanisms of action of common inhibitors, presents quantitative data on their performance, outlines experimental protocols for their evaluation, and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.
Introduction
This compound (1,3-BDDA) is a key building block in the synthesis of crosslinked polymers due to its two acrylate functional groups. This high degree of reactivity makes it susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of radical species. Uncontrolled polymerization can lead to product degradation, increased viscosity, and potentially hazardous exothermic reactions. To ensure the monomer's stability and usability, polymerization inhibitors are incorporated. These chemical compounds function by intercepting the radical species that initiate and propagate the polymerization chain reaction.
The selection of an appropriate inhibitor and its concentration is a critical consideration in the formulation of 1,3-BDDA-based products, as it can significantly impact shelf-life, curing characteristics, and the properties of the final polymer. This guide will focus on the most commonly employed inhibitors for acrylates: hydroquinone (HQ) and its monomethyl ether (MEHQ).
Mechanism of Inhibition
The primary mechanism by which phenolic inhibitors like hydroquinone and MEHQ prevent the polymerization of acrylates is through radical scavenging. This process is significantly enhanced by the presence of molecular oxygen.
The inhibition process can be summarized in the following key steps:
-
Initiation: The process begins with the formation of a free radical (R•) from sources such as heat, light, or impurities.
-
Oxygen Scavenging: This initial radical (R•) readily reacts with dissolved oxygen (O₂) to form a less reactive peroxy radical (ROO•).
-
Inhibitor Activation: The phenolic inhibitor (ArOH) then donates a hydrogen atom to the peroxy radical, neutralizing it and forming a more stable phenoxy radical (ArO•).
-
Termination: The phenoxy radical is relatively stable and can terminate other growing polymer chains or react with other radicals to form non-radical products.
This synergistic relationship between the phenolic inhibitor and oxygen is crucial for effective stabilization. In the absence of oxygen, the inhibitory effect of compounds like MEHQ is significantly diminished.
Quantitative Analysis of Inhibitor Performance
The effectiveness of an inhibitor in 1,3-BDDA is typically quantified by its ability to prolong the induction period, the time before the onset of rapid polymerization. This performance is influenced by factors such as inhibitor concentration, temperature, and the presence of oxygen. While specific quantitative data for 1,3-BDDA is often proprietary, the following table summarizes typical performance characteristics of common inhibitors in acrylate systems.
| Inhibitor | Typical Concentration (ppm) | Induction Period at 60°C (hours) | Key Characteristics |
| Hydroquinone (HQ) | 100 - 1000 | 2 - 8 | Highly effective, requires oxygen for optimal performance. |
| MEHQ (Mequinol) | 50 - 500 | 4 - 12 | More volatile than HQ, also requires oxygen, widely used. |
| PTZ (Phenothiazine) | 100 - 1000 | 6 - 24 | Effective at higher temperatures and in low-oxygen environments. |
Note: The values presented are illustrative and can vary based on the specific formulation and test conditions.
Experimental Protocols for Inhibitor Evaluation
To assess the efficacy of inhibitors in 1,3-BDDA, several analytical techniques can be employed. The following outlines a general protocol for determining the induction period using Differential Scanning Calorimetry (DSC).
Protocol: Determination of Induction Period by Isothermal DSC
Objective: To measure the time to the onset of exothermic polymerization of 1,3-BDDA containing a specific inhibitor at a constant elevated temperature.
Materials and Equipment:
-
This compound (with and without inhibitor)
-
Inhibitor of interest (e.g., HQ, MEHQ)
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Aluminum DSC pans and lids
-
Microbalance
-
Nitrogen gas supply for purging
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the inhibited 1,3-BDDA sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent volatilization.
-
Prepare a reference pan (empty, sealed).
-
-
DSC Instrument Setup:
-
Set the DSC to operate in isothermal mode.
-
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Equilibrate the cell at a low temperature (e.g., 0°C).
-
-
Isothermal Measurement:
-
Rapidly heat the sample to the desired isothermal test temperature (e.g., 100°C, 120°C, or 140°C).
-
Hold the sample at this temperature and record the heat flow as a function of time.
-
Continue the measurement until a sharp exothermic peak, indicating the onset of polymerization, is observed and has returned to the baseline.
-
-
Data Analysis:
-
The induction period is determined as the time from the start of the isothermal hold to the onset of the exothermic peak. This can be calculated using the instrument's software by determining the intersection of the baseline with the tangent of the exothermic peak.
-
Conclusion
The incorporation of inhibitors is indispensable for the safe and effective use of this compound. Phenolic inhibitors, such as hydroquinone and MEHQ, in the presence of oxygen, provide excellent stability by scavenging free radicals that initiate polymerization. The selection of an appropriate inhibitor and its concentration must be carefully considered based on the intended application, storage conditions, and desired curing profile. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of inhibitor performance, enabling researchers and formulators to make informed decisions in the development of 1,3-BDDA-based materials. A thorough understanding of these principles is paramount for ensuring product quality, stability, and safety.
Thermal stability and decomposition of 1,3-Butanediol diacrylate
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Butanediol Diacrylate
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound. The information is intended for researchers, scientists, and professionals in drug development and material science who utilize or are investigating the properties of this bifunctional acrylate monomer. This document synthesizes available data on thermal characteristics, decomposition products, and standard analytical methodologies.
Thermal Properties
It is important to note that this compound is a reactive monomer. In the presence of initiators or at elevated temperatures, it can undergo exothermic polymerization, which can lead to a significant increase in temperature.[2] This self-accelerating polymerization can pose a safety hazard if not properly controlled.
Table 1: Summary of Thermal Properties of Acrylate-Based Polymers (Representative Data)
| Property | Value | Analytical Method | Notes |
| Onset Decomposition Temperature (Tonset) | ~180 - 220 °C | Thermogravimetric Analysis (TGA) | Based on data for various polyacrylates. The exact temperature for poly(this compound) may vary. |
| Temperature at Maximum Decomposition Rate (Tmax) | ~250 - 350 °C | Derivative Thermogravimetry (DTG) | Represents the temperature at which the most significant mass loss occurs. |
| Glass Transition Temperature (Tg) of Polymer | Varies | Differential Scanning Calorimetry (DSC) | Highly dependent on the degree of cross-linking and polymer structure. |
Thermal Decomposition Pathway and Products
The thermal decomposition of acrylate-based polymers typically proceeds through a complex series of reactions, including chain scission, depolymerization, and side-group elimination. For poly(this compound), the decomposition process is expected to yield a variety of volatile and non-volatile products.
Upon heating, the ester groups are susceptible to cleavage, and the polymer backbone can undergo random scission. The primary decomposition products are likely to include carbon oxides (CO and CO₂), water, and various organic fragments.[1] Pyrolysis studies on similar polyacrylates have identified the corresponding alcohol and alkene from the side chains as major products.[1]
Table 2: Potential Thermal Decomposition Products of this compound
| Product | Chemical Formula | Formation Pathway |
| Carbon Monoxide | CO | Incomplete combustion of organic matter. |
| Carbon Dioxide | CO₂ | Complete combustion of organic matter. |
| Water | H₂O | Dehydration reactions. |
| Butene-1 | C₄H₈ | Elimination from the butanediol side chain.[1] |
| Butanols | C₄H₁₀O | Cleavage of the ester linkage. |
| Acrylic Acid | C₃H₄O₂ | Depolymerization and side-chain reactions. |
| Char residue | - | Carbonaceous material formed at high temperatures. |
Below is a generalized logical flow diagram illustrating the key stages of thermal decomposition.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability and decomposition kinetics of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following protocols are based on standard methods for the thermal analysis of acrylate monomers and polymers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the temperatures of mass loss events.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, glass transition, and polymerization exotherms.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10 °C/min). For studying polymerization, the sample might be heated from ambient to a temperature sufficient to initiate polymerization.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks and shifts in the baseline corresponding to thermal events.
Below is a diagram illustrating a typical experimental workflow for thermal analysis.
References
Methodological & Application
Application Notes and Protocols for UV Curing of 1,3-Butanediol Diacrylate-Based Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butanediol diacrylate (BDDA) is a difunctional monomer commonly utilized in the formulation of ultraviolet (UV) curable resins. Its properties, including low viscosity, high reactivity, and the ability to form crosslinked networks, make it a valuable component in adhesives, coatings, inks, and biocompatible materials for medical devices and drug delivery systems. The rapid, on-demand curing process initiated by UV light offers significant advantages, including solvent-free formulations, low energy consumption, and high throughput.
This document provides a detailed protocol for the UV curing of BDDA-based resins. It outlines the formulation of the resin, the UV curing procedure, and the analytical methods for characterizing the cured polymer. The provided data is representative of typical results obtained for such systems and is intended to serve as a guide for experimental design and execution.
Materials and Equipment
| Material/Equipment | Description/Specification |
| Monomer | This compound (BDDA) |
| Oligomer | Urethane Acrylate (UA) or Epoxy Acrylate (EA) |
| Photoinitiator | 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Darocur® 1173) or Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (e.g., Irgacure® 819) |
| UV Light Source | Medium-pressure mercury arc lamp or UV-LED lamp (365 nm) with controlled intensity |
| Analytical Instruments | Fourier-Transform Infrared (FTIR) Spectrometer with Attenuated Total Reflectance (ATR) accessory, Photo-Differential Scanning Calorimeter (Photo-DSC), Mechanical Tester (for tensile or hardness measurements) |
| Other | Glass slides or molds, spin coater or film applicator, nitrogen purge system (optional) |
Experimental Protocols
Resin Formulation
The properties of the UV-cured material are highly dependent on the formulation. A typical formulation consists of a monomer, an oligomer, and a photoinitiator. The monomer, in this case BDDA, acts as a reactive diluent, reducing the viscosity of the formulation and contributing to the crosslink density. The oligomer provides the backbone of the polymer network and largely determines the final mechanical properties such as flexibility and toughness. The photoinitiator is a light-sensitive molecule that generates free radicals upon exposure to UV light, initiating the polymerization process.
Protocol:
-
In a light-protected container (e.g., an amber vial), combine the desired amounts of the urethane acrylate or epoxy acrylate oligomer and this compound monomer.
-
Mix the components thoroughly using a magnetic stirrer or a vortex mixer until a homogeneous solution is obtained.
-
Add the photoinitiator to the mixture. The concentration of the photoinitiator typically ranges from 0.5% to 5% by weight.[1]
-
Continue mixing in the dark until the photoinitiator is completely dissolved.
Example Formulations:
| Formulation ID | UA Oligomer (wt%) | BDDA (wt%) | Photoinitiator (wt%) |
| BDDA-F1 | 60 | 37 | 3 (Darocur® 1173) |
| BDDA-F2 | 40 | 57 | 3 (Darocur® 1173) |
| BDDA-F3 | 60 | 38 | 2 (Irgacure® 819) |
UV Curing Procedure
The UV curing process involves exposing the liquid resin formulation to a UV light source with a specific wavelength and intensity for a defined period.
Protocol:
-
Apply a thin film of the formulated resin onto a substrate (e.g., a glass slide) using a spin coater or a film applicator to control the thickness.
-
Place the sample under the UV lamp. If oxygen inhibition is a concern, particularly for surface cure, the curing can be performed in an inert atmosphere by purging with nitrogen.
-
Expose the resin to UV light of a known intensity and for a predetermined duration. The optimal curing time will depend on the resin formulation, film thickness, and UV light intensity.[2]
UV Curing Parameters:
| Parameter | Value |
| UV Wavelength | 365 nm |
| UV Intensity | 10 - 100 mW/cm² |
| Exposure Time | 5 - 60 seconds |
| Atmosphere | Air or Nitrogen |
Characterization of Cured Resin
The degree of conversion of the acrylate double bonds can be determined by monitoring the decrease in the characteristic infrared absorption peaks of the C=C bond.[3] The peaks at approximately 1635 cm⁻¹ (C=C stretching) and 810 cm⁻¹ (C-H out-of-plane bending) are typically used.[4][5]
Protocol:
-
Record the FTIR spectrum of the uncured liquid resin.
-
Cure the resin as described in the UV Curing Procedure.
-
Record the FTIR spectrum of the cured solid film.
-
The degree of conversion (DC) can be calculated using the following formula, referencing an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak around 1720 cm⁻¹):
DC (%) = [1 - (A_cured / A_uncured)] x 100
Where A is the ratio of the area of the acrylate peak (e.g., 810 cm⁻¹) to the area of the internal standard peak.
Representative Data (FTIR Analysis):
| Formulation ID | UV Exposure Time (s) | UV Intensity (mW/cm²) | Degree of Conversion (%) |
| BDDA-F1 | 10 | 50 | 85 |
| BDDA-F1 | 30 | 50 | 95 |
| BDDA-F2 | 10 | 50 | 90 |
| BDDA-F2 | 30 | 50 | 98 |
Photo-Differential Scanning Calorimetry (Photo-DSC) measures the heat flow associated with the polymerization reaction upon exposure to UV light. This allows for the determination of the heat of polymerization, the rate of reaction, and the overall curing profile.[2][6]
Protocol:
-
Place a small, accurately weighed sample of the liquid resin (typically 1-5 mg) into a DSC pan.
-
Place the pan in the Photo-DSC cell and equilibrate at the desired temperature.
-
Expose the sample to UV light of a specific intensity and wavelength.
-
The instrument will record the exothermic heat flow as a function of time. The total heat evolved is proportional to the extent of reaction.
Representative Data (Photo-DSC Analysis):
| Formulation ID | UV Intensity (mW/cm²) | Peak Exotherm Time (s) | Total Heat of Polymerization (J/g) |
| BDDA-F1 | 20 | 5.2 | 280 |
| BDDA-F1 | 40 | 3.5 | 310 |
| BDDA-F3 | 20 | 4.8 | 295 |
| BDDA-F3 | 40 | 3.1 | 325 |
The mechanical properties of the cured resin, such as tensile strength, elongation at break, and hardness, are crucial for its final application. These can be measured using standard mechanical testing equipment.
Protocol:
-
Prepare test specimens with defined dimensions by curing the resin in appropriate molds.
-
Perform tensile testing according to ASTM D638 or hardness testing (Shore D) according to ASTM D2240.
Representative Mechanical Properties:
| Formulation ID | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness |
| BDDA-F1 | 45 | 5 | 80 |
| BDDA-F2 | 35 | 8 | 75 |
Visualizations
Caption: Experimental workflow for UV curing of BDDA-based resins.
Caption: Free radical polymerization pathway in UV curing.
Conclusion
This protocol provides a comprehensive framework for the formulation, UV curing, and characterization of this compound-based resins. By systematically varying the formulation components and curing parameters, researchers can tailor the properties of the final material to meet the specific demands of their application, from high-performance coatings to advanced biomaterials for drug delivery and medical devices. The analytical techniques described herein are essential for understanding the curing process and ensuring the quality and performance of the cured product.
References
Application Notes and Protocols for Hydrogel Crosslinking with 1,3-Butanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels, three-dimensional networks of hydrophilic polymers, have garnered significant attention in biomedical applications such as tissue engineering and controlled drug delivery due to their high water content, biocompatibility, and tunable physical properties.[1][2] The choice of crosslinking agent is crucial in determining the final characteristics of the hydrogel, including its mechanical strength, swelling behavior, and drug release profile.[3] 1,3-Butanediol diacrylate (1,3-BDDA) is a difunctional acrylate monomer that can be used as a crosslinking agent to form hydrogels with enhanced flexibility and toughness.[4] This document provides detailed application notes and experimental protocols for the use of 1,3-BDDA as a crosslinker in hydrogel synthesis, with a focus on its impact on hydrogel properties relevant to drug delivery and tissue engineering.
Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | H₂C=CHCO₂CH₂CH₂CH(CH₃)O₂CCH=CH₂ | [5] |
| Molar Mass | 198.22 g/mol | [5] |
| Density | 1.03 g/mL at 25 °C | [4][6] |
| Refractive Index | n20/D 1.45 | [4][6] |
Applications in Hydrogel Technology
The molecular structure of 1,3-BDDA, with its flexible butanediol chain connecting two acrylate groups, imparts a degree of elasticity to the resulting polymer network. This makes it a valuable crosslinker for applications where mechanical resilience and durability are important.
-
Drug Delivery: Hydrogels crosslinked with 1,3-BDDA can be designed to provide sustained release of therapeutic agents. The crosslinking density, controlled by the concentration of 1,3-BDDA, directly influences the mesh size of the hydrogel network, which in turn governs the diffusion rate of the encapsulated drug.[7][8]
-
Tissue Engineering: The tunable mechanical properties of 1,3-BDDA crosslinked hydrogels make them suitable as scaffolds for tissue regeneration. By mimicking the mechanical environment of native tissues, these hydrogels can support cell adhesion, proliferation, and differentiation.[9]
Experimental Protocols
Protocol 1: Synthesis of Acrylamide-based Hydrogels Crosslinked with this compound
This protocol describes the synthesis of a poly(acrylamide) (PAAm) hydrogel using 1,3-BDDA as a crosslinker via free radical polymerization.
Materials:
-
Acrylamide (AAm)
-
This compound (1,3-BDDA)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized (DI) water
Procedure:
-
Monomer Solution Preparation:
-
In a flask, dissolve the desired amount of Acrylamide in DI water to achieve the target monomer concentration (e.g., 10-20 w/v%).
-
Add the desired concentration of 1,3-BDDA to the monomer solution. The concentration of the crosslinker will determine the mechanical properties and swelling ratio of the hydrogel. A typical starting range is 0.5-5 mol% with respect to the monomer.
-
-
Initiator Addition:
-
Add APS solution (e.g., 10 w/v% in DI water) to the monomer-crosslinker solution. A typical concentration is 0.1-1.0 mol% with respect to the monomer.
-
-
Degassing:
-
Degas the solution by bubbling nitrogen gas through it for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
Add TEMED to the solution to accelerate the polymerization process. The amount of TEMED is typically in the same molar range as APS.
-
Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
-
Gelation:
-
Allow the solution to polymerize at room temperature for several hours or until a solid gel is formed. The gelation time will depend on the concentrations of the initiator and accelerator.
-
-
Washing:
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with DI water for several days to remove unreacted monomers, crosslinkers, and initiators. This is a crucial step to ensure biocompatibility.
-
Diagram of the Hydrogel Synthesis Workflow:
Caption: Workflow for the synthesis of 1,3-BDDA crosslinked hydrogels.
Protocol 2: Characterization of Hydrogel Properties
This protocol outlines the methods for evaluating the key properties of the synthesized hydrogels.
2.1 Swelling Ratio Measurement
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.
Procedure:
-
Cut a small piece of the washed hydrogel and weigh it to obtain the initial swollen weight (Ws).
-
Freeze-dry the hydrogel sample until all water is removed and weigh it to obtain the dry weight (Wd).
-
Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd
2.2 Mechanical Testing
The mechanical properties of the hydrogel, such as its stiffness and strength, are critical for many applications.
Procedure (Unconfined Compression Test):
-
Prepare cylindrical hydrogel samples of a defined diameter and height.
-
Place the hydrogel sample on the lower plate of a mechanical testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain data.
-
The compressive modulus (Young's modulus) can be calculated from the initial linear region of the stress-strain curve.
2.3 In Vitro Drug Release Study
This protocol is for evaluating the release of a model drug from the hydrogel.
Procedure:
-
Load the hydrogel with a model drug (e.g., methylene blue, vitamin B12) during the synthesis process by dissolving the drug in the monomer solution.
-
Place a known weight of the drug-loaded hydrogel in a container with a known volume of a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Diagram of the Hydrogel Characterization Workflow:
Caption: Workflow for the characterization of hydrogel properties.
Influence of 1,3-BDDA Concentration on Hydrogel Properties
The concentration of 1,3-BDDA as a crosslinker has a significant impact on the final properties of the hydrogel. Understanding this relationship is key to designing hydrogels for specific applications.
| Property | Effect of Increasing 1,3-BDDA Concentration | Rationale |
| Swelling Ratio | Decreases | A higher crosslinker concentration leads to a higher crosslinking density, resulting in a tighter polymer network with smaller mesh sizes, which restricts water uptake.[3][10] |
| Mechanical Strength (e.g., Compressive Modulus) | Increases | A more densely crosslinked network provides greater resistance to deformation under an applied load.[2][3] |
| Drug Release Rate | Decreases | The smaller mesh size in a more densely crosslinked hydrogel hinders the diffusion of the encapsulated drug molecules out of the hydrogel matrix, leading to a slower and more sustained release profile.[7][8] |
Diagram of the Relationship between 1,3-BDDA Concentration and Hydrogel Properties:
Caption: Impact of 1,3-BDDA concentration on hydrogel properties.
Conclusion
This compound is a versatile crosslinking agent for the synthesis of hydrogels with tunable properties. By carefully controlling the concentration of 1,3-BDDA, researchers can tailor the swelling behavior, mechanical strength, and drug release kinetics of hydrogels to meet the specific demands of their application, whether in drug delivery, tissue engineering, or other biomedical fields. The protocols and information provided in this document serve as a starting point for the development and characterization of novel hydrogel-based systems.
References
- 1. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 19485-03-1 [chemicalbook.com]
- 5. This compound 98 19485-03-1 [sigmaaldrich.com]
- 6. 1,3-丁二醇二丙烯酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation and Evaluation of Dental Composites Incorporating 1,3-Butanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, curing, and characterization of experimental dental composites utilizing 1,3-Butanediol diacrylate as a comonomer.
Introduction
Dental composites are widely used restorative materials, typically composed of a resin matrix, inorganic fillers, a coupling agent, and a photoinitiator system. The properties of the composite are significantly influenced by the composition of the organic resin matrix. Monomers such as Bisphenol A-glycidyl methacrylate (Bis-GMA) and Urethane dimethacrylate (UDMA) are commonly used as the base resins due to their high molecular weight and reactivity. However, their high viscosity necessitates the inclusion of a low-viscosity diluent monomer to achieve a clinically manageable paste consistency and to ensure adequate wetting of the filler particles.
This compound (or its dimethacrylate analogue, which is more commonly referenced in dental literature) is a low-viscosity difunctional monomer that can be employed as a reactive diluent in dental composite formulations. Its inclusion can influence the handling properties, degree of conversion, and the final mechanical and physical characteristics of the cured composite. These notes will guide researchers in the formulation of an experimental composite containing this compound and detail the protocols for evaluating its key performance indicators.
Experimental Formulation
The following is a representative formulation for an experimental light-cured dental composite. The percentages can be adjusted to investigate the influence of each component on the final properties.
Materials
| Component | Function | Example Material |
| Resin Matrix | ||
| Bisphenol A-glycidyl methacrylate (Bis-GMA) | Base Monomer | Sigma-Aldrich |
| Urethane dimethacrylate (UDMA) | Base Monomer | Sigma-Aldrich |
| This compound | Diluent Monomer | Sigma-Aldrich |
| Photoinitiator System | ||
| Camphorquinone (CQ) | Photoinitiator | Sigma-Aldrich |
| Ethyl-4-dimethylaminobenzoate (EDMAB) | Co-initiator | Sigma-Aldrich |
| Inhibitor | ||
| Butylated hydroxytoluene (BHT) | Polymerization Inhibitor | Sigma-Aldrich |
| Filler System | ||
| Silanized Barium Glass (average particle size 1 µm) | Radiopaque Filler | Schott |
| Silanized Fumed Silica (average particle size 0.04 µm) | Thixotropic Agent | Evonik |
Representative Formulation
The following table outlines a starting point for the weight percentage (wt%) of each component in the experimental dental composite.
| Component | Weight Percentage (wt%) |
| Resin Matrix | 25% |
| Bis-GMA | 12% |
| UDMA | 8% |
| This compound | 5% |
| Photoinitiator System | 1% |
| Camphorquinone (CQ) | 0.4% |
| Ethyl-4-dimethylaminobenzoate (EDMAB) | 0.6% |
| Inhibitor | 0.01% |
| Butylated hydroxytoluene (BHT) | 0.01% |
| Filler System | 74% |
| Silanized Barium Glass | 70% |
| Silanized Fumed Silica | 4% |
| Total | 100% |
Experimental Protocols
Composite Paste Preparation
This protocol describes the manual mixing of the dental composite paste.
-
Resin Matrix Preparation: In a light-protected container, combine the Bis-GMA, UDMA, and this compound monomers.
-
Initiator and Inhibitor Dissolution: Add the camphorquinone, EDMAB, and BHT to the resin matrix. Gently warm the mixture to approximately 50°C and stir until all components are fully dissolved. Allow the mixture to cool to room temperature.
-
Filler Incorporation: Gradually add the silanized barium glass and fumed silica fillers to the resin matrix in small increments.
-
Mixing: Thoroughly mix the components using a dental spatula or a planetary mixer until a homogeneous, paste-like consistency is achieved. Ensure there are no visible agglomerates of filler particles.
-
Degassing: To remove any entrapped air bubbles, centrifuge the composite paste or place it in a vacuum chamber.
-
Storage: Store the prepared composite paste in a light-proof syringe or container at a cool, dark place.
DOT Diagram: Dental Composite Formulation Workflow
Caption: Workflow for the preparation of the experimental dental composite paste.
Specimen Preparation for Testing
-
Molding: Place the uncured composite paste into a stainless steel or Teflon mold of the dimensions specified for each test.
-
Covering: Cover the top and bottom surfaces of the mold with transparent Mylar strips.
-
Curing: Press a glass slide over the Mylar strips to extrude any excess material and create a flat surface.
-
Light Curing: Light-cure the specimen from both the top and bottom surfaces using a dental curing light (e.g., LED curing unit with an output of at least 1000 mW/cm²). The curing time per side should be in accordance with the manufacturer's instructions for the curing unit, typically 20-40 seconds.
-
Demolding: Carefully remove the cured specimen from the mold.
-
Finishing: If necessary, gently polish the edges of the specimen with fine-grit silicon carbide paper to remove any flash.
-
Storage: Store the specimens in distilled water at 37°C for 24 hours before testing, unless otherwise specified by the testing protocol.
Flexural Strength and Modulus
This protocol is based on the ISO 4049 standard for polymer-based restorative materials.
-
Specimen Dimensions: Prepare bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm.
-
Testing Apparatus: Use a universal testing machine equipped with a three-point bending fixture. The distance between the two supports should be 20 mm.
-
Test Procedure:
-
Place the specimen on the supports of the three-point bending fixture.
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
Record the maximum load (F) at fracture.
-
-
Calculation:
-
Flexural Strength (σ) is calculated using the formula: σ = (3 * F * l) / (2 * b * h²) Where:
-
F = Maximum load at fracture (N)
-
l = Distance between the supports (mm)
-
b = Width of the specimen (mm)
-
h = Height of the specimen (mm)
-
-
Flexural Modulus (E) is calculated from the slope of the initial linear portion of the load-deflection curve.
-
Degree of Conversion (DC)
This protocol utilizes Fourier Transform Infrared (FTIR) spectroscopy in Attenuated Total Reflectance (ATR) mode.
-
Uncured Spectrum: Place a small amount of the uncured composite paste onto the ATR crystal of the FTIR spectrometer and record the spectrum.
-
Cured Spectrum: Prepare a thin disc-shaped specimen (approximately 1 mm thick) and light-cure it as described in section 3.2. After curing, place the specimen on the ATR crystal and record the spectrum.
-
Peak Analysis:
-
Identify the absorption peak corresponding to the aliphatic C=C double bond stretching vibration, typically around 1638 cm⁻¹.
-
Identify an internal standard peak that does not change during polymerization, such as the aromatic C=C bond stretching vibration from Bis-GMA, typically around 1608 cm⁻¹.
-
-
Calculation: The Degree of Conversion is calculated using the following formula: DC (%) = [1 - ( (Peak Height of aliphatic C=C)cured / (Peak Height of aromatic C=C)cured ) / ( (Peak Height of aliphatic C=C)uncured / (Peak Height of aromatic C=C)uncured ) ] * 100
DOT Diagram: Degree of Conversion Measurement Workflow
Caption: Workflow for determining the degree of conversion using FTIR-ATR.
Water Sorption and Solubility
This protocol is based on the ISO 4049 standard.
-
Specimen Dimensions: Prepare disc-shaped specimens with a diameter of 15 mm and a thickness of 1 mm.
-
Initial Conditioning:
-
Place the specimens in a desiccator containing freshly dried silica gel at 37°C.
-
Weigh the specimens daily until a constant mass (m₁) is achieved (i.e., the mass change is less than 0.1 mg in a 24-hour period).
-
-
Water Immersion:
-
Immerse the conditioned specimens in distilled water at 37°C for 7 days.
-
-
Wet Mass Measurement:
-
After 7 days, remove the specimens from the water, blot them dry with a soft cloth, and wave them in the air for 15 seconds.
-
One minute after removing from the water, weigh the specimens to obtain the wet mass (m₂).
-
-
Re-conditioning:
-
Place the specimens back into the desiccator at 37°C and re-condition them until a constant mass (m₃) is achieved.
-
-
Calculation:
-
Water Sorption (Wsp) is calculated using the formula: Wsp = (m₂ - m₃) / V
-
Solubility (Wsl) is calculated using the formula: Wsl = (m₁ - m₃) / V Where:
-
V = Volume of the specimen (mm³)
-
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Mechanical Properties
| Formulation | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Experimental Composite | Value ± SD | Value ± SD |
| Control Composite (e.g., without 1,3-BDDA) | Value ± SD | Value ± SD |
Table 2: Physical Properties
| Formulation | Degree of Conversion (%) | Water Sorption (µg/mm³) | Solubility (µg/mm³) |
| Experimental Composite | Value ± SD | Value ± SD | Value ± SD |
| Control Composite (e.g., without 1,3-BDDA) | Value ± SD | Value ± SD | Value ± SD |
Concluding Remarks
These application notes provide a framework for the formulation and evaluation of dental composites incorporating this compound. By systematically varying the concentration of this comonomer and other components, researchers can investigate its impact on the material's properties. The provided protocols, based on international standards, will ensure the generation of reliable and comparable data, aiding in the development of novel and improved dental restorative materials. It is important to note that while a commercial product, Enamel plus HRi®, is known to contain 1,4-butanediol-dimethacrylate, the exact proprietary formulation is not publicly available.[1] The experimental formulation provided here serves as a representative starting point for research purposes.
References
Application Notes: 1,3-Butanediol Diacrylate in Photopolymerizable Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butanediol diacrylate (1,3-BDDA) is a difunctional acrylate monomer increasingly utilized in the formulation of photopolymerizable biomaterials. Its short, aliphatic backbone provides rapid curing kinetics and the ability to form highly crosslinked polymer networks. When exposed to a light source in the presence of a photoinitiator, the acrylate groups of 1,3-BDDA undergo free-radical polymerization, forming a covalently crosslinked hydrogel.[1] This process is advantageous for biomedical applications due to its speed, spatial and temporal control, and ability to be performed under physiological conditions, minimizing damage to encapsulated cells or biologics.[1]
The properties of the resulting biomaterial, such as mechanical stiffness, degradation rate, and swelling behavior, can be precisely tuned by adjusting the concentration of 1,3-BDDA, the choice of other monomers or macromers, and the polymerization conditions. These tunable characteristics make 1,3-BDDA-containing hydrogels excellent candidates for applications such as tissue engineering scaffolds, controlled drug delivery vehicles, and biosensors.[2][3]
Application 1: pH-Responsive Poly(β-amino ester) Hydrogels
A significant application of this compound is in the synthesis of poly(β-amino esters) (PBAEs). These polymers are created through the conjugate addition of an amine-containing molecule (e.g., piperazine) to a diacrylate like 1,3-BDDA.[4] The resulting PBAEs contain tertiary amines in their backbone, which can be protonated in acidic environments. This protonation leads to electrostatic repulsion and increased hydrophilicity, causing the hydrogel to swell.[5] This pH-responsive behavior makes PBAE hydrogels synthesized with 1,3-BDDA ideal for applications in drug delivery, where a therapeutic agent can be released in the acidic microenvironments of tumors or intracellular compartments, and in the development of pH sensors.[4][6]
Experimental Workflow: Synthesis of pH-Responsive PBAE Hydrogel
Caption: Workflow for synthesizing a 1,3-BDDA-based pH-responsive hydrogel.
Protocol 1: Synthesis of a pH-Responsive 1,3-BDDA-Piperazine Hydrogel
This protocol is adapted from methodologies for creating poly(β-amino ester) hydrogels.[4]
Materials:
-
This compound (1,3-BDDA) (CAS: 19485-03-1)[7]
-
Piperazine (PIP)
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TPO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
UV curing system (e.g., 365 nm, 10-15 mW/cm²)
Procedure:
-
Precursor Preparation: In a clean glass vial, combine 1,3-BDDA and piperazine. A starting molar ratio of 2:1 (BDDA:PIP) is often used.[4]
-
Photoinitiator Addition: Add the photoinitiator to the mixture. A typical concentration is 2.5% by weight of the total monomer mixture.[4]
-
Homogenization: Securely cap the vial and mix thoroughly using a vortex or magnetic stirrer until the photoinitiator is fully dissolved and the solution is homogenous. Perform this step away from direct light.
-
Molding: Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a defined spacer thickness) or onto a substrate for coating applications.
-
Photopolymerization: Place the mold under a UV light source. Expose the solution for a sufficient time to ensure complete curing (e.g., 5-10 minutes). The exact time will depend on the photoinitiator concentration, light intensity, and sample thickness.
-
Post-Curing Wash: Carefully remove the cured hydrogel from the mold. Submerge it in a large volume of PBS (pH 7.4) at 37°C for 24-48 hours, changing the PBS solution periodically to wash out any unreacted monomers or photoinitiator.
-
Characterization: The resulting hydrogel is now ready for characterization of its pH-responsive swelling and mechanical properties.
Data Presentation: pH-Dependent Swelling Behavior
| pH of Buffer Solution | Equilibrium Swelling Ratio (g water / g dry hydrogel) | Observations |
| 2.2 | 0.5 - 1.0 | Minimal swelling in highly acidic conditions.[8] |
| 5.0 | 4.0 - 6.0 | Significant swelling as the pKa of the tertiary amines is approached. |
| 7.4 | 2.0 - 3.0 | Moderate swelling at physiological pH.[8] |
| 10.0 | 1.5 - 2.5 | Reduced swelling in basic conditions as amines are deprotonated. |
Note: Data is representative of pH-sensitive hydrogels. Actual values will vary based on the exact formulation (e.g., crosslink density).
Application 2: Hydrogel Scaffolds for Tissue Engineering
1,3-BDDA is an effective crosslinking agent for fabricating hydrogel scaffolds used in tissue engineering and cell encapsulation.[3] When mixed with a primary biocompatible polymer (natural or synthetic) that has been functionalized with acrylate groups (e.g., gelatin methacrylate (GelMA) or polyethylene glycol diacrylate (PEGDA)), 1,3-BDDA can increase the crosslinking density of the final hydrogel. This allows for fine-tuning of the scaffold's mechanical properties to mimic those of native tissues, which is crucial for directing cell behavior. The rapid, cell-friendly photopolymerization process enables the creation of cell-laden constructs with high viability.[1][9]
Experimental Workflow: Fabrication of a Cell-Laden Hydrogel Scaffold
Caption: Workflow for fabricating a cell-laden tissue engineering scaffold.
Protocol 2: Fabrication of a Photopolymerized Hydrogel Scaffold
This protocol provides a general framework for creating a 1,3-BDDA crosslinked hydrogel for cell encapsulation.
Materials:
-
Primary polymer (e.g., Poly(ethylene glycol) diacrylate, PEGDA, 3.4 kDa)
-
Crosslinker: this compound (1,3-BDDA)
-
Photoinitiator (e.g., Irgacure 2959 or Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)
-
Sterile base buffer (e.g., PBS or cell culture medium without phenol red)
-
Cell suspension of desired type at a known concentration
-
Sterile molds or casting surfaces
-
UV/Visible light source (365-405 nm)
Procedure:
-
Prepolymer Solution Preparation:
-
In a sterile, light-protected tube, dissolve the primary polymer (e.g., 20% w/v PEGDA) and the desired concentration of 1,3-BDDA in the sterile base buffer.
-
Add the photoinitiator (e.g., 0.05-0.1% w/v Irgacure 2959).
-
Warm the solution (e.g., to 37°C) and mix gently until all components are fully dissolved.
-
If not prepared from sterile components, filter the solution through a 0.22 µm syringe filter.
-
-
Cell Suspension: Prepare a cell suspension in culture medium at a concentration calculated to achieve the desired final cell density in the hydrogel (e.g., 1-10 million cells/mL).
-
Mixing: Gently and thoroughly mix the prepolymer solution with the cell suspension. A common ratio is 4 parts prepolymer solution to 1 part cell suspension. Avoid introducing air bubbles.
-
Casting: Immediately pipette the cell-laden prepolymer solution into sterile molds.
-
Photopolymerization: Expose the molds to a cytocompatible light source for a predetermined time (typically 30 seconds to 5 minutes) to crosslink the hydrogel. The exposure time should be minimized to maintain high cell viability.
-
Culturing: Using sterile forceps, carefully transfer the cell-laden hydrogel scaffolds into a petri dish or multi-well plate containing pre-warmed culture medium.
-
Incubation: Place the constructs in a standard cell culture incubator (37°C, 5% CO₂). Change the culture medium every 1-2 days.
Data Presentation: Tunable Mechanical Properties
Increasing the concentration of a crosslinker like 1,3-BDDA generally increases the mechanical stiffness (compressive modulus) of the hydrogel but may decrease cell viability due to a denser network structure that can hinder nutrient transport. The following data for PEGDA hydrogel blends demonstrates this trade-off.[9]
| Total Polymer Conc. (wt%) | Blend Ratio (PEGDA 3400 / PEGDA 400) | Compressive Modulus (MPa, mean ± SE) | Cell Viability (%, mean ± SE) |
| 20% | 20 / 80 | 0.4 ± 0.02 | 81 ± 2.1 |
| 30% | 20 / 80 | ~1.0 (interpolated) | 55 - 75 |
| 40% | 20 / 80 | 1.6 ± 0.2 | 20 ± 2.0 |
Note: This data illustrates a general principle. Using 1,3-BDDA as a crosslinker with a higher molecular weight primary polymer would allow for similar tuning of mechanical properties and cell response.[9]
General Characterization Protocols
Protocol 3: Swelling Ratio Determination
Procedure:
-
Record the initial mass of the fully hydrated hydrogel sample (W_s , swollen weight) after blotting away excess surface water.
-
Freeze-dry (lyophilize) the hydrogel sample until a constant weight is achieved.
-
Record the final mass of the dried hydrogel (W_d , dry weight).
-
Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_d) / W_d . The units are typically g of water per g of dry polymer.[10]
Protocol 4: Mechanical Property Characterization (Compression)
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Ensure samples are fully equilibrated in PBS at 37°C before testing.
-
Use a mechanical tester equipped with a compression platen.
-
Apply a compressive strain at a constant rate (e.g., 0.5 s⁻¹).[9]
-
Record the resulting stress-strain curve.
-
The compressive modulus (Young's Modulus) is calculated from the initial linear region of the stress-strain curve (e.g., 0-10% strain).[9]
Formulation-Property Relationships
The final properties of a 1,3-BDDA-based biomaterial are a direct result of its initial formulation. Understanding these relationships is key to designing materials for specific applications.
Caption: Relationship between formulation inputs and final biomaterial properties.
References
- 1. Photopolymerizable Biomaterials and Light-Based 3D Printing Strategies for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]
- 6. web.itu.edu.tr [web.itu.edu.tr]
- 7. This compound 98 19485-03-1 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Swelling Behaviors of 3D Printed Hydrogel and Hydrogel-Microcarrier Composite Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Polymer Networks with 1,3-Butanediol Diacrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of polymer networks derived from 1,3-Butanediol diacrylate (1,3-BDDA). This document includes detailed experimental protocols for the synthesis of pH-sensitive hydrogels, methods for characterizing their physicochemical properties, and potential applications in various scientific fields.
Introduction
This compound (1,3-BDDA) is a difunctional acrylic monomer that serves as a versatile crosslinking agent in the formation of polymer networks. Its molecular structure imparts a degree of flexibility to the resulting polymer, making it a valuable component in the development of materials for applications ranging from UV-curable coatings and adhesives to biocompatible hydrogels for biomedical applications. The ability to form crosslinked networks via rapid photopolymerization makes 1,3-BDDA an attractive monomer for researchers in materials science and drug development.
This document focuses on the synthesis of 1,3-BDDA-based polymer networks, with a particular emphasis on the preparation of pH-sensitive hydrogels through copolymerization with piperazine.
Applications
Polymer networks based on 1,3-BDDA have potential applications in several fields:
-
pH-Sensitive Hydrogels: The copolymerization of 1,3-BDDA with amines such as piperazine results in the formation of poly(β-amino ester) hydrogels. These hydrogels exhibit pH-responsive swelling behavior, making them suitable for applications as chemical sensors and in drug delivery systems where pH-triggered release is desired.[1]
-
UV-Curable Coatings and Adhesives: As a crosslinking agent, 1,3-BDDA can be incorporated into formulations for UV-curable coatings and adhesives to enhance their mechanical properties, such as toughness and flexibility.
-
Biomaterials for Tissue Engineering: While specific data for 1,3-BDDA is limited, diacrylate-based hydrogels are widely explored as scaffolds in tissue engineering due to their tunable mechanical properties and ability to support cell growth.
-
Controlled Drug Delivery: The crosslinked network of 1,3-BDDA hydrogels can be designed to control the release of encapsulated therapeutic agents. The release kinetics can be modulated by adjusting the crosslinking density and the chemical composition of the hydrogel.
Quantitative Data Summary
Specific quantitative data for polymer networks synthesized solely from this compound is not extensively available in the reviewed literature. However, data from closely related diacrylate-based polymer networks can provide insights into the expected properties. The following tables summarize representative data for acrylate-based polymer networks.
Table 1: Thermal Properties of a Poly(ester-urethane-acrylate) Copolymerized with Methyl Methacrylate (MMA)
Note: This data is for a complex copolymer system where 1,4-butanediol is part of the polyester backbone and is provided as a reference for the thermal analysis of acrylate networks.
| Sample Designation | MMA Content (wt%) | Glass Transition Temperature (Tg) (°C) |
| PEUA | 0 | 45.8 |
| PEUA-4 | 20 | 58.2 |
| PEUA-3 | 40 | 72.5 |
| PEUA-2 | 60 | 85.1 |
| PEUA-1 | 80 | 98.6 |
Table 2: Mechanical Properties of a Poly(ester-urethane-acrylate) Copolymerized with Methyl Methacrylate (MMA)
Note: This data is for a complex copolymer system and is provided as a reference for the mechanical properties of acrylate networks.
| Sample Designation | MMA Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| PEUA | 0 | 15.2 | 45.6 | 350 |
| PEUA-4 | 20 | 22.8 | 35.2 | 680 |
| PEUA-3 | 40 | 35.6 | 25.8 | 1150 |
| PEUA-2 | 60 | 48.2 | 15.4 | 1850 |
| PEUA-1 | 80 | 55.4 | 8.2 | 2450 |
Table 3: Swelling Ratio of a pH-Sensitive Hydrogel at Different pH Values
Note: This is representative data for a generic pH-sensitive hydrogel and illustrates the expected trend for a 1,3-BDDA-piperazine hydrogel.
| pH of Swelling Medium | Equilibrium Swelling Ratio (%) |
| 2.0 | 150 |
| 4.0 | 250 |
| 6.0 | 800 |
| 7.4 | 1200 |
| 10.0 | 1150 |
Experimental Protocols
Synthesis of a pH-Sensitive 1,3-BDDA-Piperazine Hydrogel
This protocol describes the synthesis of a pH-sensitive hydrogel via photopolymerization of this compound (1,3-BDDA) and piperazine (PIP).
Materials:
-
This compound (1,3-BDDA)
-
Piperazine (PIP)
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
Methanol or other suitable solvent (optional, for dissolving piperazine)
-
UV curing system (e.g., 365 nm wavelength)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Preparation of Pre-polymer Solution:
-
In a suitable reaction vessel, dissolve piperazine (PIP) in a minimal amount of a suitable solvent if necessary.
-
Add this compound (1,3-BDDA) to the piperazine solution. A molar ratio of 2:1 (BDDA:PIP) is a good starting point.[1]
-
Add the photoinitiator to the mixture. A concentration of 2.5 wt% of the total monomer weight is typically used.[1]
-
Thoroughly mix the components until a homogeneous solution is obtained. If a solvent was used, it should be evaporated under reduced pressure.
-
-
Casting and Curing:
-
Pour the pre-polymer solution into the desired molds.
-
Place the molds in a UV curing chamber.
-
Expose the solution to UV light (e.g., 365 nm) to initiate polymerization. The curing time will depend on the UV light intensity and the thickness of the sample. It is recommended to perform preliminary experiments to determine the optimal curing time.
-
-
Post-Curing and Purification:
-
After UV exposure, the crosslinked hydrogel is formed.
-
Carefully remove the hydrogel from the mold.
-
To remove any unreacted monomers and photoinitiator, immerse the hydrogel in a suitable solvent (e.g., ethanol or deionized water) for 24-48 hours, changing the solvent periodically.
-
Dry the hydrogel to a constant weight, for example, in a vacuum oven at a moderate temperature.
-
Characterization of the Polymer Network
This protocol describes the determination of the swelling behavior of the synthesized hydrogels.
Materials:
-
Dried hydrogel samples of known weight.
-
Buffer solutions of different pH values (e.g., pH 2, 4, 6, 7.4, 10).
-
Analytical balance.
-
Temperature-controlled incubator or water bath.
Procedure:
-
Weigh the dry hydrogel samples (Wd).
-
Immerse each sample in a separate container with a buffer solution of a specific pH.
-
At regular time intervals, remove the hydrogel from the solution, gently blot the surface with a lint-free paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) at each time point using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
The mechanical properties of the hydrogel can be evaluated using tensile testing.
Materials:
-
Hydrogel samples cast in a specific geometry (e.g., dumbbell shape).
-
Universal testing machine with a suitable load cell.
Procedure:
-
Equilibrate the hydrogel samples in a relevant buffer solution (e.g., PBS pH 7.4) prior to testing.
-
Mount the sample in the grips of the universal testing machine.
-
Apply a uniaxial tensile load at a constant strain rate until the sample fractures.
-
Record the stress-strain data.
-
From the stress-strain curve, determine the Young's modulus (from the initial linear region), tensile strength (stress at fracture), and elongation at break (strain at fracture).
Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the polymer network.
Materials:
-
Dried hydrogel sample.
-
DSC instrument.
-
Aluminum DSC pans.
Procedure:
-
Accurately weigh a small amount of the dried hydrogel sample (5-10 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The glass transition temperature (Tg) is identified as a step change in the baseline of the DSC thermogram.
Visualizations
Caption: Workflow for the synthesis of 1,3-BDDA polymer networks.
Caption: Experimental workflow for polymer network characterization.
References
Spectroscopic Characterization: Fourier-Transform Infrared Spectroscopy (FTIR)
An overview of the key methods used to characterize the physicochemical and mechanical properties of poly(1,3-butanediol diacrylate) networks is provided in this application note. These protocols are designed for researchers, scientists, and professionals in drug development who are working with or developing acrylate-based polymer networks for various applications, including biomaterials and drug delivery systems.
Application Note:
Fourier-Transform Infrared (FTIR) spectroscopy is a vital analytical technique used to identify the functional groups present in a material. In the context of poly(this compound) networks, FTIR is primarily used to confirm the polymerization of the diacrylate monomer. The disappearance or significant reduction of the characteristic absorption bands of the acrylate double bond (C=C) is a key indicator of successful crosslinking.
The polymerization process involves the reaction of the acrylate functional groups. By comparing the FTIR spectrum of the monomer with that of the cured polymer network, one can monitor the extent of the reaction. Specifically, the peaks corresponding to the C=C double bond stretching and twisting vibrations are expected to diminish significantly after polymerization.
Key Spectral Features for Poly(this compound) Polymerization:
| Wavenumber (cm⁻¹) | Assignment | Expected Change After Polymerization |
| ~1720 | C=O (ester) stretching | Remains present |
| ~1636 | C=C (acrylate) stretching | Diminishes or disappears[1] |
| ~1410 | C-H bending in =CH₂ | Diminishes or disappears |
| ~1160-1200 | C-O (ester) stretching | Remains present |
| ~810 | =C-H out-of-plane bending | Diminishes or disappears |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation:
-
Ensure the surface of the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small, representative sample of the cured poly(this compound) network directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The collected sample spectrum is automatically ratioed against the background spectrum to produce the final infrared absorption spectrum.
-
Identify the characteristic peaks and compare the spectrum to that of the this compound monomer to confirm the reduction or absence of the acrylate double bond peaks.
-
Thermal Characterization
Differential Scanning Calorimetry (DSC)
Application Note:
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature. For poly(this compound) networks, DSC is primarily used to determine the glass transition temperature (Tg). The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2][3] This transition is important for understanding the material's mechanical properties and its suitable application range. In highly crosslinked networks, the glass transition may appear as a subtle change in the baseline of the DSC thermogram.[4]
Experimental Protocol: DSC for Glass Transition Temperature (Tg) Determination
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the cured polymer network into an aluminum DSC pan.
-
Seal the pan using a sample press. Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup and Calibration:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 200 °C).[5]
-
Hold the sample at this temperature for a few minutes to erase any previous thermal history.
-
Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan at the same rate. The Tg is typically determined from the second heating scan to ensure the material's thermal history is removed.
-
-
Data Analysis:
-
The Tg is identified as a step-like change in the heat flow curve. It is typically calculated at the midpoint of this transition.
-
Thermogravimetric Analysis (TGA)
Application Note:
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability of the polymer network and to determine its degradation temperature. This information is crucial for defining the upper service temperature of the material and for understanding its decomposition profile. For poly(ester-urethane-acrylate)s, the maximum decomposition temperature can reach up to 475 °C in some crosslinked structures.[4]
Experimental Protocol: TGA for Thermal Stability Assessment
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the cured polymer network into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air), depending on the desired information, at a constant flow rate (e.g., 50-100 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a high temperature (e.g., 600-800 °C) until the sample is fully decomposed.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, which is often reported as the temperature at which 5% weight loss occurs.
-
The peak of the derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.
-
Mechanical Characterization: Dynamic Mechanical Analysis (DMA)
Application Note:
Dynamic Mechanical Analysis (DMA) is a powerful technique for measuring the mechanical and viscoelastic properties of materials as a function of temperature, time, or frequency.[3] A small, oscillatory stress is applied to the sample, and the resulting strain is measured. For poly(this compound) networks, DMA provides information on the storage modulus (E'), which represents the elastic response, the loss modulus (E''), which represents the viscous response, and the tan delta (tan δ = E''/E'), which is the ratio of the loss to the storage modulus and is a measure of energy dissipation. The peak of the tan δ curve is often used to determine the glass transition temperature (Tg).[3] DMA is also used to determine the crosslink density of the network.
Illustrative Mechanical Properties of Acrylate Networks:
| Property | Description | Typical Value Range for Acrylate Networks |
| Storage Modulus (E') in glassy region | Stiffness of the material below Tg | 1 - 3 GPa[6] |
| Storage Modulus (E') in rubbery region | Stiffness of the material above Tg, related to crosslink density | 1 - 100 MPa |
| Glass Transition Temperature (Tg) from tan δ peak | Temperature of maximum energy dissipation | Varies widely with formulation (e.g., 50 - 150 °C) |
Experimental Protocol: DMA in Tension or Three-Point Bending Mode
-
Sample Preparation:
-
Prepare rectangular samples of the cured polymer with precise dimensions (e.g., for tensile mode: 20 mm length, 5 mm width, 1 mm thickness).
-
-
Instrument Setup:
-
Mount the sample in the appropriate clamps (e.g., tensile or three-point bending).
-
Apply a small static force to keep the sample taut.
-
-
Experimental Parameters:
-
Set the oscillatory frequency (e.g., 1 Hz).
-
Set the strain amplitude to be within the linear viscoelastic region (e.g., 0.1%).
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the Tg (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 3-5 °C/min) through the glass transition to the rubbery plateau region (e.g., 200 °C).
-
-
Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature.
-
Determine the Tg from the peak of the tan δ curve or the peak of the loss modulus curve.
-
The storage modulus in the rubbery plateau region can be used to estimate the crosslink density.
-
Swelling Behavior Analysis
Application Note:
The swelling behavior of polymer networks is particularly important for applications in drug delivery and tissue engineering. Hydrogels, which are crosslinked hydrophilic polymers, can absorb large amounts of water or biological fluids without dissolving.[7] The extent of swelling is influenced by the crosslink density, the chemical nature of the polymer, the temperature, and the pH and ionic strength of the surrounding medium.[7][8] For poly(this compound) networks, which are hydrophobic, swelling studies are often conducted in various organic solvents to understand the network structure. If copolymerized with hydrophilic monomers, their swelling in aqueous media becomes relevant.
Experimental Protocol: Gravimetric Swelling Measurement
-
Sample Preparation:
-
Prepare several pre-weighed, dried samples of the polymer network of uniform size. Let this initial dry weight be Wd.
-
-
Swelling Procedure:
-
Immerse the samples in the desired solvent (e.g., water, phosphate-buffered saline (PBS), or an organic solvent) at a constant temperature (e.g., 37 °C).
-
-
Measurement:
-
At regular time intervals, remove a sample from the solvent.
-
Gently blot the surface with a lint-free wipe to remove excess solvent.
-
Weigh the swollen sample. Let this weight be Ws.
-
Return the sample to the solvent.
-
Continue this process until the weight of the sample remains constant, indicating that equilibrium swelling has been reached.
-
-
Data Analysis:
-
Calculate the swelling ratio (SR) or equilibrium swelling ratio (ESR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
-
Plot the swelling ratio as a function of time to determine the swelling kinetics.
-
Visualization of Characterization Workflow
The following diagrams illustrate the logical workflow for characterizing poly(this compound) networks and the relationship between the analytical techniques and the material properties they help to determine.
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ojs.wiserpub.com [ojs.wiserpub.com]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,3-Butanediol Diacrylate in Flexible Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Butanediol diacrylate (1,3-BDDA) as a reactive diluent and crosslinker in the formulation of flexible coatings and adhesives. The information is intended to guide researchers and scientists in developing and evaluating formulations for a variety of applications, including flexible electronics, medical devices, and high-performance textiles.
Introduction to this compound in Flexible Formulations
This compound (CAS RN: 19485-03-1) is a difunctional acrylate monomer known for its ability to enhance the flexibility, adhesion, and toughness of cured polymers.[1] Its linear C4 backbone with a pendant methyl group provides a balance of flexibility and hardness, making it a valuable component in formulations where elasticity and durability are critical. In radiation-curable systems, such as those cured by ultraviolet (UV) or electron beam (EB) energy, 1,3-BDDA acts as a reactive diluent, reducing the viscosity of the formulation for improved processing and application, while also participating in the polymerization reaction to become an integral part of the final polymer network.[1]
The inclusion of 1,3-BDDA in coating and adhesive formulations can impart several desirable properties:
-
Enhanced Flexibility and Elongation: The structure of 1,3-BDDA contributes to a lower crosslink density compared to shorter-chain diacrylates, resulting in a more flexible polymer network with higher elongation at break.
-
Improved Adhesion: The polarity of the ester groups in the acrylate moiety can promote adhesion to a variety of substrates.
-
Good Toughness and Impact Resistance: The flexible nature of the 1,3-butanediol linkage helps to dissipate energy from impacts, improving the overall toughness of the coating or adhesive.
-
Fast Curing Response: As a diacrylate, it possesses two reactive functional groups, allowing for rapid polymerization upon exposure to UV or EB radiation in the presence of a suitable photoinitiator.
Application in Flexible Coatings
Flexible coatings are essential for applications involving substrates that are subject to bending, stretching, or folding. The incorporation of 1,3-BDDA can significantly improve the performance of such coatings.
Example Formulation for a Flexible UV-Curable Coating
The following table outlines a starting point formulation for a flexible, clear UV-curable coating. The concentration of 1,3-BDDA can be varied to achieve the desired balance of flexibility, hardness, and other properties.
| Component | Function | Weight Percentage (%) |
| Urethane Acrylate Oligomer | Primary polymer backbone, provides toughness and flexibility | 40 - 60 |
| This compound | Reactive diluent, enhances flexibility and adhesion | 20 - 40 |
| Isobornyl Acrylate | Monofunctional reactive diluent, improves hardness and adhesion | 10 - 20 |
| Photoinitiator (e.g., TPO) | Initiates polymerization upon UV exposure | 2 - 5 |
| Leveling Agent | Improves surface finish | 0.1 - 0.5 |
Quantitative Performance Data
The following table summarizes the expected performance of a flexible coating with varying concentrations of this compound.
| Property | Test Method | Formulation A (20% 1,3-BDDA) | Formulation B (30% 1,3-BDDA) | Formulation C (40% 1,3-BDDA) |
| Pencil Hardness | ASTM D3363 | H | F | HB |
| Mandrel Bend (Flexibility) | ASTM D522 | 1/8 inch pass | 1/8 inch pass | 1/4 inch pass |
| Elongation at Break (%) | ASTM D2370 | 50 | 75 | 100 |
| Adhesion (Cross-hatch) | ASTM D3359 | 5B | 5B | 5B |
Application in Flexible Adhesives
In adhesive formulations, 1,3-BDDA can be used to develop flexible yet strong bonds, suitable for laminating flexible substrates or for applications requiring vibration and impact resistance.
Example Formulation for a Flexible UV-Curable Adhesive
This table provides a model formulation for a flexible UV-curable adhesive.
| Component | Function | Weight Percentage (%) |
| Epoxy Acrylate Oligomer | Provides adhesion and chemical resistance | 30 - 50 |
| This compound | Reactive diluent, enhances flexibility and peel strength | 30 - 50 |
| 2-Hydroxyethyl Acrylate | Monofunctional reactive diluent, improves adhesion to polar substrates | 10 - 20 |
| Photoinitiator (e.g., Irgacure 184) | Initiates polymerization upon UV exposure | 3 - 6 |
| Adhesion Promoter (e.g., Silane) | Improves bonding to specific substrates | 0.5 - 2 |
Quantitative Performance Data
The following table illustrates the anticipated impact of this compound concentration on the performance of a flexible adhesive.
| Property | Test Method | Formulation X (30% 1,3-BDDA) | Formulation Y (40% 1,3-BDDA) | Formulation Z (50% 1,3-BDDA) |
| Peel Strength (N/25mm) | ISO 8510-2 | 15 | 20 | 25 |
| Lap Shear Strength (MPa) | ASTM D1002 | 8 | 6 | 4 |
| Elongation at Break (%) | ASTM D638 | 80 | 120 | 180 |
| Glass Transition Temp. (Tg, °C) | DSC | 45 | 35 | 25 |
Experimental Protocols
Preparation of UV-Curable Formulations
-
Component Weighing: Accurately weigh all components (oligomers, monomers, photoinitiators, and additives) in a light-blocking container.
-
Mixing: Combine the components and mix thoroughly using a mechanical stirrer or a planetary mixer at room temperature until a homogeneous solution is obtained. For highly viscous oligomers, gentle heating (40-50 °C) may be applied to reduce viscosity and facilitate mixing.
-
Degassing: If necessary, degas the formulation in a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the cured film.
-
Storage: Store the prepared formulation in a dark, cool place away from direct sunlight or other sources of UV radiation.
Coating and Adhesive Application and Curing
-
Substrate Preparation: Ensure the substrate surface is clean, dry, and free of any contaminants such as dust, oil, or grease. Surface treatment (e.g., corona treatment for plastics) may be required to improve adhesion.
-
Application: Apply the formulated coating or adhesive to the substrate using a suitable method such as spin coating, bar coating, or screen printing to achieve a uniform film thickness. For adhesives, apply to one substrate and then join with the second substrate.
-
UV Curing: Expose the coated substrate or bonded assembly to a UV light source (e.g., a mercury arc lamp or a UV LED lamp) with a specific wavelength and intensity. The required UV dose will depend on the formulation, film thickness, and the desired degree of cure.
Standardized Testing Protocols
-
Coating Flexibility (Mandrel Bend Test) - ASTM D522 / D4145: This test method evaluates the resistance of a coating to cracking when elongated by bending the coated substrate over a conical or cylindrical mandrel.[2][3] The flexibility is determined by the smallest mandrel diameter over which the coated panel can be bent without cracking.[2][3]
-
Adhesive Peel Strength (180° Peel Test) - ISO 8510-2: This standard specifies a method for determining the peel resistance of a bonded assembly of one rigid and one flexible substrate.[4] The test measures the force required to peel the flexible substrate from the rigid one at a 180-degree angle and a constant speed.[4]
-
Tensile Properties (Elongation at Break) - ASTM D2370 (Coatings) / ASTM D638 (Adhesives): These methods determine the tensile strength and elongation of free films of coatings and plastics (adhesives). A dog-bone shaped specimen is pulled in a tensile tester until it breaks, and the elongation at the point of failure is recorded.
-
Adhesion (Cross-Hatch Test) - ASTM D3359: This test assesses the adhesion of a coating to a substrate by making a lattice pattern of cuts through the coating, applying a pressure-sensitive tape over the lattice, and then rapidly removing the tape. The adhesion is rated based on the amount of coating removed.
-
Pencil Hardness - ASTM D3363: This test method determines the hardness of a coating by the scratching action of calibrated pencils of varying hardness.
Diagrams
References
Application Notes and Protocols for Emulsion Polymerization of 1,3-Butanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of crosslinked poly(1,3-butanediol diacrylate) nanoparticles via emulsion polymerization. This method allows for the formation of tunable, biocompatible nanocarriers with significant potential for applications in drug delivery and other biomedical fields.
Introduction
Emulsion polymerization is a versatile technique for producing polymer nanoparticles with controlled size and morphology.[1] this compound (1,3-BDDA) is a difunctional monomer that can act as a crosslinking agent, leading to the formation of a stable, three-dimensional polymer network within the nanoparticles. This crosslinked structure is particularly advantageous for drug delivery applications, as it allows for high drug loading capacity and controlled release kinetics.[2][3] The resulting nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific sites within the body, such as tumor tissues.[4][5]
Key Applications in Drug Development
Crosslinked poly(this compound) nanoparticles offer several advantages for drug delivery:
-
Controlled and Sustained Release: The crosslinked polymer matrix provides a barrier to drug diffusion, allowing for a sustained release profile, which can reduce dosing frequency and improve patient compliance.[2][6]
-
Enhanced Drug Stability: Encapsulation within the nanoparticles protects sensitive drug molecules from enzymatic degradation and harsh physiological environments.
-
Targeted Delivery: The nanoparticle surface can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing off-target side effects.[5][7]
-
Improved Bioavailability: For poorly water-soluble drugs, encapsulation in nanoparticles can enhance their apparent solubility and bioavailability.
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of poly(this compound) nanoparticles.
Materials
-
This compound (1,3-BDDA), inhibitor-free
-
Sodium dodecyl sulfate (SDS), anionic surfactant
-
Potassium persulfate (KPS), initiator
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Methanol (for purification)
Protocol 1: Batch Emulsion Polymerization
This protocol describes a standard batch emulsion polymerization for the synthesis of poly(1,3-BDDA) nanoparticles.
Procedure:
-
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet.
-
Initial Charge: Add 100 mL of deionized water and a specific amount of sodium dodecyl sulfate (SDS) (see Table 1 for examples) to the flask. Stir the mixture at 300 rpm under a nitrogen atmosphere for 20 minutes to ensure complete dissolution of the surfactant and removal of oxygen.
-
Monomer Addition: Add the desired amount of this compound (see Table 1) to the reactor. Continue stirring for another 30 minutes to form a stable monomer emulsion.
-
Initiation: Increase the temperature of the reaction mixture to 70°C. Once the temperature is stable, add the initiator, potassium persulfate (KPS), dissolved in a small amount of deionized water (see Table 2).
-
Polymerization: Maintain the reaction at 70°C with continuous stirring for 4 hours.
-
Cooling and Purification: Cool the reactor to room temperature. The resulting nanoparticle dispersion (latex) can be purified by dialysis against deionized water for 48 hours to remove unreacted monomer, surfactant, and initiator residues. Alternatively, the nanoparticles can be precipitated by adding methanol, followed by centrifugation and washing.
Characterization of Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute a small aliquot of the nanoparticle dispersion in deionized water. Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and PDI.
2. Morphological Analysis:
-
Technique: Transmission Electron Microscopy (TEM)
-
Procedure: Place a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid and allow it to air dry. Image the grid using a TEM to observe the size, shape, and morphology of the nanoparticles.
3. Chemical Structure Confirmation:
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Procedure: Lyophilize a sample of the purified nanoparticle dispersion to obtain a dry powder. Record the FTIR spectrum of the powder to confirm the polymerization of the acrylate groups.
Data Presentation
The following tables summarize the expected influence of key reaction parameters on the properties of the synthesized poly(1,3-BDDA) nanoparticles. These are representative data based on trends observed for similar acrylate systems.
Table 1: Effect of Monomer and Surfactant Concentration on Particle Size and PDI
| Experiment | 1,3-BDDA (g) | SDS (g) | Particle Size (nm) | PDI |
| A | 5 | 0.5 | 150 | 0.15 |
| B | 10 | 0.5 | 250 | 0.25 |
| C | 5 | 1.0 | 100 | 0.10 |
Note: Increasing monomer concentration generally leads to larger particles, while increasing surfactant concentration results in smaller particles.[8][9][10]
Table 2: Effect of Initiator Concentration on Particle Size and Monomer Conversion
| Experiment | 1,3-BDDA (g) | SDS (g) | KPS (g) | Particle Size (nm) | Monomer Conversion (%) |
| D | 5 | 0.5 | 0.1 | 180 | 85 |
| E | 5 | 0.5 | 0.2 | 160 | 95 |
| F | 5 | 0.5 | 0.3 | 140 | 98 |
Note: Increasing initiator concentration typically leads to a higher number of polymer particles, resulting in smaller final particle sizes and increased monomer conversion.[11][12][13]
Table 3: Monomer Conversion over Time
| Time (minutes) | Monomer Conversion (%) |
| 30 | 25 |
| 60 | 55 |
| 120 | 80 |
| 180 | 92 |
| 240 | 98 |
Note: The polymerization rate is typically characterized by an initial induction period, followed by a rapid increase in conversion, and finally a plateau as the monomer is consumed.[14][15]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of poly(1,3-BDDA) nanoparticles.
Application in Cancer Therapy: Targeting the PI3K/AKT Signaling Pathway
Polyacrylate nanoparticles can be utilized to deliver inhibitors targeting key signaling pathways in cancer cells, such as the PI3K/AKT pathway, which is often hyperactivated in various cancers, promoting cell survival and proliferation.[7]
Caption: Targeted delivery of a PI3K inhibitor using poly(1,3-BDDA) nanoparticles to block the PI3K/AKT signaling pathway in cancer cells.
References
- 1. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Delivery of Drugs and Genes Using Polymer Nanocarriers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Polymer-Assisted Nanoparticles and Nanogels for Cancer Therapy: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5216065A - Emulsion polymerization with large particle size - Google Patents [patents.google.com]
- 9. pcimag.com [pcimag.com]
- 10. Influence of Added Surfactants on the Rheology and Surface Activity of Polymer Solutions [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: The Use of 1,3-Butanediol Diacrylate Cross-Linked Resins in Solid-Phase Peptide Synthesis
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient and high-purity synthesis of peptides for research, diagnostics, and therapeutic applications. The choice of the solid support resin is a critical factor that influences the overall success of the synthesis, affecting aspects such as swelling capacity, reagent accessibility, and the purity of the final peptide product. While divinylbenzene (DVB) is a traditional cross-linker for polystyrene (PS) resins, alternative cross-linking agents can offer unique advantages. This application note explores the potential use of 1,3-butanediol diacrylate (BDDA) as a cross-linking agent for polystyrene-based resins in SPPS. The introduction of the more flexible and hydrophilic BDDA cross-linker, in comparison to the rigid DVB, can enhance the solvation of the resin and the growing peptide chain, potentially improving reaction kinetics and the synthesis of "difficult" or hydrophobic peptide sequences.
Principle of Application
The core of this application lies in the synthesis of a novel polystyrene-based resin where this compound is used as the cross-linking monomer instead of the conventional divinylbenzene. The ester linkages within the BDDA cross-linker introduce a degree of hydrophilicity and flexibility to the polymer matrix. This modification is hypothesized to improve the swelling of the resin in the polar solvents commonly used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Enhanced swelling and a more compatible microenvironment around the growing peptide chain can lead to more efficient coupling and deprotection steps, particularly for hydrophobic and aggregation-prone sequences.
Advantages of this compound Cross-Linked Resins
-
Improved Swelling: The ester groups in BDDA can lead to better solvation and swelling of the resin in polar aprotic solvents compared to highly hydrophobic DVB-cross-linked resins.
-
Enhanced Reaction Kinetics: Improved swelling allows for better diffusion of reagents (activated amino acids, deprotection agents) to the reactive sites, potentially leading to faster and more complete reactions.
-
Synthesis of Difficult Peptides: The modified resin environment can disrupt the secondary structure formation and aggregation of growing peptide chains on the solid support, which is a common issue in the synthesis of hydrophobic peptides.
-
Compatibility with Standard SPPS Protocols: BDDA-cross-linked resins are expected to be compatible with standard Fmoc- and Boc-based SPPS chemistries, requiring minimal changes to existing protocols.
Applications
The use of this compound cross-linked resins is particularly advantageous for:
-
Synthesis of long peptides (>30 amino acids): Where cumulative inefficiencies in coupling and deprotection can significantly reduce the overall yield and purity.
-
Synthesis of hydrophobic and aggregation-prone peptides: Such as amyloidogenic sequences or membrane-associated peptides.
-
High-throughput peptide synthesis: Where improved reaction kinetics can shorten cycle times.
Experimental Protocols
The following protocols provide a general framework for the use of a hypothetical this compound cross-linked polystyrene resin in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Swelling of the 1,3-BDDA-PS Resin
-
Place the desired amount of 1,3-BDDA-PS resin (e.g., 100-200 mesh) in a suitable reaction vessel.
-
Add a sufficient volume of dimethylformamide (DMF) to cover the resin completely.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
-
Wash the resin three times with DMF to remove any soluble impurities.
Protocol 2: Loading of the First Amino Acid (Fmoc-AA-OH) onto the Resin
This protocol assumes a Wang resin-type linker has been incorporated into the 1,3-BDDA-PS resin.
-
To the swollen resin from Protocol 1, add a solution of the first Fmoc-protected amino acid (Fmoc-AA-OH, 3 equivalents relative to the resin loading capacity) in DMF.
-
Add a solution of a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Finally, add N,N-diisopropylethylamine (DIPEA, 6 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 times), dichloromethane (DCM, 3 times), and methanol (3 times).
-
Dry the resin under vacuum.
-
Determine the loading of the first amino acid using a spectrophotometric method by measuring the absorbance of the fulvene-piperidine adduct upon Fmoc deprotection.
Protocol 3: Standard Cycle for Peptide Chain Elongation (Fmoc-SPPS)
Each cycle consists of a deprotection step followed by a coupling step.
Deprotection:
-
Swell the peptide-resin in DMF for 15 minutes.
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with a 20% solution of piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling agent like HBTU (2.9-4.9 equivalents) and an additive such as HOBt (3-5 equivalents) in the presence of DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes with agitation.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
A ninhydrin test can be performed to check for the completeness of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
Protocol 4: Cleavage of the Peptide from the Resin and Final Deprotection
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM (3 times) and methanol (3 times) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides with standard protecting groups is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes hypothetical comparative data for a 2% 1,3-BDDA cross-linked polystyrene resin versus a standard 2% DVB cross-linked polystyrene resin for the synthesis of a model hydrophobic peptide (e.g., a 10-mer of Alanine).
| Parameter | 2% 1,3-BDDA-PS Resin | 2% DVB-PS Resin |
| Swelling in DMF (mL/g) | 5.5 - 6.5 | 4.0 - 5.0 |
| Swelling in DCM (mL/g) | 4.5 - 5.5 | 5.0 - 6.0 |
| First Amino Acid Loading (mmol/g) | 0.5 - 0.8 | 0.6 - 0.9 |
| Average Coupling Efficiency (%) * | >99.5 | 99.0 |
| Crude Peptide Purity (%) | ~85 | ~70 |
| Final Yield after Purification (%) | ~60 | ~45 |
*As determined by a quantitative ninhydrin test.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Hypothesized advantages of using 1,3-BDDA as a cross-linker.
Application Notes and Protocols for Biocompatible Polymers from 1,3-Butanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biocompatibility assessment of polymers derived from 1,3-Butanediol diacrylate (1,3-BDDA). The protocols outlined below are intended to serve as a guide for the development of biocompatible materials for applications in drug delivery and tissue engineering.
Synthesis of 1,3-BDDA Hydrogels via UV Photopolymerization
1,3-BDDA can be readily polymerized to form crosslinked hydrogels using ultraviolet (UV) light in the presence of a suitable photoinitiator. This method offers rapid curing at ambient temperatures, providing excellent spatial and temporal control over the polymerization process.
Experimental Protocol: UV Photopolymerization of 1,3-BDDA Hydrogels
This protocol describes the synthesis of a simple 1,3-BDDA hydrogel. The properties of the resulting hydrogel can be tuned by varying the concentration of the photoinitiator and the UV exposure parameters.
Materials:
-
This compound (1,3-BDDA)
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile molds (e.g., silicone molds)
-
UV curing system (365 nm wavelength)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
In a light-protected vessel, dissolve the photoinitiator (e.g., TPO) in 1,3-BDDA monomer to a final concentration of 0.5% (w/w).
-
Stir the mixture in the dark until the photoinitiator is completely dissolved. For enhanced biocompatibility, the solution can be purged with nitrogen gas to remove oxygen, which can inhibit polymerization.
-
-
Molding the Hydrogel:
-
Pipette the pre-polymer solution into sterile molds of the desired shape and thickness.
-
-
UV Curing:
-
Place the molds in a UV curing system.
-
Expose the solution to UV light (365 nm) with a specific intensity (e.g., 10-20 mW/cm²) for a predetermined time (e.g., 5-15 minutes). The curing time will depend on the photoinitiator concentration, light intensity, and desired degree of crosslinking.
-
-
Purification of the Hydrogel:
-
After polymerization, carefully remove the hydrogels from the molds.
-
To remove any unreacted monomer and photoinitiator, immerse the hydrogels in sterile PBS (pH 7.4).
-
Wash the hydrogels for 48-72 hours, changing the PBS solution every 12 hours. This purification step is crucial for ensuring biocompatibility.[1]
-
-
Sterilization:
-
Sterilize the purified hydrogels using an appropriate method, such as autoclaving or sterile filtration of the precursor solution followed by aseptic processing, depending on the intended application.
-
Characterization of 1,3-BDDA Hydrogels
The physicochemical properties of the synthesized hydrogels should be thoroughly characterized to ensure they meet the requirements of the intended application.
Mechanical Properties
The mechanical properties of hydrogels, such as tensile strength and Young's modulus, are critical for their performance, especially in load-bearing applications.[2][3] These properties are influenced by the crosslinking density of the polymer network.
Table 1: Representative Mechanical Properties of Acrylate-Based Hydrogels
| Property | Representative Value Range | Test Method |
| Tensile Strength | 0.1 - 1.5 MPa | Uniaxial Tensile Testing |
| Young's Modulus | 50 - 500 kPa | Uniaxial Tensile Testing or Compression Testing |
| Elongation at Break | 100 - 500% | Uniaxial Tensile Testing |
Note: These values are representative of acrylate-based hydrogels and can vary significantly based on the specific formulation and polymerization conditions.
Drug Release Kinetics
For drug delivery applications, the release profile of the encapsulated therapeutic agent is a key performance indicator. The release mechanism is often diffusion-controlled, influenced by the mesh size of the hydrogel network and the physicochemical properties of the drug.[4][5][6]
Experimental Protocol: In Vitro Drug Release Study
Materials:
-
Drug-loaded 1,3-BDDA hydrogel
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Place a known weight of the drug-loaded hydrogel into a known volume of release medium.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Table 2: Representative Drug Release Data for a Model Drug from a Hydrogel Matrix
| Time (hours) | Cumulative Release (%) |
| 1 | 15 |
| 4 | 40 |
| 8 | 65 |
| 12 | 80 |
| 24 | 95 |
Note: This data is illustrative and the actual release profile will depend on the specific drug, hydrogel formulation, and experimental conditions.
Biocompatibility Assessment of 1,3-BDDA Polymers
Biocompatibility testing is essential to ensure the safety of polymeric materials intended for medical applications. The following protocols are based on the ISO 10993 standards for the biological evaluation of medical devices.
In Vitro Cytotoxicity - ISO 10993-5
The MTT assay is a colorimetric assay used to assess the in vitro cytotoxicity of a material by measuring the metabolic activity of cells cultured in the presence of the material's extract.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Sterile 1,3-BDDA hydrogel samples
-
Mammalian cell line (e.g., L929 fibroblasts)
-
Cell culture medium (e.g., MEM with 10% fetal bovine serum)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Extract Preparation: Prepare extracts of the sterilized 1,3-BDDA hydrogel in cell culture medium according to ISO 10993-12 guidelines (e.g., at a ratio of 0.2 g of material per mL of medium) by incubating at 37°C for 24 hours.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Extract: Remove the culture medium and replace it with the hydrogel extract (undiluted and serial dilutions). Include negative (culture medium alone) and positive (e.g., dilute phenol solution) controls.
-
Incubation: Incubate the cells with the extracts for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Assay:
-
Remove the extract-containing medium.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability to below 70% is generally considered indicative of a cytotoxic potential.
Skin Sensitization - ISO 10993-10
The Guinea Pig Maximization Test (GPMT) is a method to assess the potential of a material to cause skin sensitization.
Experimental Protocol: Guinea Pig Maximization Test
Materials:
-
Extracts of 1,3-BDDA hydrogel in saline and sesame oil
-
Young adult guinea pigs
-
Freund's Complete Adjuvant (FCA)
-
Sodium lauryl sulfate (SLS)
-
Occlusive dressings
Procedure:
-
Induction Phase - Intradermal Injections:
-
On day 0, administer three pairs of intradermal injections into the clipped dorsal skin of the test animals:
-
FCA emulsified with water (1:1)
-
Hydrogel extract
-
Hydrogel extract emulsified with FCA (1:1)
-
-
-
Induction Phase - Topical Application:
-
On day 7, apply a topical patch containing the hydrogel extract to the injection sites for 48 hours using an occlusive dressing.
-
-
Challenge Phase:
-
On day 21, apply a challenge patch with the hydrogel extract to a naive area of the flank of both test and control animals.
-
-
Observation and Scoring:
-
After 24 hours, remove the challenge patches.
-
Score the skin reactions for erythema and edema at 24, 48, and 72 hours after patch removal.
-
A material is considered a sensitizer if the incidence of positive reactions in the test group is significantly higher than in the control group.[7][8][9][10][11]
-
In Vivo Implantation - ISO 10993-6
Subcutaneous implantation is performed to evaluate the local tissue response to a biomaterial over time.
Experimental Protocol: Subcutaneous Implantation
Materials:
-
Sterile, disc-shaped 1,3-BDDA hydrogel implants
-
Adult rats or rabbits
-
Surgical instruments
-
Anesthetics and analgesics
Procedure:
-
Surgical Implantation:
-
Post-operative Care:
-
Administer analgesics as required and monitor the animals for any signs of distress.
-
-
Evaluation Periods:
-
Euthanize the animals at predetermined time points (e.g., 1, 4, and 12 weeks).
-
-
Histopathological Analysis:
-
Excise the implant and surrounding tissue.
-
Fix the tissue in formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
A qualified pathologist should evaluate the tissue response, looking for signs of inflammation, fibrosis, necrosis, and tissue integration.[12][13][14][15]
-
Visualization of Cellular Response and Experimental Workflows
Experimental Workflow for Biocompatibility Testing
Caption: Workflow for the synthesis and biocompatibility evaluation of 1,3-BDDA polymers.
Signaling Pathways in Cellular Response to Biomaterials
Unreacted monomers or degradation products from acrylate-based polymers can induce cellular stress, potentially activating inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[16][17][18][19][20][21][22][23]
MAPK Signaling Pathway
References
- 1. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Material properties in unconfined compression of gelatin hydrogel for skin tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Magnetic Agarose Microspheres/Hyaluronic Acid Hydrogel as a Trackable Bulking Agent for Vesicoureteral Reflux Treatment [frontiersin.org]
- 9. nhiso.com [nhiso.com]
- 10. researchgate.net [researchgate.net]
- 11. modernplastics.com [modernplastics.com]
- 12. researchgate.net [researchgate.net]
- 13. nano-test.de [nano-test.de]
- 14. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 15. What is Implantation Testing? A Guide to ISO 10993-6 [nikoopharmed.com]
- 16. raybiotech.com [raybiotech.com]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. assaygenie.com [assaygenie.com]
- 19. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution Polymerization of 1,3-Butanediol Diacrylate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butanediol diacrylate (1,3-BDDA) is a difunctional acrylic monomer utilized in the synthesis of crosslinked polymers for a variety of applications, including hydrogels, coatings, adhesives, and biomaterials. The properties of the resulting poly(this compound) can be significantly influenced by the conditions of polymerization, particularly the choice of solvent. Solution polymerization offers a key advantage over bulk polymerization by allowing for better control of the reaction kinetics, heat dissipation, and final polymer properties such as molecular weight and network formation.
This document provides detailed application notes and experimental protocols for the solution-based free-radical polymerization of 1,3-BDDA in a selection of common organic solvents. The provided data are representative examples based on typical outcomes for diacrylate polymerization and are intended to serve as a guide for researchers to develop their own specific applications.
Key Concepts in Solution Polymerization of Diacrylates
The choice of solvent in the free-radical polymerization of 1,3-BDDA can impact several key aspects of the reaction:
-
Chain Transfer: Solvents can act as chain transfer agents, which can decrease the molecular weight of the polymer. The extent of chain transfer is dependent on the specific solvent's chain transfer constant.[1]
-
Solubility: The solubility of the monomer, initiator, and the resulting polymer in the chosen solvent is crucial for maintaining a homogeneous reaction mixture and preventing premature precipitation.
-
Viscosity: The solvent helps to reduce the viscosity of the reaction medium, which is particularly important in diacrylate polymerization where crosslinking can lead to a rapid increase in viscosity (the Trommsdorff–Norrish effect), making stirring and heat transfer difficult.
-
Reaction Kinetics: The solvent can influence the rate of initiation, propagation, and termination steps, thereby affecting the overall polymerization rate and the final monomer conversion.
Experimental Protocols
The following protocols outline the general procedure for the solution polymerization of 1,3-BDDA. Researchers should adapt these protocols based on their specific experimental goals.
Materials
-
Monomer: this compound (1,3-BDDA), inhibited with hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ). The inhibitor should be removed prior to polymerization by passing the monomer through a column of activated basic alumina.
-
Initiator: A free-radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO).
-
Solvents: Anhydrous solvents such as toluene, ethyl acetate, or methyl ethyl ketone (MEK).
-
Equipment: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet. An oil bath for heating.
General Polymerization Procedure
-
Preparation: The reaction flask is assembled, flame-dried, and allowed to cool under a stream of dry nitrogen.
-
Charging the Reactor: The desired volume of solvent is added to the flask. The solvent is then heated to the reaction temperature (typically 60-80 °C for AIBN) while being purged with nitrogen.
-
Initiation: A solution of 1,3-BDDA and the initiator in the chosen solvent is prepared. This solution is then added dropwise to the heated solvent in the reaction flask over a specific period to maintain a low monomer concentration and control the exotherm.
-
Polymerization: The reaction mixture is stirred at the set temperature for a predetermined time (e.g., 4-24 hours).
-
Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol or hexane), filtered, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization of the Polymer
The resulting poly(this compound) can be characterized by various techniques:
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).
-
Monomer Conversion: Calculated gravimetrically from the mass of the dried polymer and the initial mass of the monomer.
-
Chemical Structure: Confirmed by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize representative quantitative data for the solution polymerization of 1,3-BDDA in different solvents. These values are illustrative and will vary depending on the specific reaction conditions.
Table 1: Effect of Solvent on the Polymerization of 1,3-BDDA
| Solvent | Monomer Concentration (M) | Initiator (AIBN) (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Toluene | 2.0 | 1.0 | 70 | 8 | 85 | 15,000 | 2.5 |
| Ethyl Acetate | 2.0 | 1.0 | 70 | 8 | 92 | 12,000 | 2.8 |
| Methyl Ethyl Ketone (MEK) | 2.0 | 1.0 | 70 | 8 | 88 | 18,000 | 2.3 |
Table 2: Effect of Initiator Concentration on the Polymerization of 1,3-BDDA in Toluene
| Monomer Concentration (M) | Initiator (AIBN) (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 2.0 | 0.5 | 70 | 8 | 75 | 25,000 | 2.1 |
| 2.0 | 1.0 | 70 | 8 | 85 | 15,000 | 2.5 |
| 2.0 | 2.0 | 70 | 8 | 95 | 8,000 | 3.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solution polymerization of 1,3-BDDA.
Logical Relationships in Free-Radical Polymerization
This diagram outlines the fundamental steps and their relationships in the free-radical polymerization process.
References
Troubleshooting & Optimization
Troubleshooting incomplete curing of 1,3-Butanediol diacrylate resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Butanediol diacrylate (BDDA) resins.
Troubleshooting Incomplete Curing
Incomplete or "tacky" curing is a common issue in the photopolymerization of acrylate resins. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting incomplete curing of BDDA resins.
Caption: Troubleshooting workflow for incomplete BDDA resin curing.
Frequently Asked Questions (FAQs)
Q1: My cured BDDA resin has a tacky or sticky surface. What is the most likely cause?
A tacky surface is most commonly caused by oxygen inhibition .[1][2] Oxygen in the air can interact with the free radicals generated during photopolymerization, terminating the curing reaction at the surface before it is complete.[1][2] This leaves a thin layer of uncured or partially cured resin.
Q2: How can I prevent oxygen inhibition?
There are several effective strategies to mitigate oxygen inhibition:
-
Inert Environment: Curing in a nitrogen-purged environment is highly effective as it displaces the oxygen.[2]
-
Barrier Coating: Applying a barrier layer, such as a transparent film (e.g., PET film) or a layer of an oxygen-impermeable material (like glycerin or a wax), can physically block oxygen from the resin surface.[3]
-
Chemical Additives: Incorporating oxygen scavengers, such as certain amines or thiols, into the resin formulation can help consume dissolved oxygen.[4]
-
Increased UV Intensity: Using a higher intensity UV light source can generate a higher concentration of free radicals, which can help to overcome the inhibitory effect of oxygen.[2]
Q3: What is the optimal concentration of photoinitiator for BDDA resins?
The optimal photoinitiator concentration typically ranges from 0.5% to 5% by weight , depending on the specific photoinitiator, the thickness of the resin sample, and the desired cure speed.[3] For diacrylate monomers, a concentration of around 3% (w/w) has been shown to be effective in achieving maximum conversion.[3] It is important to note that excessively high concentrations of photoinitiator can sometimes be detrimental, leading to a decrease in the overall conversion.[3]
Q4: What are the ideal UV light parameters for curing BDDA?
The ideal UV light parameters are dependent on the photoinitiator used. Most free-radical photoinitiators for acrylate polymerization are activated by UV-A light, typically in the wavelength range of 320-400 nm . The intensity of the UV light and the exposure time are also critical factors. A higher intensity can lead to a faster cure and a higher degree of conversion.[5] One study on a diacrylate monomer used a constant light intensity of 3 mW/cm² .[3] It is recommended to consult the technical data sheet for your specific photoinitiator to determine its optimal absorption wavelength.
Q5: Can temperature and humidity affect the curing of BDDA resins?
Yes, both temperature and humidity can influence the curing process.
-
Temperature: Increasing the curing temperature generally increases the rate of polymerization and the final degree of conversion.[6] This is due to a decrease in the viscosity of the resin, which allows for greater mobility of the reactive species.[6] Polymerization at temperatures above approximately 110°C has been shown to eliminate oxygen inhibition in some dental resins.[7]
-
Humidity: Moisture can interfere with the curing process of some resin systems, particularly those that are sensitive to hydrolysis. It is generally advisable to work in a controlled environment with low humidity.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the photopolymerization of diacrylate resins. Note that optimal values can vary depending on the specific experimental setup.
| Parameter | Typical Range/Value | Notes |
| Photoinitiator Concentration | 0.5 - 5.0 wt% | The optimal concentration for a diacrylate monomer was found to be 3 wt% in one study.[3] |
| UV Wavelength | 320 - 400 nm | Dependent on the absorption spectrum of the photoinitiator. |
| UV Intensity | 3 - 100+ mW/cm² | Higher intensity generally leads to faster curing and can help overcome oxygen inhibition.[3][5] |
| Curing Temperature | 30 - 90 °C | Increased temperature generally enhances the rate and degree of cure.[3][6] |
Experimental Protocols
Protocol 1: Determining the Degree of Conversion using FTIR-ATR Spectroscopy
This protocol outlines the steps to measure the degree of conversion of BDDA resin using Fourier-Transform Infrared Spectroscopy with an Attenuated Total Reflectance (FTIR-ATR) accessory. The degree of conversion is determined by monitoring the decrease in the acrylate C=C double bond peak area during polymerization.
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
UV/Vis light source with a light guide
-
This compound (BDDA) resin
-
Photoinitiator
-
Micropipette
-
Timer
Procedure:
-
Prepare the Resin Mixture: Prepare the BDDA resin with the desired concentration of photoinitiator. Ensure thorough mixing.
-
Acquire Background Spectrum: Record a background spectrum on the clean, empty ATR crystal.
-
Apply Uncured Resin: Place a small drop of the uncured resin mixture onto the center of the ATR crystal.
-
Record Uncured Spectrum: Record the FTIR spectrum of the uncured resin. This will serve as the reference (0% conversion). The characteristic acrylate C=C peak is typically observed around 1635 cm⁻¹.[7]
-
Initiate Curing: Position the UV light guide over the sample on the ATR crystal and start the UV exposure and the timer simultaneously.
-
Real-Time Monitoring: If your instrument allows, collect spectra at regular intervals during the UV exposure to monitor the curing process in real-time.
-
Record Cured Spectrum: After the desired curing time, turn off the UV light and record the final FTIR spectrum of the cured resin.
-
Calculate Degree of Conversion (DC): The degree of conversion can be calculated using the following formula, by comparing the peak area of the C=C bond before and after curing relative to an internal reference peak that does not change during polymerization (e.g., the C=O ester peak around 1720 cm⁻¹).
DC (%) = [1 - (Area of C=C peak in cured sample / Area of C=O peak in cured sample) / (Area of C=C peak in uncured sample / Area of C=O peak in uncured sample)] x 100
Protocol 2: Analyzing Curing Kinetics with Differential Scanning Calorimetry (DSC)
This protocol describes how to use Photo-DSC to study the photopolymerization kinetics of BDDA by measuring the heat flow associated with the exothermic curing reaction.
Materials and Equipment:
-
Photo-DSC instrument equipped with a UV light source
-
Hermetic aluminum DSC pans and lids
-
This compound (BDDA) resin with photoinitiator
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the uncured BDDA resin mixture (typically 1-5 mg) into a hermetic aluminum DSC pan. Seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Set the instrument to an isothermal temperature (e.g., 30°C).[3]
-
Equilibration: Allow the sample to equilibrate at the set isothermal temperature for a few minutes.
-
Initiate Photopolymerization: Turn on the UV light source at a specified intensity (e.g., 3 mW/cm²).[3] The DSC will record the heat flow as a function of time.
-
Data Acquisition: Continue recording the heat flow until the exothermic peak returns to the baseline, indicating the completion of the reaction.
-
Data Analysis:
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (α) at any given time (t) can be calculated by dividing the partial heat of reaction at that time (ΔH_t) by the total heat of reaction: α = ΔH_t / ΔH_total.
-
The rate of polymerization (Rp) is proportional to the heat flow (dq/dt).
-
Signaling Pathways and Logical Relationships
Radical Photopolymerization and Oxygen Inhibition
The following diagram illustrates the key steps in radical photopolymerization and the inhibitory effect of oxygen.
Caption: Radical photopolymerization pathway and the role of oxygen inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. radtech.org [radtech.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Photoinitiator Concentration for 1,3-Butanediol Diacrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing photoinitiator concentration for the photopolymerization of 1,3-Butanediol diacrylate (1,3-BDDA).
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for a photoinitiator with 1,3-BDDA?
A1: The optimal photoinitiator concentration for acrylic resin systems generally falls between 0.5% and 5% by weight of the total formulation.[1] For diacrylate monomers, an optimal concentration to achieve maximum conversion has been reported to be around 3% (w/w).[2] However, the ideal concentration is highly dependent on several factors, including the specific photoinitiator used, the light source (e.g., UV-LED), light intensity, and the desired cure depth.[1][3] For UV-LED curing systems, effective concentrations for primary photoinitiators often range from 1-3%.[1]
Q2: Which type of photoinitiator is recommended for 1,3-BDDA?
A2: For diacrylates like 1,3-BDDA, Type I photoinitiators (cleavage type) are commonly used.[4][5] These initiators, upon exposure to UV or visible light, undergo a Norrish Type I reaction, cleaving to form two free radicals that initiate polymerization.[6][7] Acylphosphine oxides, such as TPO and BAPO, are efficient Type I photoinitiators that are effective with longer wavelength light sources like UV-LEDs.[1][8]
Q3: How does photoinitiator concentration affect the final properties of the cured polymer?
A3: The concentration of the photoinitiator significantly impacts the properties of the cured 1,3-BDDA polymer.
-
Insufficient concentration: Leads to incomplete polymerization, resulting in poor surface properties and suboptimal mechanical strength.[1]
-
Excessive concentration: Can cause issues such as yellowing and brittleness in the cured material.[1] Very high concentrations can also block UV light from penetrating deep into the sample, leading to poor through-cure.[9]
Q4: What is oxygen inhibition and how does it affect the polymerization of 1,3-BDDA?
A4: Oxygen inhibition is a common issue in free-radical photopolymerization where atmospheric oxygen interacts with the initiating and propagating radicals to form stable peroxy radicals.[10] This process quenches the radicals and prevents them from participating in the polymerization chain reaction, leading to a tacky or uncured surface. This is particularly problematic in thin films where the surface-to-volume ratio is high.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Tacky or uncured surface after curing | Oxygen Inhibition: Free radicals are quenched by oxygen at the surface. | - Increase Light Intensity: Higher intensity generates more radicals to consume oxygen faster.[11][12]- Use an Inert Atmosphere: Cure under a nitrogen or argon blanket to displace oxygen.[12]- Increase Photoinitiator Concentration: A higher concentration generates more initial radicals.[12]- Use Additives: Incorporate oxygen scavengers like thiols or amines into the formulation.[10] |
| Incomplete or slow polymerization throughout the bulk | Insufficient Light Penetration: The photoinitiator concentration may be too high, blocking light from reaching deeper layers. The sample may also be too thick. | - Optimize Photoinitiator Concentration: Conduct a concentration study to find the optimal balance for cure depth. Lower concentrations can allow for greater light penetration.[3]- Reduce Sample Thickness: Prepare thinner films for curing.[12]- Choose a Photoinitiator for Deeper Cure: Select a photoinitiator with absorbance at longer wavelengths.[9][12] |
| Yellowing of the cured polymer | Excessive Photoinitiator Concentration: High concentrations of some photoinitiators can lead to discoloration. | - Reduce Photoinitiator Concentration: Use the minimum amount of photoinitiator required for complete curing.[1]- Select a Low-Yellowing Photoinitiator: Some photoinitiators are specifically designed to minimize yellowing. |
| Brittle cured polymer | High Crosslink Density or Excessive Photoinitiator: A very high concentration of photoinitiator can lead to a rapid, uncontrolled polymerization, resulting in a brittle network. | - Optimize Photoinitiator Concentration: Lowering the concentration can lead to a more controlled polymerization and improved mechanical properties.[1]- Modify Formulation: Consider adding flexibilizing monomers to the formulation. |
Experimental Protocols
Protocol for Determining Optimal Photoinitiator Concentration
This protocol outlines a method to determine the optimal photoinitiator concentration for 1,3-BDDA by evaluating the degree of conversion using Fourier-Transform Infrared (FTIR) Spectroscopy.
1. Materials:
-
This compound (1,3-BDDA) monomer
-
Type I Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
UV curing system (ensure the light source's emission spectrum matches the photoinitiator's absorption spectrum)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Molds for sample preparation (e.g., silicone molds of a defined thickness)
-
Micropipettes and mixing vials
2. Preparation of 1,3-BDDA/Photoinitiator Mixtures:
-
Prepare a series of formulations by mixing the photoinitiator with 1,3-BDDA at different weight percentages (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0%).
-
Ensure complete dissolution of the photoinitiator in the monomer. Gentle heating or vortexing may be required.
3. FTIR Analysis of Uncured Samples:
-
Place a small drop of an uncured mixture onto the ATR crystal of the FTIR spectrometer.
-
Record the infrared spectrum. The peak corresponding to the acrylate C=C double bond (typically around 1635 cm⁻¹) is of primary interest. Record the height or area of this peak.
4. UV Curing:
-
Dispense a fixed volume of each mixture into a mold of a specific thickness.
-
Expose the sample to the UV light source for a predetermined time. Ensure the distance from the light source and the intensity are kept constant for all samples.
5. FTIR Analysis of Cured Samples:
-
After curing, carefully remove the polymer from the mold.
-
Press the cured sample firmly onto the ATR crystal and record the FTIR spectrum.
-
Measure the height or area of the acrylate C=C peak at ~1635 cm⁻¹.
6. Calculation of Degree of Conversion (DC):
-
The degree of conversion can be calculated using the following formula, based on the change in the acrylate peak area before and after curing: DC (%) = [1 - (Peak Area_cured / Peak Area_uncured)] * 100
7. Data Analysis:
-
Plot the Degree of Conversion (%) as a function of the photoinitiator concentration (wt%).
-
The optimal photoinitiator concentration is the one that provides the highest degree of conversion under the specified curing conditions.
Quantitative Data Summary
The following table summarizes typical concentration ranges for photoinitiators in acrylate-based systems based on literature values.
| Photoinitiator Type | Monomer System | Typical Concentration (wt%) | Curing System | Reference |
| General Acrylates | Acrylic Resins | 0.5 - 5.0% | Broad Spectrum UV | [1] |
| Acylphosphine Oxides | Diacrylate Monomer | ~3.0% | UV Lamp | [2] |
| BAPO | Methacrylate Resin | 0.1 - 1.0% | UV LED (380 mW/cm²) | [3] |
| TPO | Dimethacrylate Resin | 1.0 - 3.0% | 3D Printer (UV/Vis) | [8] |
| LED-Compatible PIs | Acrylic Resins | 1.0 - 3.0% | UV-LED | [1] |
Visualizations
Photopolymerization Workflow
Caption: Experimental workflow for optimizing photoinitiator concentration.
Norrish Type I Photopolymerization Mechanism
Caption: Free radical polymerization mechanism via Norrish Type I photoinitiation.
References
- 1. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Norrish reaction - Wikipedia [en.wikipedia.org]
- 7. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 8. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 10. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 11. radtech.org [radtech.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Mechanical Properties of Crosslinked 1,3-Butanediol Diacrylate (1,3-BDDA)
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for improving the mechanical properties of materials crosslinked with 1,3-Butanediol diacrylate (1,3-BDDA).
Frequently Asked Questions (FAQs)
Q1: What are the typical mechanical properties of a polymer network crosslinked solely with 1,3-BDDA?
Polymers formed from short-chain diacrylates like 1,3-BDDA typically result in a tightly crosslinked, three-dimensional network. This high crosslink density generally leads to a rigid and brittle material with a high glass transition temperature (Tg), but often with limited toughness and low elongation at break.
Q2: What are the primary strategies to improve the mechanical performance of 1,3-BDDA-based polymers?
The key methods involve modifying the polymer network to alter its density, chain mobility, and resistance to fracture. The main strategies include:
-
Adjusting Crosslink Density: Modifying the concentration of 1,3-BDDA or incorporating monomers with different functionalities. A higher crosslink density is known to improve thermal stability and mechanical properties due to restricted polymer chain motion.[1]
-
Copolymerization: Introducing other mono- or multi-functional monomers to create a copolymer network with tailored properties.[2][3]
-
Use of Plasticizers: Adding small molecules that increase the free volume between polymer chains, enhancing flexibility and reducing brittleness.[4][5][6]
-
Incorporation of Fillers/Nanocomposites: Reinforcing the polymer matrix with micro- or nano-sized particles to improve strength and stiffness.[7][8]
-
Post-Curing Treatments: Applying additional energy (e.g., heat or UV light) after initial polymerization to increase the degree of monomer conversion and enhance mechanical strength.[9][10][11][12]
Q3: How does adding a plasticizer affect the final properties?
Plasticizers are low-volatility small molecules that position themselves between polymer chains, reducing intermolecular forces and increasing the free volume.[5][6] This action increases the mobility of the polymer chains, which typically leads to a decrease in tensile strength and hardness, but a significant increase in flexibility and elongation at break.[13][14] Common plasticizers include polyols such as glycerol and polyethylene glycol.[5]
Q4: What is the purpose of post-curing, and how does it help?
Post-curing is a post-processing step that uses heat or UV light to advance the polymerization reaction.[12] This process increases the overall degree of conversion (DC), which means fewer unreacted residual monomers remain in the network.[12] A higher DC leads to a more completely formed network, resulting in improved mechanical properties such as flexural strength, modulus, and hardness, as well as enhanced biocompatibility.[9][10][12]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of 1,3-BDDA crosslinked materials.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Material is too brittle, fractures under minimal strain. | 1. Excessive Crosslink Density: The concentration of 1,3-BDDA is too high, creating a network that is too rigid. 2. Low Degree of Conversion: Incomplete polymerization can leave weak points in the structure. | 1. Reduce Crosslinker Concentration: Partially substitute 1,3-BDDA with a monofunctional acrylate/methacrylate monomer. 2. Introduce a Flexible Comonomer: Copolymerize with a long-chain diacrylate (e.g., polyethylene glycol diacrylate) to increase flexibility. 3. Add a Plasticizer: Incorporate a plasticizer like polyethylene glycol or glycerol to increase chain mobility.[5][13] 4. Optimize Post-Curing: Ensure complete polymerization by applying a thermal or UV post-curing step.[9][11] |
| Material has low tensile strength or stiffness (modulus). | 1. Insufficient Crosslink Density: The polymer network is not robust enough to resist deformation. 2. Incomplete Polymerization: A low degree of conversion results in a weaker network.[12] 3. Presence of Plasticizing Agents: Unreacted monomers can act as plasticizers, reducing stiffness.[12] | 1. Increase Crosslinker Concentration: Raise the proportion of 1,3-BDDA in the formulation, but be mindful of increasing brittleness. 2. Implement/Optimize Post-Curing: Apply a post-curing treatment to increase the degree of conversion and enhance mechanical properties.[10][11][12] Post-curing time and temperature significantly influence the final strength.[9] 3. Incorporate Reinforcing Fillers: Add nanofillers like silica or clay to create a polymer nanocomposite with enhanced mechanical strength.[7] |
| Inconsistent mechanical properties between samples. | 1. Non-Uniform Curing: Uneven distribution of UV light or heat during polymerization and post-curing. 2. Poorly Mixed Formulation: Inhomogeneous distribution of initiator, comonomers, or fillers. 3. Oxygen Inhibition: Oxygen present during photopolymerization can inhibit the reaction at the surface, leading to a tacky, under-cured layer. | 1. Standardize Curing Protocol: Ensure consistent sample geometry, distance from the light/heat source, and curing time. 2. Improve Mixing: Use mechanical or ultrasonic mixing to ensure all components are thoroughly dispersed before curing. 3. Cure in an Inert Atmosphere: Conduct photopolymerization in a nitrogen or argon environment to prevent oxygen inhibition.[10] |
Quantitative Data on Improvement Methods
The following tables summarize the effects of various modification techniques on the mechanical properties of crosslinked polymer systems, providing an indication of the results achievable for 1,3-BDDA-based materials.
Table 1: Effect of Post-Curing Time and Temperature on Flexural Properties of a 3D-Printed Dental Resin
| Post-Curing Temperature (°C) | Post-Curing Time (min) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 40 | 15 | - | 0.84 ± 0.12 |
| 60 | 60 | 129.12 - 137.3 | - |
| 80 | 90 | 145.13 ± 8.73 | 1.28 ± 0.13 |
| 80 | 120 | 147.48 ± 5.82 | 1.24 ± 0.16 |
| Data adapted from a study on acrylic-based 3D printed resin.[9] |
Table 2: Effect of Plasticizer Type and Concentration on Tensile Properties of a Polymer Blend Film
| Polymer System | Plasticizer | Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| PVA/Casein | None | 0 | - | - |
| PVA/Casein | PEG | 10 | 37.5 | - |
| PVA/Casein | Sorbitol | 10-25 | Decreased with concentration | Increased with concentration |
| Data adapted from a study on polyvinyl alcohol/casein films.[13] |
Table 3: Effect of Crosslinker Concentration on Mechanical Properties of PMMA
| Crosslinking Agent | Concentration (%) | Effect on Flexural Strength | Effect on Elastic Modulus |
| Various Dimethacrylates | 5 - 15 | Improvement observed | Improvement observed |
| Various Dimethacrylates | 20 | Decrease observed | Decrease observed |
| Data adapted from a study on polymethyl methacrylate (PMMA) denture base resins.[15][16] |
Experimental Protocols & Visualizations
Logical Flow for Troubleshooting Mechanical Issues
The following diagram provides a decision-making workflow for addressing common mechanical property deficiencies in crosslinked 1,3-BDDA.
References
- 1. researchgate.net [researchgate.net]
- 2. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Block Copolymer Nanocomposites: Perspectives for Tailored Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanical Properties of Novel 3D-Printed Restorative Materials for Definitive Dental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Different Post-Curing Methods on the Degree of Conversion of 3D-Printed Resin for Models in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Butanediol Diacrylate (BDDA) Polymerization Shrinkage Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the polymerization-induced shrinkage of 1,3-Butanediol diacrylate (BDDA).
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at reducing the polymerization shrinkage of BDDA.
Problem 1: Excessive Volumetric Shrinkage in the Final Polymer
| Potential Cause | Troubleshooting/Optimization Steps |
| High concentration of reactive acrylate groups. | - Incorporate Inert Fillers: Add fillers like silica, glass, or zirconia to the BDDA resin. This reduces the relative volume of the monomer that undergoes shrinkage. Start with a lower filler loading (e.g., 20 wt%) and incrementally increase it.[1][2] - Introduce High Molecular Weight Monomers: Co-polymerize BDDA with monomers of higher molecular weight to decrease the overall concentration of double bonds per unit volume. |
| Rapid polymerization rate. | - Optimize Photoinitiator Concentration: Lowering the photoinitiator concentration can slow down the reaction, allowing for more molecular rearrangement before gelation.[3][4] Test a range of concentrations (e.g., 0.1 wt% to 1.0 wt%). - Implement a "Soft-Start" Curing Protocol: Begin curing with a lower light intensity and gradually increase it. This extends the pre-gel phase, where the material can flow and compensate for shrinkage forces.[1][5] |
| Standard free-radical polymerization mechanism. | - Explore Ring-Opening Polymerization: Co-polymerize BDDA with ring-opening monomers like spiro orthocarbonates (SOCs). The ring-opening process can lead to a net zero or even a slight expansion in volume, counteracting the shrinkage of the acrylate polymerization.[6][7] |
Problem 2: High Polymerization Shrinkage Stress Leading to Microfractures or Delamination
| Potential Cause | Troubleshooting/Optimization Steps |
| Rapid vitrification of the polymer network. | - Introduce Chain Transfer Agents (CTAs): Add a CTA, such as a thiol-based agent, to the formulation. CTAs can delay the onset of gelation, providing a longer period for stress relaxation.[7] This can lead to a significant reduction in shrinkage stress. - Utilize Addition-Fragmentation Chain Transfer (AFCT) Agents: These agents can facilitate network rearrangement, leading to a reduction in shrinkage stress. |
| High light intensity during curing. | - Modulate Curing Light Intensity: A linear relationship often exists between light intensity and polymerization shrinkage.[1] Reducing the light intensity can slow the polymerization rate, thus lowering stress development. |
| Sub-optimal curing temperature. | - Control Polymerization Temperature: Increasing the curing temperature can sometimes increase the mobility of the polymer chains, allowing for some stress relaxation. However, this must be carefully balanced as it can also accelerate the polymerization rate. |
Frequently Asked Questions (FAQs)
Q1: What is a typical range for the volumetric shrinkage of this compound?
The volumetric shrinkage of multifunctional methacrylates like 1,3-butanediol dimethacrylate (a close relative of the diacrylate) can be significant. For instance, 1,3-BDDMA has been reported to have a shrinkage of approximately 8.8%.[8] This value can be influenced by factors such as the curing conditions and the presence of other components in the formulation.
Q2: How do fillers reduce polymerization shrinkage?
Fillers are typically inorganic particles that do not participate in the polymerization reaction. By incorporating them into the resin, the volume fraction of the monomer is reduced.[1] Consequently, there is less material undergoing the transition from van der Waals distances to covalent bonds, which is the primary cause of shrinkage.
Q3: What is the "soft-start" curing method and how does it help?
The "soft-start" or ramped curing method involves initiating polymerization with a low light intensity, followed by an increase to a higher intensity.[1][5] This technique slows down the initial rate of polymerization, delaying the gel point. This extended pre-gel phase allows the polymer chains more time to rearrange and flow, which helps to relieve internal stresses as they develop.[5]
Q4: Can I eliminate polymerization shrinkage completely?
While completely eliminating shrinkage is challenging with standard free-radical polymerization of acrylates, it can be significantly minimized. Formulations incorporating ring-opening monomers, such as spiro orthocarbonates, have shown the potential for near-zero or even slight expansion during polymerization, effectively counteracting the shrinkage of the acrylate component.[6][7]
Q5: How do chain transfer agents (CTAs) reduce shrinkage stress?
Chain transfer agents work by interrupting the growth of a polymer chain and transferring the radical activity to another molecule, which then initiates a new chain.[7] This process can delay the formation of a rigid, cross-linked network (gelation), allowing the material to remain in a more fluid state for a longer period. This extended flow time enables the relaxation of stresses that build up as the polymer shrinks.
Quantitative Data on Shrinkage Reduction Strategies
The following table summarizes quantitative data on the effectiveness of various strategies to reduce polymerization shrinkage, with a focus on diacrylate-based systems.
| Strategy | System/Monomer | Parameter | Quantitative Effect | Reference |
| Monomer Selection | 1,3-Butanediol dimethacrylate (1,3-BDDMA) | Volumetric Shrinkage | ~8.8% | [8] |
| Diethylene glycol dimethacrylate (DEGDMA) | Volumetric Shrinkage | ~6.8% (lower than 1,3-BDDMA due to longer chain length) | [8] | |
| Filler Incorporation | General Diacrylate Resins | Filler Content | Increasing filler volume fraction has an inverse relation to volumetric shrinkage. Composites can have shrinkage as low as 2-3%. | [1] |
| Curing Protocol | General Composite Resins | "Soft-Start" Curing | Can result in a significant reduction of shrinkage stress (~36.88% ± 6.56%) compared to conventional methods. | [5] |
| Alternative Chemistry | Spiro Orthocarbonate (SOC) Co-polymerization | Volumetric Shrinkage | Can lead to volume expansion, counteracting shrinkage. | [3] |
| Chain Transfer Agents | Dimethacrylate Resins with AFCT Agents | Shrinkage Stress Reduction | Addition of 1.5-2% AFCT agents can reduce shrinkage stress by 25-54%. Increasing to 30% can achieve a 65% reduction. | [7] |
Experimental Protocols
Protocol 1: Measurement of Volumetric Polymerization Shrinkage using a Gas Pycnometer
This method is suitable for determining the total volumetric shrinkage of a photocurable resin like BDDA.
Materials:
-
This compound (BDDA) formulation
-
Photoinitiator (e.g., TPO, BAPO)
-
Gas pycnometer (e.g., AccuPyc II 1340)
-
Teflon mold (e.g., 15 mm diameter, 3 mm height)
-
Light-curing unit with a defined wavelength and intensity
-
Analytical balance
-
Dessicator
Procedure:
-
Sample Preparation (Uncured):
-
Prepare the BDDA formulation with the desired concentration of photoinitiator.
-
Accurately weigh a sample of the uncured resin.
-
Place the weighed, uncured resin into the sample cell of the gas pycnometer.
-
-
Volume Measurement (Uncured):
-
Measure the volume of the uncured sample according to the gas pycnometer's operating instructions. This will be the initial volume (V_initial).
-
-
Curing:
-
Place the uncured resin in the Teflon mold.
-
Cure the sample using the light-curing unit for a specified time and intensity (e.g., 180 seconds).
-
After curing, store the polymerized sample in a desiccator overnight to ensure complete reaction and stabilization.
-
-
Volume Measurement (Cured):
-
Place the cured sample in the gas pycnometer's sample cell.
-
Measure the volume of the cured sample. This will be the final volume (V_final).
-
-
Calculation of Volumetric Shrinkage: Calculate the percentage of volumetric shrinkage (S%) using the following formula: S (%) = [(V_initial - V_final) / V_initial] x 100
Protocol 2: Evaluation of a "Soft-Start" Curing Protocol on Shrinkage Stress
This protocol provides a method to compare the shrinkage stress of BDDA formulations cured with a standard versus a soft-start protocol.
Materials:
-
BDDA formulation
-
Programmable light-curing unit capable of intensity modulation
-
Stress measurement apparatus (e.g., tensilometer, strain gauge setup)
-
Standardized sample molds for the stress measurement apparatus
Procedure:
-
Control Group (Standard Cure):
-
Place the uncured BDDA formulation into the sample mold of the stress measurement apparatus.
-
Cure the sample with a constant, high-intensity light (e.g., 1000 mW/cm²) for a fixed duration (e.g., 40 seconds).
-
Record the stress development over time during and after curing.
-
-
Experimental Group (Soft-Start Cure):
-
Place a fresh sample of the same BDDA formulation into the mold.
-
Program the light-curing unit for a soft-start protocol. For example:
-
Initial phase: Low intensity (e.g., 200 mW/cm²) for 10 seconds.
-
Final phase: High intensity (e.g., 1000 mW/cm²) for the remaining 30 seconds.
-
-
Record the stress development over time.
-
-
Data Analysis:
-
Compare the maximum shrinkage stress and the rate of stress development between the control and experimental groups. A successful soft-start protocol should result in a lower maximum stress.
-
Visualizations
Caption: Overview of strategies to reduce polymerization shrinkage of BDDA.
Caption: Comparison of standard and "soft-start" curing workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polymerization shrinkage, microhardness and depth of cure of bulk fill resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Measuring polymerization shrinkage of composites utilizing a gas pycnometer | Semantic Scholar [semanticscholar.org]
- 8. Effects of chain-transferring thiol functionalities on the performance of nanoparticle-polymer composite volume gratings - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove inhibitors from 1,3-Butanediol diacrylate before use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and preparation of 1,3-Butanediol diacrylate, focusing on the crucial step of inhibitor removal prior to its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove inhibitors from this compound before use?
A1: this compound is a monomer that can readily undergo spontaneous polymerization. To prevent this during transport and storage, inhibitors are added. However, these inhibitors will interfere with or prevent the desired polymerization in a controlled experimental setting. Therefore, they must be removed to ensure the reaction proceeds as intended.
Q2: What are the common inhibitors found in this compound?
A2: The most common inhibitors used in commercially available this compound are hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ).[1] Typical concentrations for HQ are around 500 ppm, while MEHQ is often found in the range of 150-250 ppm.[1][2]
Q3: What are the primary methods for removing these inhibitors?
A3: The two most effective and widely used methods for removing phenolic inhibitors like HQ and MEHQ from acrylate monomers are:
-
Column Chromatography: Passing the monomer through a column packed with activated basic alumina.[3][4]
-
Liquid-Liquid Extraction: Washing the monomer with an aqueous solution of sodium hydroxide (NaOH).[5][6]
Q4: How can I verify that the inhibitor has been successfully removed?
A4: The concentration of phenolic inhibitors like HQ and MEHQ can be determined using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2][7][8][9][10] For routine laboratory purposes, if the polymerization proceeds as expected, it is a good indication of successful inhibitor removal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Polymerization is slow or does not initiate. | Incomplete inhibitor removal. | - Increase the amount of basic alumina in the column.- Use freshly activated basic alumina.- Perform multiple washes with the NaOH solution.- Ensure the aqueous layer is colorless after the final NaOH wash. |
| Monomer appears cloudy or contains precipitates after NaOH wash. | Incomplete drying or residual salts. | - Ensure thorough washing with deionized water after the NaOH wash to remove all salts.- Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and allow for adequate contact time.- Filter the dried monomer before use. |
| Monomer polymerizes during the removal process. | Exposure to heat, light, or contaminants. | - Keep the temperature low during the entire process.- Protect the monomer from light by wrapping containers in aluminum foil.- Use clean, dry glassware and equipment.- Process only the amount of monomer needed for immediate use. |
| Low recovery of the monomer. | Adsorption onto the alumina column or loss during washing steps. | - Do not use an excessive amount of alumina.- Be careful during the separation of layers in the separatory funnel to minimize loss of the organic phase. |
Quantitative Data on Inhibitor Removal
The following table summarizes the expected efficiency of the two primary inhibitor removal methods for this compound, starting with a typical inhibitor concentration.
| Method | Inhibitor | Initial Concentration (ppm) | Final Concentration (ppm) | Removal Efficiency (%) |
| Basic Alumina Column | Hydroquinone (HQ) | ~500 | < 10 | > 98% |
| Basic Alumina Column | MEHQ | ~200 | < 5 | > 97.5% |
| Sodium Hydroxide Wash | Hydroquinone (HQ) | ~500 | < 15 | > 97% |
| Sodium Hydroxide Wash | MEHQ | ~200 | < 10 | > 95% |
Note: The final inhibitor concentration and removal efficiency are estimates and can vary based on the specific experimental conditions, such as the amount of alumina or the concentration and volume of the NaOH solution used.
Experimental Protocols
Method 1: Inhibitor Removal using a Basic Alumina Column
This is the most common and generally preferred method for lab-scale purification as it is efficient and straightforward.
Materials:
-
This compound containing inhibitor
-
Activated basic alumina (Brockmann I, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Collection flask (amber glass or wrapped in foil)
-
Anhydrous solvent (e.g., dichloromethane or toluene) for viscous monomers (optional)
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
If the column does not have a fritted disc, place a small plug of glass wool at the bottom to retain the alumina.
-
In a beaker, slurry the basic alumina with a non-polar solvent and pour it into the column. Alternatively, dry-pack the column by slowly adding the alumina powder while gently tapping the column to ensure even packing. A general guideline is to use 50-100 g of alumina per 100 mL of monomer.
-
If a wet-packing method is used, allow the excess solvent to drain until it is level with the top of the alumina bed. Do not let the column run dry.
-
-
Purification:
-
Carefully add the this compound to the top of the alumina bed.
-
If the monomer is too viscous, it can be diluted with a minimal amount of a dry, inert solvent.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
-
Post-Purification:
-
If a solvent was used for dilution, it can be removed under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept low to prevent polymerization.
-
The purified monomer should be used immediately for the best results. If short-term storage is necessary, keep it in a tightly sealed container in a refrigerator or freezer, protected from light.
-
Method 2: Inhibitor Removal by Sodium Hydroxide (NaOH) Wash
This method is also effective but requires additional steps for washing and drying.
Materials:
-
This compound containing inhibitor
-
0.5 M Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Washing:
-
Place the this compound into a separatory funnel.
-
Add an equal volume of 0.5 M NaOH solution.
-
Stopper the funnel and shake vigorously for about 1 minute, periodically venting to release any pressure.
-
Allow the layers to separate completely. The aqueous layer (bottom) will be colored (typically yellow or brown) due to the formation of the sodium salt of the phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step with fresh NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH.
-
Finally, wash the monomer with an equal volume of saturated brine solution to facilitate the removal of dissolved water in the subsequent drying step.
-
-
Drying:
-
Drain the monomer from the separatory funnel into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate (approximately 1-2 g per 10 mL of monomer).
-
Swirl the flask for 10-15 minutes to allow the drying agent to absorb any residual water. The monomer should be clear, not cloudy.
-
-
Filtration and Use:
-
Filter the dried monomer to remove the drying agent.
-
The purified this compound is now ready for use and should be used immediately.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UV Spectrophotometric Determination and Validation of Hydroquinone in Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. UV-Vis Spectrophotometer as an Alternative Technique for the Determination of Hydroquinone in Vinyl Acetate Monomer | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Effect of temperature and reaction time on 1,3-Butanediol diacrylate polymerization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,3-Butanediol diacrylate (1,3-BDDA).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the polymerization of this compound.
Q1: My polymerization reaction is not initiating or is proceeding very slowly. What are the possible causes and solutions?
A1: Slow or non-existent polymerization can be attributed to several factors:
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Oxygen Inhibition: Acrylate monomers are highly susceptible to oxygen, which can scavenge free radicals and inhibit the polymerization process.[1]
-
Solution: Ensure your reaction is performed under an inert atmosphere, such as nitrogen or argon, to displace any dissolved oxygen.
-
-
Insufficient Initiator Concentration: The concentration of the photoinitiator is crucial for achieving an optimal conversion rate.
-
Solution: The ideal concentration is often around 3% (w/w).[2] Increasing the initiator concentration can increase the polymerization rate, but excessively high concentrations may lead to other issues.
-
-
Low Temperature: Lower curing temperatures can significantly reduce the conversion and polymerization rate.[3]
-
Solution: Increasing the reaction temperature can decrease viscosity, allowing for faster diffusion of reactive species and favoring the initiation of the reaction.[3]
-
Q2: The viscosity of my reaction mixture is too high, leading to poor mixing and handling. How can I address this?
A2: High viscosity is a common challenge, especially at higher monomer concentrations.
-
Effect of Temperature: Increasing the temperature will lower the viscosity of the monomer and the forming polymer, which enhances the mobility of the reactive species.[3]
-
Use of a Reactive Diluent: Incorporating a low-viscosity monomer can act as a diluent, improving the overall flowability of the system.[3]
Q3: My final polymer has poor mechanical properties or appears brittle. What could be the cause?
A3: The final properties of the polymer are highly dependent on the polymerization conditions.
-
Incomplete Conversion: Low conversion rates result in a poorly cross-linked network with suboptimal mechanical strength.
-
Solution: Optimize reaction time and temperature to achieve maximum monomer conversion. Higher temperatures generally lead to a higher degree of conversion.[3]
-
-
Cross-linking Density: The structure of the cross-linking agent plays a role. While short-chain cross-linkers can increase hardness, they may also lead to brittleness.[1] 1,3-BDDA is a relatively short-chain diacrylate.
Q4: How does temperature affect the rate of polymerization?
A4: Temperature is a critical variable in polymerization kinetics.[3]
-
Increased Rate: Generally, an increase in temperature leads to a higher rate of polymerization.[3] This is due to a decrease in viscosity and a reduction in dissolved oxygen.[3]
-
Termination Processes: At very high temperatures, termination processes can become more dominant, potentially leading to a decrease in the overall polymerization rate.[3]
Q5: What is the impact of reaction time on the final polymer?
A5: Reaction time, in conjunction with other parameters, determines the extent of monomer conversion.
-
Monomer Conversion: Longer reaction times generally lead to higher monomer conversion, until a plateau is reached where all available monomer has reacted.
-
Post-Polymerization: Even after the initial, rapid polymerization, the reaction may continue at a slower rate, further increasing the cross-link density and improving the final properties of the polymer network.[4]
Data Presentation
The following tables summarize the expected qualitative effects of temperature and reaction time on key polymerization parameters for this compound.
Table 1: Effect of Temperature on Polymerization Outcomes
| Parameter | Effect of Increasing Temperature | Rationale |
| Polymerization Rate | Increases (up to an optimal point) | Decreased viscosity enhances diffusion; reduced oxygen solubility favors initiation.[3] |
| Monomer Conversion | Generally Increases | Higher mobility of reactants leads to a more complete reaction.[3] |
| Viscosity | Decreases | Thermal energy increases molecular motion, reducing flow resistance.[3] |
| Mechanical Strength | Generally Improves | Higher conversion leads to a more robust and cross-linked polymer network.[3] |
Table 2: Effect of Reaction Time on Polymerization Outcomes
| Parameter | Effect of Increasing Reaction Time | Rationale |
| Monomer Conversion | Increases (approaches a plateau) | More time allows for more monomer units to be incorporated into the polymer chains. |
| Cross-link Density | Increases | Continued reaction leads to a more tightly cross-linked network. |
| Mechanical Strength | Generally Improves | Higher cross-link density enhances the structural integrity of the polymer. |
Experimental Protocols
This section provides a general protocol for the photopolymerization of this compound.
Materials:
-
This compound (1,3-BDDA) monomer
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)
-
Inert gas (Nitrogen or Argon)
-
Solvent (if required for viscosity reduction)
Equipment:
-
Reaction vessel (e.g., glass vial or petri dish)
-
UV curing system with controlled intensity and wavelength
-
Magnetic stirrer and stir bar (if applicable)
-
Inert atmosphere glove box or chamber
-
Temperature control system (e.g., hot plate)
Procedure:
-
Preparation of the Reaction Mixture:
-
In the reaction vessel, combine the this compound monomer with the desired concentration of photoinitiator (typically 1-5% w/w).
-
If necessary, add a solvent to adjust the viscosity.
-
Mix thoroughly until the photoinitiator is completely dissolved.
-
-
Inerting the System:
-
Place the reaction vessel in an inert atmosphere chamber or purge with an inert gas (e.g., nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
-
Polymerization:
-
Set the desired reaction temperature using the temperature control system.
-
Expose the reaction mixture to UV light of a specific intensity and wavelength. The reaction time will depend on the desired conversion and the specific experimental conditions.
-
Monitor the reaction progress if possible (e.g., using real-time FTIR).
-
-
Post-Curing and Characterization:
-
After the initial UV exposure, the polymer may be post-cured at an elevated temperature to ensure maximum conversion.
-
The resulting polymer can then be characterized for its mechanical, thermal, and chemical properties.
-
Visualizations
The following diagrams illustrate key aspects of the polymerization process.
Caption: Experimental workflow for 1,3-BDDA polymerization.
Caption: Logical relationships in 1,3-BDDA polymerization.
References
Technical Support Center: Controlling the Crosslink Density of 1,3-Butanediol Diacrylate (1,3-BDDA) Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of 1,3-Butanediol diacrylate (1,3-BDDA) polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (1,3-BDDA) in polymer synthesis?
A1: this compound (1,3-BDDA) is a difunctional acrylic monomer. Its two acrylate groups enable it to act as a crosslinking agent, forming a three-dimensional polymer network. This network structure enhances the mechanical strength, thermal stability, and chemical resistance of the final polymer.[1]
Q2: How can I control the crosslink density of my 1,3-BDDA polymer?
A2: The crosslink density can be controlled by several factors:
-
Monomer Composition: Incorporating a monofunctional monomer (e.g., a monoacrylate) along with 1,3-BDDA will reduce the overall crosslink density.[2]
-
Initiator Concentration: The concentration of the initiator can influence the kinetic chain length of the polymer, which in turn affects the crosslink density.[3][4]
-
Polymerization Temperature: Temperature can affect the rate of polymerization and the mobility of the growing polymer chains, thereby influencing the final network structure.[3]
-
Addition of Chain Transfer Agents: Chain transfer agents can be used to control the molecular weight of the polymer chains between crosslinks.
-
UV Exposure Time and Intensity (for photopolymerization): In photopolymerization, the duration and intensity of UV light exposure will impact the degree of monomer conversion and, consequently, the crosslink density.
Q3: What are the common methods to initiate the polymerization of 1,3-BDDA?
A3: Polymerization of 1,3-BDDA is typically initiated through free-radical polymerization. This can be achieved by:
-
Photopolymerization: Using a photoinitiator that generates free radicals upon exposure to UV light. This is a common method for coatings and 3D printing.[5]
-
Thermal Polymerization: Employing a thermal initiator that decomposes to form free radicals at elevated temperatures.
-
Redox Initiation: Using a pair of redox agents to generate radicals at lower temperatures.
Q4: How does crosslink density affect the final properties of the polymer?
A4: Crosslink density has a significant impact on the polymer's properties:
-
Mechanical Properties: Higher crosslink density generally leads to increased stiffness (Young's modulus), hardness, and brittleness, while decreasing the elongation at break.[6]
-
Thermal Properties: A more densely crosslinked network will typically have a higher glass transition temperature (Tg) and improved thermal stability.[6]
-
Swelling Behavior: Polymers with higher crosslink density will exhibit lower swelling in solvents.
-
Shrinkage: High crosslink density can contribute to increased polymerization shrinkage, which can be a critical issue in applications like 3D printing and dental resins.[5][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the polymerization of 1,3-BDDA.
Issue 1: Low Polymer Yield or Incomplete Curing
| Possible Cause | Suggestion |
| Insufficient Initiator Concentration | Increase the initiator concentration in small increments. For photopolymerization, ensure the photoinitiator is sensitive to the wavelength of your UV source.[3] |
| Oxygen Inhibition | For photopolymerization, oxygen can inhibit the free-radical process.[8] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate UV Exposure | Increase the UV exposure time or the intensity of the UV source. Ensure the light path is not obstructed. |
| Low Polymerization Temperature | If using a thermal initiator, ensure the reaction temperature is appropriate for the initiator's half-life. |
| Presence of Inhibitors | Monomers are often supplied with inhibitors to prevent premature polymerization. These may need to be removed (e.g., by passing through an inhibitor removal column) for some applications. |
Issue 2: Polymer is Too Brittle
| Possible Cause | Suggestion |
| High Crosslink Density | Reduce the crosslink density by incorporating a monofunctional monomer into your formulation.[2] |
| High Degree of Conversion | For photopolymerization, reducing the UV exposure time might lead to a less brittle material, although this could also affect the overall cure. |
| Choice of Monomer | Consider incorporating a more flexible diacrylate monomer with a longer chain length to increase the elasticity of the polymer network. |
Issue 3: High Polymerization Shrinkage
| Possible Cause | Suggestion |
| High Concentration of Reactive Groups | The polymerization of diacrylates inherently involves shrinkage.[5] Using higher molecular weight oligomeric acrylates can reduce the concentration of reactive groups and thus lower shrinkage.[5] |
| Rapid Polymerization | A very fast polymerization can lead to the buildup of shrinkage stress. Modifying the initiator concentration or light intensity can slow down the reaction rate. |
| Alternative Polymerization Mechanisms | Consider alternative polymerization mechanisms like thiol-ene chemistry, which is known to have lower shrinkage stress compared to acrylate-based systems.[5] |
Experimental Protocols
Protocol 1: Photopolymerization of 1,3-BDDA
This protocol outlines a general procedure for the UV-initiated polymerization of 1,3-BDDA.
Materials:
-
This compound (1,3-BDDA)
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)[9]
-
Inert gas (Nitrogen or Argon)
-
UV curing system
Procedure:
-
Prepare the resin mixture by dissolving the desired concentration of the photoinitiator in 1,3-BDDA. This should be done in a container protected from UV light.
-
If a specific crosslink density is desired, add the appropriate amount of a monofunctional monomer at this stage and mix thoroughly.
-
Transfer the resin mixture to a mold or onto a substrate for curing.
-
Purge the reaction chamber with an inert gas for several minutes to remove oxygen.
-
Expose the resin to UV light of the appropriate wavelength and intensity for a predetermined amount of time. The optimal exposure time will depend on the initiator concentration, sample thickness, and desired degree of conversion.
-
After curing, the polymer can be removed from the mold for characterization.
Protocol 2: Characterization of Crosslink Density by Swelling Test
This protocol describes a common method to estimate the relative crosslink density of a polymer network.
Materials:
-
Cured polymer sample of known weight
-
A suitable solvent (e.g., toluene, THF)
-
Analytical balance
-
Vials
Procedure:
-
Weigh a small, dried sample of the cured polymer (W_dry).
-
Immerse the polymer sample in a vial containing the solvent.
-
Allow the sample to swell for a sufficient amount of time (e.g., 24-48 hours) to reach equilibrium.
-
Remove the swollen sample from the solvent, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
The swelling ratio (Q) can be calculated as: Q = W_swollen / W_dry.
-
A lower swelling ratio indicates a higher crosslink density.
Data Presentation
Table 1: Factors Influencing Crosslink Density and Polymer Properties
| Parameter Change | Effect on Crosslink Density | Expected Impact on Polymer Properties |
| Increase Monofunctional Monomer Ratio | Decrease | Softer, more flexible, lower Tg, increased elongation at break.[2] |
| Increase Initiator Concentration | Can decrease (shorter chains) | May lead to lower modulus and hardness.[3] |
| Increase Polymerization Temperature | Can increase (higher mobility) | May result in a stiffer material with a higher Tg.[3] |
| Increase UV Exposure Time | Increase (higher conversion) | Increased hardness and modulus, but potentially more brittle. |
| Add Chain Transfer Agent | Decrease | Lower modulus, increased flexibility. |
References
- 1. polysciences.com [polysciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pcimag.com [pcimag.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Improving the yield and purity of 1,3-butanediol synthesis
Welcome to the technical support center for 1,3-butanediol (1,3-BDO) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in improving the yield and purity of 1,3-BDO. Here you will find troubleshooting guidance and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of 1,3-butanediol, particularly via the common acetaldehyde condensation and subsequent hydrogenation route.
Question: My final 1,3-butanediol yield is lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield in 1,3-BDO synthesis can stem from several factors throughout the process. Here are the primary areas to investigate:
-
Acetaldehyde Condensation (Aldol Reaction):
-
Incomplete Conversion: The aldol condensation of acetaldehyde to 3-hydroxybutyraldehyde (acetaldol) is a reversible reaction. To favor product formation, consider optimizing reaction time, temperature, and catalyst concentration. However, pushing the conversion too high can lead to the formation of unwanted by-products.[1]
-
By-product Formation: Side reactions, such as the further condensation of acetaldol with acetaldehyde, can reduce the yield of the desired intermediate.[1][2] Controlling the reaction temperature and limiting the conversion of acetaldehyde can help minimize these side reactions.[3]
-
-
Hydrogenation of 3-Hydroxybutyraldehyde:
-
Catalyst Activity: The activity of your hydrogenation catalyst (e.g., Raney nickel) is crucial. Ensure the catalyst is fresh, properly activated, and used in the correct proportion. Deactivated or poisoned catalysts will result in incomplete hydrogenation.
-
Reaction Conditions: Suboptimal temperature and pressure can lead to incomplete conversion. The hydrogenation of 3-hydroxybutyraldehyde is typically carried out under pressure with heating.[4][5]
-
-
Prins Reaction Route (Propylene and Formaldehyde):
Question: The purity of my distilled 1,3-butanediol is insufficient, and it has a noticeable odor. How can I improve its purity and remove the smell?
Answer: Purity and odor are critical quality attributes, especially for pharmaceutical and cosmetic applications.[7][8] Here’s how to address these issues:
-
Identify the Impurities: Common impurities include unreacted 3-hydroxybutyraldehyde, crotonaldehyde (from dehydration of acetaldol), and other condensation by-products.
-
Optimize Purification:
-
Distillation: This is the most common purification method.[9]
-
Fractional Distillation: Use a column with sufficient theoretical plates to effectively separate 1,3-BDO (boiling point ~207°C) from lower-boiling impurities like water and higher-boiling by-products.
-
Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, which can prevent the degradation of 1,3-BDO and the formation of odorous compounds at high temperatures.
-
-
Starting Material Quality: The quality of the initial acetaldehyde is a significant factor. Using acetaldehyde with a low carboxylic acid content (e.g., less than 0.04 wt%) has been shown to dramatically increase yield and reduce by-product formation.[10]
-
Ion-Exchange Resins: For bio-fermentation routes, ion-exchange resins are effective for removing organic acids and other charged impurities prior to distillation.[11][12]
-
Question: I am using a bio-fermentation route to produce (R)-1,3-butanediol and the titer is low. What factors should I investigate?
Answer: Low titers in fermentation processes are a common challenge. Key areas for optimization include:
-
Aeration: The oxygen supply is critical. An optimized overall oxygen transfer coefficient (KLa) is necessary for efficient production. Too little oxygen can lead to the accumulation of inhibitory by-products like acetate, while too much can affect the reductive pathway for 1,3-BDO formation.[13]
-
pH Control: Maintaining the optimal pH of the fermentation medium is crucial for cell growth and enzyme activity.[13]
-
Fed-Batch System: A fed-batch fermentation strategy, where nutrients are supplied during the process, can significantly enhance the production of 1,3-BDO compared to a simple batch system.[14][15]
-
Genetic Engineering: The selection of heterologous genes and the activity level of their corresponding enzymes are fundamental to the production pathway.[14][15]
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common issues in 1,3-BDO synthesis.
Caption: A troubleshooting flowchart for 1,3-BDO synthesis issues.
Data Summary
The following tables summarize quantitative data related to different synthesis routes for 1,3-butanediol.
Table 1: Bio-fermentation Conditions and Results
| Parameter | Value | Reference |
| Organism | Engineered Escherichia coli | [14][15] |
| Substrate | Glucose | [14][15] |
| Fermentation Type | Fed-batch | [14][15] |
| Max Titer | 9.05 g/L | [14][15] |
| Optical Purity | 98.5 ± 0.2% ee ((R)-1,3-BDO) | [14][15] |
| Key Optimization | Fermentation aeration & fed-batch system | [14][15] |
Table 2: Chemical Synthesis Conditions and Results
| Parameter | Value | Reference |
| Raw Material | 3-hydroxybutyraldehyde | [4] |
| Catalyst | Supported metal nickel | [4] |
| Reactor Type | Trickle bed reactor | [4] |
| Temperature | 293-373 K | [4] |
| Pressure | 1.0-8.0 MPa | [4] |
| Conversion Rate | up to 86% | [4] |
| Selectivity | up to 88% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Butanediol via Acetaldehyde Condensation and Hydrogenation
This protocol describes a general, two-step chemical synthesis of 1,3-butanediol.
Step 1: Aldol Condensation of Acetaldehyde
-
Reactor Setup: Charge a suitable reactor with an aqueous alkaline solution (e.g., sodium hydroxide solution).[16][17]
-
Cooling: Cool the reactor to the desired temperature, typically below 20°C, to control the exothermic reaction and minimize by-product formation.
-
Acetaldehyde Addition: Slowly add high-purity acetaldehyde to the cooled alkaline solution with vigorous stirring. Maintain the temperature throughout the addition.
-
Reaction: Allow the reaction to proceed until the desired conversion is reached (typically not to completion to avoid side reactions).[3]
-
Neutralization: Neutralize the reaction mixture with an acid (e.g., acetic acid) to quench the reaction.[5]
-
Intermediate Isolation: Remove unreacted acetaldehyde, typically by stripping or distillation, to isolate the crude 3-hydroxybutyraldehyde (acetaldol) intermediate.[1]
Step 2: Hydrogenation of 3-Hydroxybutyraldehyde
-
Catalyst Loading: Load the crude 3-hydroxybutyraldehyde into a high-pressure reactor containing a hydrogenation catalyst, such as Raney nickel.[3][10][18]
-
Pressurization: Seal the reactor and purge with hydrogen gas before pressurizing to the target pressure (e.g., 1.0-8.0 MPa).[4]
-
Heating and Agitation: Heat the mixture to the reaction temperature (e.g., 65-130°C) with continuous stirring to ensure good contact between the reactants, catalyst, and hydrogen.[5]
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.
-
Catalyst Removal: Separate the catalyst from the crude product mixture by filtration.[18]
-
Purification: Purify the crude 1,3-butanediol, typically by vacuum distillation, to achieve the desired purity.[16]
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the chemical synthesis and purification of 1,3-butanediol.
Caption: Workflow for 1,3-BDO chemical synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the main industrial synthesis routes for 1,3-butanediol? A1: The primary industrial methods are the condensation of acetaldehyde followed by hydrogenation and the condensation of propylene with formaldehyde (Prins reaction).[8][17] Biotechnological routes using engineered microorganisms to ferment sugars are also gaining prominence, especially for producing specific stereoisomers like (R)-1,3-butanediol.[7][14]
Q2: Why is the (R)-enantiomer of 1,3-butanediol particularly important? A2: (R)-1,3-butanediol is a valuable chiral building block, serving as a key intermediate in the synthesis of important pharmaceuticals.[19] Notably, it is used in the production of beta-lactam antibiotics, such as penems and carbapenems, where high enantiomeric purity is critical for the drug's efficacy and safety.[7][19]
Q3: What are the primary applications of high-purity 1,3-butanediol? A3: High-purity 1,3-butanediol is widely used in the cosmetics industry as a humectant, solvent, and emollient due to its low volatility and moisturizing properties.[1][7][9] It is also a precursor for producing polyester resins, plasticizers, and other specialty chemicals. In the pharmaceutical sector, it is a crucial intermediate for synthesizing various active compounds.[19]
Q4: Can I use catalysts other than Raney nickel for the hydrogenation step? A4: Yes, while Raney nickel is commonly used, other hydrogenation catalysts such as palladium, platinum, and ruthenium on various supports can also be employed.[10] Copper-based catalysts, like Cu/ZnO, have also been studied for the dehydrogenation of 1,3-butanediol, indicating their potential relevance in the reverse hydrogenation reaction.[20] The choice of catalyst can influence selectivity and reaction conditions, with noble metal catalysts often being more expensive.[4]
Q5: What safety precautions should be taken when working with acetaldehyde? A5: Acetaldehyde is a highly volatile and flammable liquid with a low boiling point. It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential. Due to its tendency to polymerize, especially in the presence of acids or bases, it should be stored under recommended conditions.
References
- 1. Page loading... [guidechem.com]
- 2. The acetaldehyde condensation hydrogenation process of 1,3 butanediol is the mainstream process - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. DE102013106790A1 - Process for the preparation of 1,3-butanediol - Google Patents [patents.google.com]
- 4. CN111393259A - Method for preparing 1, 3-butanediol by catalytic hydrogenation - Google Patents [patents.google.com]
- 5. Process flow of hydroxybutyraldehyde hydrogenation of 1,3 butanediol - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 6. How to improve the yield of 1,3-butanediol? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 7. 1,3-BUTANEDIOL (1,3-BDO) - UKBioChem10 [ukbiochem10.co.uk]
- 8. At present, the production methods of 1,3-butanediol mainly include - Knowledge - Zibo Anquan Chemical Co., Ltd [m.zbaqchem.com]
- 9. koyonchem.com [koyonchem.com]
- 10. EP1701929A1 - Methods for preparing 1,3-butylene glycol - Google Patents [patents.google.com]
- 11. gccpo.org [gccpo.org]
- 12. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Improvement of (R)-1,3-butanediol production by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to prepare 1,3-butanediol - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 17. What are the synthesis methods of 1,3-butanediol? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 18. 1,3-Butanediol synthesis - chemicalbook [chemicalbook.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
Minimizing residual monomer content in poly(1,3-Butanediol diacrylate)
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize residual 1,3-butanediol diacrylate (1,3-BDDA) monomer in their polymerization experiments.
Troubleshooting Guide: High Residual Monomer Content
High levels of unreacted monomer can compromise the mechanical properties and biocompatibility of the final polymer.[1] This guide addresses common causes and provides systematic solutions.
Problem: Post-polymerization analysis (e.g., by HPLC, GC) shows unacceptably high levels of residual 1,3-BDDA.
Logical Flow for Troubleshooting```dot
Frequently Asked Questions (FAQs)
Category 1: Polymerization Process Optimization
Q1: What is the most common cause of high residual monomer?
A: The most frequent cause is incomplete monomer conversion during the polymerization reaction. T[1]his can be due to several factors, including suboptimal reaction time, temperature, or inefficient initiation. For photopolymerization, oxygen inhibition and vitrification (where the growing polymer solidifies and traps unreacted monomer) are also significant factors.
[2][3]Q2: How does initiator concentration affect residual monomer?
A: The initiator concentration is critical.
-
Too Low: An insufficient concentration of initiator will generate too few radicals, leading to a slow reaction and incomplete conversion.
-
Too High: An excessively high concentration can lead to premature termination of growing polymer chains, which can also result in lower final conversion. I[3]t is crucial to find the optimal concentration for your specific system. Studies on similar acrylate systems show that adjusting the initiator-to-monomer ratio significantly impacts the final conversion rate.
[4][5]Q3: Can I reduce residual monomer by changing the reaction time or temperature?
A: Yes. Increasing the polymerization temperature and/or extending the reaction time generally leads to a higher degree of monomer conversion and thus lower residual monomer content. F[1][6]or heat-cured polymers, ensuring the material reaches a temperature near its glass transition temperature (Tg) can enhance monomer mobility and allow further polymerization.
[7]Q4: For photopolymerization, how can I minimize oxygen inhibition?
A: Oxygen is a radical scavenger and can significantly inhibit free-radical photopolymerization at the surface. To mitigate this:
-
Conduct the polymerization in an inert atmosphere (e.g., under nitrogen or argon).
-
Increase the photoinitiator concentration to generate radicals more rapidly. *[3] Use a higher intensity light source to accelerate the initiation rate. *[3] Incorporate additives (co-initiators) like amines or thiols, which can consume oxygen or generate additional radicals.
[2]#### Category 2: Post-Polymerization Treatments
Q5: What can I do after polymerization to reduce leftover monomer?
A: Post-polymerization treatments are highly effective. The main strategies are:
-
Post-Cure Heat Treatment: Heating the polymer after the initial reaction provides the energy needed for trapped, immobile monomers to react. This is one of the most effective methods. 2[8][9]. Solvent Extraction/Washing: Immersing the polymer in a suitable solvent (where the monomer is soluble but the polymer is not) can effectively leach out residual monomer. F[8][10]or crosslinked polyacrylates, immersion in solvents like water or ethanol is common. The process can be accelerated using an ultrasonic bath. 3[11]. Redox Polymerization: A post-reaction step can be introduced where a redox pair (an oxidizing and a reducing agent) is added to the system. This generates a new flood of radicals that can polymerize the remaining monomer.
[12]Q6: How effective is post-cure heating?
A: It is very effective. Studies on other crosslinked acrylate resins have shown that even a mild heat treatment (e.g., 50-75°C) can reduce the amount of leachable residual monomer by over 75%.
[9]| Post-Cure Treatment | Typical Temperature | Typical Duration | Reported Reduction in Monomer | Reference | | :--- | :--- | :--- | :--- | :--- | | Heat Treatment | 50 - 100 °C | 1 - 24 hours | >75% | |[9] | Microwave Irradiation | N/A | 3 - 5 minutes | Significant reduction | |[6][8] | Water Bath (50°C) | 50 °C | 1 hour | Significant reduction | |[11] | Ultrasonic Bath (50°C) | 50 °C | 3 - 5 minutes | Similar to 1hr water bath | |[11]
Table 1: Comparison of post-polymerization treatment effectiveness based on data from various acrylate systems.
Category 3: Analysis and Quantification
Q7: How can I accurately measure the residual 1,3-BDDA content?
A: The standard and most reliable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS). T[7][13][14]hese techniques can separate the monomer from other components and provide precise quantification.
Q8: What is a typical sample preparation procedure for residual monomer analysis?
A: A common procedure involves solvent extraction:
-
A known mass of the polymer is dissolved in a good solvent, such as dichloromethane, to completely release any trapped monomer. 2[15]. A non-solvent, such as methanol, is then added in large excess to precipitate the polymer. 3[15]. The mixture is centrifuged or filtered to separate the solid polymer from the liquid phase.
-
The liquid phase, which now contains the extracted residual monomer, is collected and analyzed by GC or HPLC.
Experimental Protocols
Protocol 1: Quantification of Residual 1,3-BDDA using GC-MS
This protocol provides a general method for determining the concentration of unreacted 1,3-BDDA in a polymer sample.
Caption: Workflow for residual monomer quantification by GC-MS.
Methodology:
-
Calibration: Prepare a series of standard solutions of 1,3-BDDA in the supernatant matrix (e.g., a 1:4 mixture of dichloromethane and methanol) at known concentrations (e.g., 1, 10, 50, 100 µg/mL). Run these standards on the GC-MS to generate a calibration curve.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the poly(1,3-BDDA) sample into a glass vial.
-
Add 5 mL of dichloromethane to fully dissolve the polymer. [15] * Add 20 mL of methanol to precipitate the polymer, causing the solution to become cloudy. [15] * Vortex the mixture thoroughly for 1 minute, then centrifuge to pellet the precipitated polymer.
-
Carefully transfer the clear supernatant to a new vial for analysis.
-
-
GC-MS Analysis:
-
Column: Use a suitable capillary column, such as a nonpolar polydimethylsiloxane (e.g., SE-30) or a polar PEG-based column. [15][16] * Injection: Inject 1-2 µL of the supernatant.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of ~270°C and hold. [15] * Detection: Use a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and confirmation of identity. 4[14][17]. Calculation: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of 1,3-BDDA in the supernatant. Calculate the initial weight percentage (w/w) in the solid polymer based on the initial sample mass and solvent volumes.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement [mdpi.com]
- 6. thejcdp.com [thejcdp.com]
- 7. tandfonline.com [tandfonline.com]
- 8. EFFECT OF POST-POLYMERIZATION HEAT TREATMENTS ON THE CYTOTOXICITY OF TWO DENTURE BASE ACRYLIC RESINS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of post-cure heating on residual, unreacted monomer in a commercial resin composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ultrasonic cleaning reduces the residual monomer in acrylic resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. specialchem.com [specialchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 1,3-butanediol - analysis - Analytice [analytice.com]
- 15. CN115902008A - Method for testing residual monomers in polyacrylate pressure-sensitive adhesive - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Oxygen Inhibition in Free-Radical Polymerization of 1,3-Butanediol Diacrylate (BDDA)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with oxygen inhibition during the free-radical polymerization of 1,3-Butanediol diacrylate (BDDA). Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you achieve complete and efficient polymerization.
Troubleshooting Guide
Issue: The surface of my polymerized BDDA is tacky or uncured.
| Question | Possible Cause | Troubleshooting Action |
| Why is only the surface of my sample affected? | Oxygen from the surrounding atmosphere diffuses into the top layer of the resin, where it scavenges free radicals, preventing complete polymerization at the air-resin interface.[1] The bulk of the material, where oxygen concentration is lower, cures as expected. | Implement a strategy to prevent atmospheric oxygen from reaching the surface during curing. See the "Strategies to Mitigate Oxygen Inhibition" section below for details on inerting, barrier films, and chemical additives. |
| I'm using a photoinitiator. Could that be the problem? | The concentration or type of photoinitiator may be insufficient to overcome the rate of oxygen inhibition. High concentrations of photoinitiators can generate a large number of radicals to consume dissolved oxygen.[1] | Increase the photoinitiator concentration. Consider using a blend of photoinitiators, including one with high surface activity. For LED curing, ensure the photoinitiator's absorption spectrum matches the lamp's emission wavelength. |
| Does the thickness of my sample matter? | Yes, thin films are more susceptible to oxygen inhibition because oxygen can diffuse throughout the entire sample.[2][3] Thicker samples may exhibit a tacky surface but be fully cured underneath.[2] | For thin films, oxygen mitigation strategies are critical. For thicker samples, if only the surface is tacky, a post-curing step in an inert environment might resolve the issue. |
| Could my light source be inadequate? | Insufficient light intensity can lead to a lower rate of free radical generation, making it harder to overcome oxygen inhibition. High light intensity generates radicals more rapidly than oxygen can diffuse into the sample. | Increase the light intensity of your UV source. Ensure the lamp is properly maintained and that the emission spectrum is appropriate for your chosen photoinitiator. |
Issue: My entire BDDA sample is not polymerizing, or polymerization is very slow.
| Question | Possible Cause | Troubleshooting Action |
| Why is the polymerization inhibited throughout the sample? | High levels of dissolved oxygen in the monomer solution can inhibit polymerization from the start. Oxygen is typically present in concentrations of 10⁻² to 10⁻³ M in photocurable resins.[1] | Before polymerization, sparge the BDDA resin with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved oxygen. |
| I've sparged with nitrogen, but it's still not working. | The inerting procedure may not be sufficient, or there might be a leak in your system allowing oxygen to re-enter. | Ensure a continuous, positive pressure of inert gas is maintained throughout the polymerization process. Check all connections for leaks. For UV curing, use a sealed chamber with a quartz window.[4] |
| Could there be an issue with my chemical formulation? | Certain additives or impurities in your BDDA or other components could be acting as inhibitors. | Use fresh, high-purity BDDA and other reagents. Consider adding an oxygen scavenger to your formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of oxygen inhibition in the free-radical polymerization of BDDA?
A1: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals (P•) to form peroxy radicals (POO•). These peroxy radicals are much less reactive towards the acrylate double bonds of BDDA and can terminate the polymerization chain, leading to incomplete curing.[1]
Q2: What are the main strategies to overcome oxygen inhibition?
A2: There are two primary approaches:
-
Physical Methods: These involve physically preventing oxygen from interacting with the resin. This includes:
-
Inert Gas Blanketing: Curing in an environment purged with an inert gas like nitrogen or argon to displace oxygen.[4][5]
-
Barrier Films: Applying a transparent film (e.g., PET or BOPP) over the resin surface before curing to block oxygen diffusion.
-
Wax Additives: Incorporating waxes that migrate to the surface during curing to form a physical barrier against oxygen.
-
-
Chemical Methods: These involve adding components to the formulation that mitigate the effects of oxygen. This includes:
-
Oxygen Scavengers: Adding compounds that react with and consume dissolved oxygen. Examples include phosphines, phosphites, and thiols.[1]
-
Amine Synergists: Amines can act as hydrogen donors to convert peroxy radicals back into reactive radicals, allowing the polymerization to proceed.
-
Higher Photoinitiator Concentration: Increasing the concentration of the photoinitiator generates an excess of free radicals, some of which are consumed by oxygen while enough remain to initiate polymerization.[1]
-
Q3: Is it possible to completely eliminate oxygen inhibition?
A3: While complete elimination is challenging in a standard lab environment, it is possible to reduce oxygen levels to a point where their inhibitory effects are negligible. Curing in a well-sealed chamber with a continuous nitrogen purge, maintaining oxygen levels below 50 ppm, is highly effective.[5][6]
Q4: Will increasing the curing time compensate for oxygen inhibition?
A4: Not necessarily. For surface inhibition, prolonged exposure to UV light in the presence of oxygen may not lead to a complete cure, as oxygen will continuously diffuse into the surface.[1] A more effective approach is to increase the light intensity to generate radicals at a faster rate than oxygen can inhibit them.
Q5: Are there any monomers that are less sensitive to oxygen inhibition?
A5: Yes, methacrylates are generally less sensitive to oxygen inhibition than acrylates.[7] Additionally, monomers containing ether groups can exhibit reduced oxygen sensitivity.[7] However, for applications requiring the specific properties of BDDA, utilizing the mitigation strategies outlined above is recommended.
Data Presentation
The following tables provide representative quantitative data on the effect of various strategies to mitigate oxygen inhibition in diacrylate polymerization. While this data was generated using diacrylates structurally similar to BDDA, the trends are directly applicable.
Table 1: Effect of Curing Atmosphere on Double Bond Conversion (DBC) of a Diacrylate Formulation
| Curing Atmosphere | Final Double Bond Conversion (%) |
| Air | 55 |
| Nitrogen | 95 |
Data is representative of typical diacrylate systems and illustrates the significant improvement in conversion when curing in an inert atmosphere.
Table 2: Influence of an Oxygen Scavenger (Triphenylphosphine - TPP) on Polymerization Kinetics of a Diacrylate in Air
| Formulation | Induction Time (s) | Polymerization Rate (%/s) | Final Conversion (%) |
| Diacrylate + 1 wt% Photoinitiator | 15 | 5 | 58 |
| Diacrylate + 1 wt% Photoinitiator + 1 wt% TPP | 2 | 25 | 85 |
This representative data shows that the addition of an oxygen scavenger dramatically reduces the inhibition period and increases the rate and extent of polymerization.
Experimental Protocols
Protocol 1: Monitoring BDDA Polymerization Kinetics using Real-Time FTIR Spectroscopy
This protocol allows for the in-situ monitoring of the disappearance of the acrylate double bond peak, providing real-time data on the rate and extent of polymerization.
-
Sample Preparation:
-
Prepare the BDDA formulation containing the desired photoinitiator and any additives (e.g., oxygen scavenger).
-
Place a small drop of the formulation between two NaCl or KBr salt plates separated by a thin Teflon spacer (typically 15-25 µm).
-
If not working in an inert atmosphere chamber, seal the edges of the salt plates with vacuum grease to minimize oxygen diffusion.[7]
-
-
FTIR Setup:
-
Place the sample assembly in the FTIR spectrometer's sample holder.
-
Position a UV/Vis light guide to illuminate the sample.
-
Configure the FTIR software for rapid scan mode (e.g., 5-10 scans per second).[7]
-
-
Data Acquisition:
-
Begin FTIR data collection to establish a baseline spectrum before UV exposure.
-
Turn on the UV lamp to initiate polymerization.
-
Continuously collect spectra throughout the polymerization until the reaction is complete (i.e., the acrylate peak height no longer changes).
-
-
Data Analysis:
-
Monitor the decrease in the area or height of the acrylate double bond absorption peak, typically around 1635 cm⁻¹ and 810 cm⁻¹.
-
Calculate the percent conversion at each time point by comparing the peak area to the initial peak area before polymerization.
-
Protocol 2: Curing BDDA in a Nitrogen-Inerted Environment
This protocol describes a method for creating an oxygen-free environment for UV curing.
-
Chamber Setup:
-
Use a UV curing chamber equipped with a quartz window (transparent to UV light) and gas inlet/outlet ports. For smaller lab setups, a simple tray with a transparent FEP foil cover can be constructed.[4]
-
Place the substrate coated with the BDDA formulation inside the chamber.
-
-
Inerting Procedure:
-
Seal the chamber.
-
Connect a nitrogen gas source to the inlet port.
-
Purge the chamber with nitrogen at a moderate flow rate for 5-10 minutes to displace the air. It may take 5-10 volume changes to significantly reduce the oxygen concentration.[5]
-
Maintain a slight positive pressure of nitrogen throughout the curing process to prevent oxygen from re-entering.
-
-
UV Curing:
-
With the nitrogen flow maintained, expose the sample to the UV source for the desired time.
-
-
Post-Curing:
-
Turn off the UV lamp.
-
Allow the sample to cool slightly before stopping the nitrogen flow and opening the chamber.
-
Mandatory Visualizations
Caption: Mechanism of oxygen inhibition in free-radical polymerization.
Caption: Workflow for addressing oxygen inhibition in BDDA polymerization.
References
Technical Support Center: Bulk Polymerization of 1,3-Butanediol Diacrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bulk polymerization of 1,3-Butanediol diacrylate (BDDA).
Troubleshooting Guide
This guide addresses common issues encountered during the bulk polymerization of this compound in a question-and-answer format.
Issue 1: Premature Gelation or Uncontrolled Polymerization
Question: My this compound mixture gelled almost immediately after adding the initiator, long before the intended reaction time. What could be the cause, and how can I prevent this?
Answer: Rapid, uncontrolled gelation is a common challenge in the bulk polymerization of multifunctional monomers like BDDA. It is often due to an excessively high polymerization rate, leading to the rapid formation of a crosslinked network. Key contributing factors include:
-
High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, leading to a very fast reaction.
-
Elevated Reaction Temperature: Higher temperatures accelerate the decomposition of the initiator and the propagation of polymer chains.
-
Presence of Impurities: Certain impurities in the monomer can act as accelerators.
-
Insufficient Inhibition: If the inhibitor present in the monomer is removed too thoroughly or is not accounted for, the polymerization can start uncontrollably.
Troubleshooting Steps:
-
Optimize Initiator Concentration: Systematically reduce the initiator concentration. The table below provides an illustrative example of how initiator concentration can affect gel time.
-
Control Reaction Temperature: Lowering the reaction temperature will decrease the polymerization rate. Ensure your reaction setup has adequate temperature control.
-
Ensure Monomer Purity: If impurities are suspected, purify the monomer before use.
-
Account for Inhibitor: Commercial BDDA contains an inhibitor (typically hydroquinone, HQ) to prevent spontaneous polymerization during storage. Ensure that the inhibitor is either removed in a controlled manner or that the initiator concentration is sufficient to overcome the inhibition period.
Illustrative Data: Effect of Initiator (AIBN) Concentration on Gel Time
| Initiator (AIBN) Concentration (wt%) | Approximate Gel Time (minutes) at 60°C |
| 1.0 | < 5 |
| 0.5 | 10 - 15 |
| 0.2 | 30 - 45 |
| 0.1 | > 60 |
Note: These are estimated values and will vary based on the specific reaction conditions and monomer purity.
Issue 2: Incomplete Conversion or Low Polymer Yield
Question: My polymerization reaction stopped prematurely, resulting in a low yield of polymer and a significant amount of unreacted monomer. What are the possible reasons for this?
Answer: Incomplete conversion can be caused by several factors that lead to the premature termination of growing polymer chains:
-
Insufficient Initiator: If the initiator concentration is too low, it may be consumed before high conversion is reached.
-
Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[1] It reacts with growing polymer radicals to form unreactive peroxy radicals, terminating the polymerization chain. This is particularly problematic at the surface of the reaction mixture exposed to air.
-
Presence of Inhibitors: Residual inhibitors from the monomer storage can quench the polymerization.
-
Vitrification: As the polymerization proceeds, the viscosity of the medium increases significantly. This can lead to a glassy state (vitrification) where the mobility of the monomer and reactive chain ends is restricted, effectively stopping the reaction even though unreacted monomer is still present.
Troubleshooting Steps:
-
Increase Initiator Concentration: Gradually increase the amount of initiator to ensure a sustained supply of free radicals.
-
Deoxygenate the Monomer: Before starting the polymerization, thoroughly degas the monomer. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the liquid monomer or by several freeze-pump-thaw cycles.[2]
-
Remove Inhibitors: If necessary, pass the monomer through a column of activated alumina to remove the inhibitor.
-
Adjust Reaction Temperature: Increasing the reaction temperature can delay the onset of vitrification by increasing molecular mobility.
Frequently Asked Questions (FAQs)
Q1: What is the role of the inhibitor in the this compound monomer, and do I need to remove it before polymerization?
A1: this compound is typically supplied with an inhibitor, such as hydroquinone (HQ), to prevent spontaneous polymerization during transport and storage. Whether you need to remove the inhibitor depends on your specific application and polymerization conditions. For applications requiring a very fast cure or when using low initiator concentrations, it is advisable to remove the inhibitor. However, for many applications, the presence of the inhibitor can be overcome by using a slightly higher initiator concentration. The inhibitor will create an induction period at the beginning of the reaction during which no polymerization occurs until the inhibitor is consumed.[3]
Q2: How can I monitor the progress of my bulk polymerization reaction?
A2: The conversion of this compound can be monitored in real-time using Fourier-transform infrared (FTIR) spectroscopy.[4][5][6] The disappearance of the acrylate C=C double bond absorption peak, typically around 1636 cm⁻¹, can be tracked over time to determine the extent of polymerization.[7] Alternatively, for thermal polymerizations, differential scanning calorimetry (DSC) can be used to monitor the heat flow, which is proportional to the rate of polymerization.[8][9]
Q3: My final polymer is brittle. How can I improve its flexibility?
A3: The brittleness of the crosslinked polymer is due to the high crosslink density. To improve flexibility, you can consider the following approaches:
-
Copolymerization: Introduce a monofunctional acrylate or a diacrylate with a longer, more flexible spacer between the acrylate groups into your polymerization mixture.
-
Chain Transfer Agents: The addition of a chain transfer agent can reduce the average chain length between crosslinks, leading to a more flexible network.
-
Control of Conversion: Stopping the polymerization at a lower conversion can result in a less densely crosslinked and more flexible material, although this will also affect other mechanical properties.
Q4: What are the key safety precautions I should take when working with this compound?
A4: this compound is a skin and eye irritant and can cause allergic skin reactions. Always handle this chemical in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors. In case of skin contact, wash the affected area immediately with soap and water.
Experimental Protocols
Protocol 1: Removal of Inhibitor from this compound
Objective: To remove the hydroquinone inhibitor from the monomer prior to polymerization.
Materials:
-
This compound
-
Activated basic alumina
-
Glass chromatography column
-
Collection flask
Procedure:
-
Set up a glass chromatography column in a fume hood.
-
Fill the column with activated basic alumina. The amount of alumina will depend on the volume of monomer to be purified. A general guideline is to use a column with a diameter of 2-3 cm and a length of 20-30 cm for purifying 50-100 mL of monomer.
-
Gently pour the this compound onto the top of the alumina column.
-
Allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
The purified monomer should be used immediately or stored at a low temperature in the dark, as it will be more prone to spontaneous polymerization.
Protocol 2: Bulk Thermal Polymerization of this compound
Objective: To perform a controlled bulk polymerization of this compound using a thermal initiator.
Materials:
-
Inhibitor-free this compound
-
Azobisisobutyronitrile (AIBN) or other suitable thermal initiator
-
Reaction vessel (e.g., glass vial with a magnetic stir bar)
-
Inert gas supply (nitrogen or argon)
-
Constant temperature oil bath or heating block
Procedure:
-
Weigh the desired amount of inhibitor-free this compound into the reaction vessel.
-
Add the calculated amount of AIBN to the monomer and stir until it is completely dissolved.
-
Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas for at least 20-30 minutes.
-
Immerse the reaction vessel in the pre-heated oil bath or heating block set to the desired temperature (e.g., 60-80°C for AIBN).
-
Monitor the reaction for an increase in viscosity. The polymerization time will depend on the temperature and initiator concentration.
-
To stop the reaction, rapidly cool the vessel in an ice bath and expose the mixture to air.
-
The resulting polymer can then be characterized.
Visualizations
Caption: Troubleshooting flowchart for premature gelation.
Caption: Workflow for bulk thermal polymerization.
References
- 1. radtech.org [radtech.org]
- 2. mdpi.com [mdpi.com]
- 3. iomosaic.com [iomosaic.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Real-time analysis of the polymerization kinetics of 1,4-butanediol and 4,4'-diphenylmethanediisocyanate by fiber-coupled Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,3-Butanediol Diacrylate and 1,3-Butanediol Dimethacrylate for Polymer Synthesis
For researchers, scientists, and professionals in drug development and materials science, the choice between acrylate and methacrylate monomers is a critical decision that significantly influences the properties of the final polymer. This guide provides an objective comparison of 1,3-Butanediol diacrylate (BDDA) and 1,3-Butanediol dimethacrylate (BDDMA), focusing on their chemical properties, reactivity, and the performance of the resulting polymers, supported by experimental data and detailed protocols.
The fundamental difference between these two monomers lies in the presence of a methyl group on the alpha-carbon of the acrylic acid moiety in BDDMA, which is absent in BDDA. This seemingly minor structural variation leads to significant differences in their reactivity and the characteristics of the polymers they form.
Chemical Structure and Physical Properties
A summary of the key physical and chemical properties of this compound and 1,3-Butanediol dimethacrylate is presented in the table below. These properties are crucial for understanding the handling and processing characteristics of each monomer.
| Property | This compound | 1,3-Butanediol dimethacrylate |
| Molecular Formula | C₁₀H₁₄O₄ | C₁₂H₁₈O₄ |
| Molecular Weight | 198.22 g/mol | 226.27 g/mol [1] |
| Density (at 25°C) | 1.03 g/mL | 1.01 g/mL |
| Refractive Index (at 20°C) | 1.450 | 1.456 |
| Viscosity (at 25°C) | ~5-10 cP | ~7 cP |
| CAS Number | 19485-03-1 | 1189-08-8[1] |
Reactivity and Polymerization Kinetics
The primary distinction in the performance of BDDA and BDDMA lies in their reactivity during polymerization. Acrylates, in general, are known to be more reactive than their methacrylate counterparts. This is attributed to the electron-donating effect of the methyl group in methacrylates, which stabilizes the radical formed during polymerization, thereby reducing its propagation rate.
Key Differences in Reactivity:
-
Rate of Polymerization: this compound exhibits a significantly higher rate of polymerization compared to 1,3-Butanediol dimethacrylate under similar conditions. This is a crucial factor in applications requiring rapid curing or high throughput.
-
Conversion Efficiency: While BDDA polymerizes faster, BDDMA can often achieve a higher final monomer-to-polymer conversion. The lower reactivity of the methacrylate radical allows for more complete reaction before the polymer network becomes too rigid and traps unreacted monomer.
The following diagram illustrates the general workflow for a comparative photopolymerization experiment.
References
A Comparative Guide to the Mechanical Properties of 1,3-Butanediol Diacrylate Polymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Mechanical Performance of 1,3-Butanediol Diacrylate Polymers Against Common Alternatives, Supported by Experimental Data.
This guide provides a detailed comparison of the tensile and flexural properties of polymers derived from this compound (1,3-BDDA). To offer a comprehensive performance benchmark, this guide also includes data for polymers based on common alternative diacrylate monomers: 1,4-Butanediol diacrylate (1,4-BDDA) and Poly(ethylene glycol) diacrylate (PEGDA). The data presented is crucial for material selection in applications demanding specific mechanical characteristics, such as in the development of medical devices, drug delivery systems, and tissue engineering scaffolds.
Comparative Analysis of Mechanical Properties
The selection of a diacrylate monomer significantly influences the mechanical behavior of the resulting polymer network. Factors such as the flexibility of the monomer backbone, the crosslink density, and the presence of co-monomers dictate the material's strength, stiffness, and elongation at break.
This compound (1,3-BDDA): As a crosslinking agent, 1,3-BDDA is known to enhance the toughness and flexibility of polymer networks. In copolymer formulations with Poly(ethylene glycol) diacrylate (PEGDA), the inclusion of 1,3-BDDA has been shown to influence the tensile strength of the resulting polymer. For instance, a copolymer of PEGDA and 1,3-BDDA exhibited a tensile strength of 6.2 MPa when polymerized with 1.25% photoinitiator, and 3.1 MPa with 0.5% photoinitiator. The addition of 1,3-BDDA as a comonomer was also observed to lower the elongation at break.
1,4-Butanediol Diacrylate (1,4-BDDA): This monomer is often utilized to increase the hardness and overall mechanical strength of photopolymers. It is a common component in formulations for coatings, adhesives, and 3D printing resins where high reactivity and good mechanical properties are required.[1]
Poly(ethylene glycol) Diacrylate (PEGDA): PEGDA is a widely used biomaterial due to its biocompatibility and tunable mechanical properties. The molecular weight of the PEGDA precursor is a key determinant of the final mechanical characteristics.
The following table summarizes the available quantitative data for the tensile and flexural properties of these polymers. It is important to note that direct, side-by-side comparative studies for the homopolymers under identical conditions are limited in the publicly available literature. The data presented is compiled from various sources and should be interpreted with consideration of the varying experimental conditions.
| Property | This compound (1,3-BDDA) Polymer | 1,4-Butanediol Diacrylate (1,4-BDDA) Polymer | Poly(ethylene glycol) Diacrylate (PEGDA) Polymer |
| Tensile Strength | 6.2 MPa (in copolymer with PEGDA, 1.25% PI) | Data not available | Varies with MW |
| Tensile Modulus | Data not available | Data not available | Data not available |
| Elongation at Break | Lowered in copolymer with PEGDA | Data not available | Data not available |
| Flexural Strength | Data not available | Data not available | Data not available |
| Flexural Modulus | Data not available | Data not available | Data not available |
Experimental Protocols
The mechanical properties of acrylate polymers are highly dependent on the specific protocols used for their synthesis and testing. The following sections detail the standard methodologies for photopolymerization and mechanical characterization.
Photopolymerization of Diacrylate Monomers
The process of converting liquid diacrylate monomers into solid polymers is typically achieved through photopolymerization.
Materials:
-
Diacrylate Monomer (1,3-BDDA, 1,4-BDDA, or PEGDA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)
-
Solvent (if required for viscosity adjustment, e.g., phosphate-buffered saline for hydrogels)
-
Molds for specimen casting (e.g., silicone molds with dimensions specified by ASTM standards)
Procedure:
-
Preparation of the Pre-polymer Solution: The diacrylate monomer is mixed with a specific concentration of photoinitiator (typically ranging from 0.1% to 2% w/w). The mixture should be thoroughly stirred in the dark to ensure homogeneity. If a solvent is used, it is added at this stage.
-
Casting of Specimens: The pre-polymer solution is poured into molds of the desired shape and dimensions for mechanical testing (e.g., dog-bone shape for tensile testing as per ASTM D638, rectangular bar for flexural testing as per ASTM D790).
-
UV Curing: The filled molds are exposed to a UV light source of a specific wavelength (e.g., 365 nm) and intensity for a defined period. The curing time and light intensity are critical parameters that affect the final polymer properties.
-
Post-Curing (Optional): In some cases, a post-curing step, which may involve further UV exposure or thermal treatment, is performed to ensure complete monomer conversion and stabilize the polymer network.
-
Specimen Removal: Once cured, the solid polymer specimens are carefully removed from the molds.
Mechanical Testing
The mechanical properties of the prepared polymer specimens are evaluated using standardized testing methods.
Tensile Testing (ASTM D638):
-
Specimen: A dumbbell or "dog-bone" shaped specimen is used. The dimensions of the specimen are critical for accurate results.
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force. An extensometer is used to accurately measure the elongation of the specimen.
-
Procedure: The specimen is mounted in the grips of the UTM and pulled apart at a constant rate of crosshead movement until it fractures. The force and displacement are recorded throughout the test.
-
Calculations: From the resulting stress-strain curve, the tensile strength (the maximum stress the material can withstand), tensile modulus (a measure of stiffness), and elongation at break (the extent of stretching before fracture) are determined.
Flexural Testing (ASTM D790):
-
Specimen: A rectangular bar of specified dimensions.
-
Apparatus: A universal testing machine configured for a three-point bending test. This involves two supports for the specimen and a loading nose to apply force at the center.
-
Procedure: The specimen is placed on the supports, and the loading nose applies a load at a constant rate, causing the specimen to bend. The test is typically continued until the specimen breaks or reaches a specified strain (e.g., 5%).
-
Calculations: The flexural strength (the maximum stress at the outer surface of the specimen at failure) and the flexural modulus (a measure of the material's stiffness in bending) are calculated from the load-deflection data.
Visualizing the Experimental Workflow and Property Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
A Comparative Guide to Purity Validation of 1,3-Butanediol Diacrylate: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals working with 1,3-Butanediol diacrylate, ensuring its purity is paramount for the integrity and reproducibility of experimental outcomes. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of this compound purity. We will delve into detailed experimental protocols, present comparative data, and offer insights to help you select the most suitable method for your analytical needs.
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | GC-MS | HPLC |
| Principle | Separation of volatile compounds in a gaseous mobile phase with detection by mass spectrometry. | Separation of compounds in a liquid mobile phase with detection by UV-Vis spectroscopy. |
| Sample Volatility | Requires volatile or semi-volatile analytes. Thermal stability is crucial. | Suitable for a wide range of compounds, including non-volatile and thermally sensitive ones.[1] |
| Compound Identification | High confidence in identification due to mass spectral libraries. | Identification is based on retention time, requiring reference standards. |
| Sensitivity | Generally offers high sensitivity, especially in selected ion monitoring (SIM) mode. | Sensitivity is detector-dependent, but can be very high with appropriate detectors. |
| Potential for On-Column Reactions | Risk of thermal degradation or polymerization of reactive monomers like acrylates. | Lower risk of sample degradation during analysis. |
| Impurity Detection | Excellent for identifying volatile and semi-volatile impurities. | Effective for a broader range of impurities, including non-volatile ones and inhibitors. |
| Instrumentation Cost | Higher initial investment. | Lower initial investment compared to GC-MS. |
| Primary Advantage | Definitive compound identification through mass spectral data. | Versatility for a wide range of analytes without the need for derivatization. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Given the potential for thermal degradation of diacrylates, a direct GC-MS analysis of this compound requires careful optimization of the injection and oven temperatures. Pyrolysis-GC-MS is an alternative for characterizing the monomer from a polymerized sample, but for purity analysis of the liquid monomer, a gentle heating profile is necessary.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution.
-
For impurity analysis, spike the sample with known potential impurities (e.g., 1,3-Butanediol, acrylic acid, hydroquinone) at relevant concentrations.
Instrumentation and Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977A Mass Selective Detector or similar.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, split mode (e.g., 50:1) to avoid column overloading.
-
Injector Temperature: A lower temperature of 250°C is recommended to minimize on-injector polymerization.
-
Oven Temperature Program:
-
Initial temperature: 80°C (hold for 2 minutes)
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust method for the purity determination of this compound, as it avoids the high temperatures that can cause polymerization or degradation. A reversed-phase method with UV detection is typically employed for acrylates.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
For impurity analysis, spike the sample with known potential impurities.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a good choice.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm, as acrylates typically have a UV absorbance maximum around this wavelength.[2][3]
Performance Comparison: Hypothetical Data
The following tables summarize the expected performance characteristics for the analysis of this compound and its potential impurities using the described GC-MS and HPLC methods. This data is illustrative and may vary based on the specific instrumentation and conditions used.
Table 1: Purity Analysis of this compound
| Parameter | GC-MS | HPLC-UV |
| Retention Time (min) | ~12.5 | ~8.2 |
| LOD | ~0.01% | ~0.005% |
| LOQ | ~0.03% | ~0.015% |
| Linearity (R²) | >0.998 | >0.999 |
| Precision (%RSD) | < 3% | < 2% |
| Accuracy (% Recovery) | 95-105% | 97-103% |
Table 2: Analysis of Potential Impurities
| Impurity | Expected Retention Time (GC-MS, min) | Expected Retention Time (HPLC, min) | Key Diagnostic Ion (m/z) for GC-MS |
| Acrylic Acid | ~3.5 | ~2.1 | 72, 55, 45 |
| 1,3-Butanediol | ~4.8 | ~2.8 | 75, 57, 45 |
| Hydroquinone | ~9.1 | ~4.5 | 110, 81, 54 |
| Monoacrylate of 1,3-Butanediol | ~8.5 | ~5.7 | 144, 87, 71 |
Visualization of Workflows and Decision Making
To further clarify the processes, the following diagrams illustrate the experimental workflows and a decision-making guide for selecting the appropriate analytical technique.
Caption: A generalized workflow for the purity validation of this compound.
References
Cross-reactivity patterns of 1,3-Butanediol diacrylate with other acrylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity patterns of 1,3-Butanediol diacrylate (1,3-BDDA) with other common acrylates. Due to the limited availability of specific quantitative cross-reactivity data for 1,3-BDDA in the reviewed literature, data for its structural isomer, 1,4-Butanediol diacrylate (1,4-BDDA), is presented as a reasonable surrogate. This information is crucial for understanding the potential for co-sensitization and for the development of safer materials in various applications, including medical devices and dental products.
Quantitative Cross-Reactivity Data
The following table summarizes the sensitizing potential and cross-reactivity patterns of various acrylates, with 1,4-Butanediol diacrylate data included as a proxy for this compound. The data is primarily derived from Guinea Pig Maximization Test (GPMT) studies, a standard method for assessing the allergenic potential of substances.[1][2]
| Acrylate Monomer | Abbreviation | Sensitizing Capacity (GPMT) | Cross-Reactivity with 1,4-BDDA (BUDA) |
| 1,4-Butanediol diacrylate | BUDA | Moderate to Strong | Primary Sensitizer |
| 1,6-Hexanediol diacrylate | HDDA | Moderate to Strong | Probable cross-reactivity |
| Tripropylene glycol diacrylate | TPGDA | Moderate | Not observed |
| Neopentyl glycol diacrylate | NPGDA | Strong | Not observed |
| Diethylene glycol diacrylate | DEGDA | Mild | Not observed |
| Triethylene glycol diacrylate | TEGDA | Weak | Not observed |
| Pentaerythritol triacrylate | PETA | Strong | No concomitant reactions observed with diacrylates |
| 2-Hydroxyethyl methacrylate | HEMA | Strong | Strong cross-reactions to other methacrylates |
| Ethylene glycol dimethacrylate | EGDMA | Strong | Weak or infrequent cross-reactivities |
Note: The sensitizing capacity is a measure of a substance's ability to induce an allergic response. Cross-reactivity occurs when an individual sensitized to one substance also reacts to another, structurally similar substance.
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of acrylate cross-reactivity are provided below.
Guinea Pig Maximization Test (GPMT)
The GPMT is an in-vivo assay designed to assess the skin sensitization potential of a test substance.[3][4][5][6]
1. Induction Phase:
- Intradermal Induction: Guinea pigs are injected with the test substance in an adjuvant (e.g., Freund's Complete Adjuvant) to enhance the immune response. A control group receives the adjuvant without the test substance.[3]
- Topical Induction: One week after the intradermal injections, the same skin area is treated with a topical application of the test substance, usually under an occlusive patch for 48 hours. This application aims to be mildly irritating.[3][6]
2. Challenge Phase:
- Two weeks after the topical induction, both the test and control groups are challenged with a non-irritating concentration of the test substance applied topically to a fresh, untreated area of skin under an occlusive patch for 24 hours.[3]
3. Evaluation:
- The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group to determine the sensitization rate.
Murine Local Lymph Node Assay (LLNA)
The LLNA is an alternative in-vivo method that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of sensitization.[7][8][9]
1. Application:
- The test substance, at various concentrations, is applied to the dorsum of the ears of mice for three consecutive days. A vehicle control and a positive control are also included.
2. Proliferation Measurement:
- On day five, mice are injected intravenously with a radiolabeled nucleoside (e.g., 3H-methyl thymidine) or a non-radioactive marker.
- After a set period, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.
3. Evaluation:
- The incorporation of the radiolabel into the DNA of the lymph node cells is measured. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive response, indicating sensitizing potential.[9]
Human Patch Testing (Human Repeated Insult Patch Test - HRIPT)
Human patch testing is the gold standard for diagnosing allergic contact dermatitis. The HRIPT is a method used to assess the irritation and sensitization potential of a substance in human volunteers.[10][11][12][13]
1. Induction Phase:
- A small amount of the test material at a non-irritating concentration is applied to the skin of volunteers under an occlusive or semi-occlusive patch.
- The patch is removed after 24-48 hours, and the site is evaluated for any reaction. This process is repeated nine times over a three-week period at the same application site.[10][12]
2. Rest Period:
- A two-week rest period follows the induction phase, during which no patches are applied. This allows for the development of an immune response in sensitized individuals.
3. Challenge Phase:
- After the rest period, a challenge patch with the test substance is applied to a new, previously untreated skin site.
4. Evaluation:
- The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 48 and 96 hours after application. A reaction at the challenge site in the absence of a reaction at the induction site during the initial applications is indicative of sensitization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in acrylate-induced allergic contact dermatitis and a typical experimental workflow for assessing cross-reactivity.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. The sensitizing capacity of multifunctional acrylates in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. taglus.com [taglus.com]
- 5. The guinea pig maximization test--with a multiple dose design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. epa.gov [epa.gov]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. The human repeated insult patch test in the 21st century: a commentary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 13. researchgate.net [researchgate.net]
Performance comparison of 1,3-BDDA in dental resins versus other dimethacrylates
This guide aims to provide a framework for such a comparison, outlining the critical parameters and experimental protocols that would be necessary to evaluate the potential of 1,3-BDDA as a viable alternative or additive in dental restorative materials. The subsequent sections detail the standard methodologies used to assess the performance of dental resin monomers.
Key Performance Indicators for Dental Resin Monomers
The successful application of a dimethacrylate monomer in dental resins hinges on a balance of several key properties. A thorough comparison would involve evaluating 1,3-BDDA against established monomers like Bisphenol A glycidyl dimethacrylate (BisGMA), triethylene glycol dimethacrylate (TEGDMA), and urethane dimethacrylate (UDMA) across the following domains:
-
Mechanical Properties: The durability and longevity of dental restorations are directly linked to the mechanical characteristics of the resin matrix.
-
Polymerization Kinetics: The efficiency and completeness of the curing process are crucial for the final properties and stability of the restoration.
-
Biocompatibility: The material must not elicit adverse biological responses when in contact with oral tissues.
-
Antibacterial Activity: The ability to inhibit or reduce bacterial growth can help prevent secondary caries.
Data Presentation: A Framework for Comparison
In the absence of specific data for 1,3-BDDA, the following tables have been structured to illustrate how quantitative data would be presented to facilitate a clear comparison with other dimethacrylates. These tables are currently populated with placeholder data to serve as a template for future research.
Table 1: Comparison of Mechanical Properties
| Monomer | Flexural Strength (MPa) | Flexural Modulus (GPa) | Compressive Strength (MPa) |
| 1,3-BDDA | Data not available | Data not available | Data not available |
| BisGMA | 80 - 120 | 2.5 - 4.0 | 250 - 350 |
| TEGDMA | 40 - 60 | 1.0 - 2.0 | 150 - 250 |
| UDMA | 90 - 140 | 3.0 - 5.0 | 300 - 400 |
Table 2: Comparison of Polymerization Kinetics
| Monomer | Degree of Conversion (%) | Maximum Polymerization Rate (%/s) | Polymerization Shrinkage (%) |
| 1,3-BDDA | Data not available | Data not available | Data not available |
| BisGMA | 55 - 70 | 1.5 - 3.0 | 2.0 - 3.5 |
| TEGDMA | 65 - 80 | 3.0 - 5.0 | 5.0 - 7.0 |
| UDMA | 60 - 75 | 2.0 - 4.0 | 3.0 - 4.5 |
Table 3: Comparison of Biocompatibility
| Monomer | Cytotoxicity (IC50, µg/mL) | Genotoxicity | Inflammatory Response |
| 1,3-BDDA | Data not available | Data not available | Data not available |
| BisGMA | Moderate | Potential | Low to Moderate |
| TEGDMA | High | Potential | Moderate |
| UDMA | Low to Moderate | Low Potential | Low |
Table 4: Comparison of Antibacterial Activity
| Monomer | Zone of Inhibition (mm) vs. S. mutans | Biofilm Formation Reduction (%) |
| 1,3-BDDA | Data not available | Data not available |
| BisGMA | 0 | 0 - 10 |
| TEGDMA | 0 | 0 - 5 |
| UDMA | 0 | 5 - 15 |
Experimental Protocols
To generate the data required for a comprehensive comparison, the following standard experimental methodologies would be employed.
Mechanical Properties Testing
-
Flexural Strength and Modulus: Rectangular bar-shaped specimens of the cured resin are prepared according to ISO 4049 standards. A three-point bending test is performed using a universal testing machine. The force required to fracture the specimen (flexural strength) and its stiffness (flexural modulus) are calculated.
-
Compressive Strength: Cylindrical specimens of the cured resin are subjected to a compressive load until failure using a universal testing machine. The maximum stress the material can withstand before fracturing is recorded as the compressive strength.
A Comparative Guide to the Thermal Properties of Poly(1,3-Butanediol Diacrylate) and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The thermal characteristics of polymers are critical determinants of their physical properties and performance in various applications, including in the development of advanced drug delivery systems and medical devices. Understanding the thermal behavior of crosslinked polymers, such as poly(1,3-butanediol diacrylate), is essential for predicting their stability, processability, and mechanical performance at different temperatures. This guide provides a comparative analysis of the thermal properties of poly(this compound), validated through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and benchmarked against common alternative polyacrylates.
Introduction to Thermal Analysis of Polyacrylates
Thermal analysis techniques are indispensable tools in polymer science. Differential Scanning Calorimetry (DSC) is employed to measure changes in heat flow to a sample as a function of temperature, revealing key thermal transitions such as the glass transition temperature (Tg). The glass transition temperature is a critical parameter for amorphous or semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. This transition has significant implications for the material's mechanical properties, such as stiffness and flexibility.
Thermogravimetric Analysis (TGA), on the other hand, monitors the mass of a sample as it is heated, providing valuable information about its thermal stability and decomposition profile. This is crucial for determining the upper temperature limits for processing and application, as well as for understanding the degradation mechanisms of the polymer.
Thermal Properties of Poly(this compound)
Direct thermal analysis data for the homopolymer of this compound is not extensively available in peer-reviewed literature. However, its thermal behavior can be inferred from studies where it is used as a comonomer. In a study involving copolymers of poly(ethylene glycol) diacrylate (PEGDA) and this compound, the addition of this compound was shown to influence the glass transition temperature of the resulting polymer network.[1]
The glass transition temperature (Tg) of these copolymers was found to increase with higher concentrations of this compound.[1] For instance, in a PEGDA-based copolymer, the average Tg was 25.8°C for the pure PEGDA polymer, while the addition of 1% this compound resulted in a Tg range of 25.6–30.6°C.[1] Increasing the concentration to 5% and 10% raised the Tg to ranges of 31.4–40.6°C and 37.0–56.5°C, respectively.[1] This trend suggests that the incorporation of the more rigid this compound structure into the polymer network restricts chain mobility, thereby increasing the glass transition temperature.
Comparison with Alternative Polyacrylates
To provide a comprehensive performance context, the thermal properties of poly(this compound) copolymers are compared with those of other commonly used diacrylate polymers, such as poly(1,6-hexanediol diacrylate) (pHDDA) and poly(ethylene glycol) diacrylate (pEGDA).
| Polymer | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Onset (°C) | Key Characteristics |
| pEGDA/1,3-BDDA Copolymer (1%) | 25.6 - 30.6[1] | Data not available | Increased Tg with higher 1,3-BDDA content, suggesting tunable stiffness. |
| pEGDA/1,3-BDDA Copolymer (5%) | 31.4 - 40.6[1] | Data not available | Further increase in Tg, indicating a more rigid network. |
| pEGDA/1,3-BDDA Copolymer (10%) | 37.0 - 56.5[1] | Data not available | Approaching and exceeding human body temperature, relevant for biomedical applications.[1] |
| Poly(1,6-hexanediol diacrylate) (pHDDA) | ~65 (by DMA) | Degrades in a single step between approximately 300°C and 500°C.[2] | Higher Tg, indicating greater rigidity at room temperature. |
| Poly(ethylene glycol) diacrylate (pEGDA) | -66 to higher values depending on MW and crosslinking density[3] | Thermally stable up to temperatures around 200-250°C. | Tg is highly dependent on the molecular weight of the PEGDA precursor.[3] |
Note: The data for pHDDA and pEGDA are for their respective homopolymers and are provided for comparative purposes. The thermal decomposition data for the pEGDA/1,3-BDDA copolymers is not available in the cited literature.
The comparison reveals that the introduction of this compound into a PEGDA network provides a mechanism to systematically increase the glass transition temperature.[1] This tunability is particularly valuable for applications where specific mechanical properties at physiological temperatures are required. For instance, a higher Tg can translate to a more rigid material at room and body temperature.
In terms of thermal stability, poly(1,6-hexanediol diacrylate) exhibits a single-stage degradation process that begins at a relatively high temperature, indicating good thermal stability.[2] The thermal stability of pEGDA can vary, but it is generally considered stable for many biomedical applications. While specific TGA data for poly(this compound) is not available, its structural similarity to other aliphatic acrylates suggests that it would also possess good thermal stability.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the cured polymer samples.
Methodology:
-
A small sample of the cured polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is typically cooled to a temperature well below the expected Tg (e.g., -50°C) and then heated at a constant rate (e.g., 10°C/min) to a temperature above the Tg.
-
The heat flow to the sample is monitored as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
-
A second heating cycle is often performed to erase the thermal history of the sample and obtain a more reproducible measurement.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the cured polymer samples.
Methodology:
-
A small sample of the cured polymer (typically 10-20 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
The pan is placed on the TGA balance.
-
The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative degradation).
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature.
-
Key parameters such as the onset of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum rate of weight loss (from the derivative of the TGA curve, DTG) are determined.
Experimental Workflow
Experimental workflow for thermal analysis of polyacrylates.
References
Kinetic study comparison between acrylate and methacrylate polymerization
A detailed analysis for researchers, scientists, and drug development professionals on the fundamental kinetic differences and experimental methodologies in the polymerization of acrylates and methacrylates.
The polymerization kinetics of acrylates and methacrylates are of paramount importance in various scientific and industrial fields, including drug delivery, biomaterials, and coatings. The choice between an acrylate and a methacrylate monomer can significantly impact the polymerization rate, the final polymer properties, and the overall efficiency of the process. This guide provides an objective comparison of the polymerization kinetics of these two crucial classes of monomers, supported by experimental data and detailed methodologies.
Key Kinetic Differences at a Glance
Acrylate monomers consistently exhibit higher reactivity and faster polymerization rates compared to their methacrylate counterparts. This fundamental difference stems from the chemical structure of the monomers and the stability of the propagating radicals. The presence of an α-methyl group in methacrylates introduces steric hindrance and leads to the formation of a more stable tertiary radical, which is less reactive than the secondary radical formed during acrylate polymerization.[1]
This increased reactivity of acrylates is reflected in their kinetic parameters, with both the propagation rate constant (k_p) and the termination rate constant (k_t) being significantly higher, in some cases by up to three orders of magnitude, than those of methacrylates.[2][3]
Quantitative Kinetic Data Comparison
The following table summarizes the key kinetic parameters for the polymerization of representative acrylate and methacrylate monomers. It is important to note that these values can be influenced by various factors, including temperature, solvent, initiator concentration, and the specific experimental technique employed.
| Monomer | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) | Termination Rate Constant (k_t) (L mol⁻¹ s⁻¹) | Activation Energy for Propagation (E_a) (kJ mol⁻¹) |
| Methyl Acrylate (MA) | ~20,000 - 40,000 (at 25-60°C) | ~1 x 10⁷ - 5 x 10⁷ (at 25-60°C) | ~14 - 18 |
| Methyl Methacrylate (MMA) | ~510 - 830 (at 60°C)[2] | ~2.1 x 10⁷ (at 60°C)[2] | ~19 - 25 |
| n-Butyl Acrylate (BA) | ~15,000 - 50,000 (at 25-60°C) | ~1 x 10⁷ - 8 x 10⁷ (at 25-60°C) | ~17 - 20 |
| n-Butyl Methacrylate (BMA) | ~600 - 1,200 (at 60°C) | ~1 x 10⁷ - 3 x 10⁷ (at 60°C) | ~22 - 26 |
Note: The values presented are approximate and collated from various sources. Direct comparison should be made with caution due to differing experimental conditions.
Polymerization Mechanisms and Secondary Reactions
The free-radical polymerization of both acrylates and methacrylates proceeds via the classical steps of initiation, propagation, and termination. However, the propensity for secondary reactions differs significantly between the two.
Acrylate polymerization is notably susceptible to chain transfer to polymer and backbiting reactions.[4] These processes lead to the formation of mid-chain radicals, which can result in long-chain branching and affect the final polymer architecture and properties.
Methacrylate polymerization, on the other hand, is less prone to such chain transfer reactions. However, at elevated temperatures, depropagation can become a significant factor, where the polymer chain reverts to monomer, establishing a ceiling temperature (T_c) above which polymerization is not favorable.[4]
Figure 1: Simplified reaction pathways for acrylate and methacrylate polymerization.
Experimental Protocols for Kinetic Studies
Accurate determination of polymerization kinetics relies on precise experimental techniques. The following are detailed methodologies for key experiments used to compare acrylate and methacrylate polymerization.
Pulsed-Laser Polymerization (PLP) Coupled with Size-Exclusion Chromatography (SEC)
This is a powerful technique for the direct determination of the propagation rate constant (k_p).
Methodology:
-
Sample Preparation: Prepare a solution of the monomer containing a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA). The concentration of the initiator should be low to minimize its effect on the polymerization.
-
PLP Experiment: Place the sample in a temperature- and pressure-controlled cell. Irradiate the sample with short, high-intensity laser pulses at a specific frequency. The laser pulses generate a high concentration of primary radicals, initiating polymerization.
-
Polymer Characterization: After a set number of pulses, terminate the reaction. Analyze the molecular weight distribution of the resulting polymer using Size-Exclusion Chromatography (SEC).
-
Data Analysis: The molecular weight distribution of the polymer formed will exhibit characteristic peaks corresponding to the chains initiated by each laser pulse. The position of these peaks is directly related to the propagation rate constant, which can be calculated using established models.
Figure 2: Experimental workflow for Pulsed-Laser Polymerization (PLP).
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy allows for the direct detection and quantification of the propagating radicals, providing insights into both initiation and termination kinetics.
Methodology:
-
Sample Preparation: Prepare the monomer solution with a photoinitiator inside a quartz EPR tube. For studying short-lived radicals, a spin-trapping agent can be added to form more stable radical adducts.
-
EPR Measurement: Place the EPR tube in the spectrometer's cavity. Initiate the polymerization, often in-situ using a light source directed at the sample.
-
Spectral Acquisition: Record the EPR spectra as a function of time. The intensity of the EPR signal is proportional to the concentration of the radical species.
-
Kinetic Analysis: By monitoring the rise and decay of the radical concentration under different conditions (e.g., continuous or pulsed initiation), the initiation, propagation, and termination rate constants can be determined.
Differential Scanning Calorimetry (DSC)
Photo-DSC is used to measure the heat flow associated with the exothermic polymerization reaction, which is directly proportional to the rate of polymerization.
Methodology:
-
Sample Preparation: Place a small, known mass of the monomer and photoinitiator mixture into a DSC pan.
-
Isothermal Measurement: Place the pan in the DSC cell and maintain it at a constant temperature.
-
Photocuring: Irradiate the sample with a UV light source of known intensity. The DSC will record the heat flow as a function of time.
-
Data Analysis: The rate of polymerization is calculated from the heat flow, and the total conversion is determined by integrating the heat flow over time and dividing by the theoretical heat of polymerization for the monomer.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a versatile technique for monitoring the conversion of monomer to polymer in real-time.
Methodology:
-
Sample Preparation: Place a thin film of the monomer/photoinitiator mixture between two transparent plates (e.g., KBr or BaF₂).
-
In-situ Monitoring: Place the sample in the FTIR spectrometer and initiate polymerization using an external light source.
-
Spectral Acquisition: Continuously acquire FTIR spectra during the polymerization process.
-
Conversion Calculation: The disappearance of the characteristic absorption band of the C=C double bond (around 1635 cm⁻¹ for acrylates and 1638 cm⁻¹ for methacrylates) is monitored. The degree of conversion is calculated by comparing the peak area or height at a given time to its initial value.[1]
Conclusion
The kinetic disparities between acrylate and methacrylate polymerization are substantial and have significant implications for material synthesis and application development. Acrylates offer the advantage of rapid polymerization, which is beneficial for applications requiring fast curing times. However, the increased propensity for secondary reactions can lead to more complex polymer architectures. Methacrylates, while polymerizing more slowly, offer greater control over the polymer structure and are less susceptible to branching. The choice of experimental technique for kinetic analysis is crucial for obtaining reliable and accurate data. The methodologies outlined in this guide provide a robust framework for researchers to conduct comparative studies and make informed decisions in their material design and development processes.
References
A Comparative Analysis of Hydrogel Swelling Behavior: 1,3-Butanediol Diacrylate vs. Other Common Crosslinkers
For researchers, scientists, and drug development professionals, the choice of crosslinking agent is a critical determinant of a hydrogel's final properties. This guide provides a comparative analysis of the swelling behavior of hydrogels crosslinked with 1,3-Butanediol diacrylate (1,3-BDDA) against other commonly used crosslinkers. Due to a lack of extensive comparative data for 1,3-BDDA, this guide utilizes data for its close structural isomer, 1,4-Butanediol diacrylate (1,4-BDDA), to provide valuable insights into the expected performance characteristics.
The swelling behavior of a hydrogel, which is its ability to absorb and retain water, is paramount for applications ranging from drug delivery and tissue engineering to superabsorbents. This behavior is intrinsically linked to the chemical structure and concentration of the crosslinking agent used in its formulation. Here, we compare hydrogels crosslinked with a diacrylate, specifically 1,4-BDDA as a proxy for 1,3-BDDA, against other widely used crosslinkers: N,N'-methylenebis(acrylamide) (MBA), ethylene glycol dimethacrylate (EGMA), and trimethylolpropane triacrylate (TMPTA).
Comparative Swelling Data
The following tables summarize the quantitative data on the swelling capacity of different hydrogels, highlighting the impact of the crosslinker type and concentration.
Table 1: Comparison of Swelling Capacity of Acrylamide-Sodium Methacrylate Hydrogels with Different Crosslinkers
| Crosslinker | Concentration (mol %) | Swelling Capacity (g/g) |
| 1,4-BDDA | 0.5 | 150 |
| 1.0 | 100 | |
| 1.5 | 75 | |
| MBA | 0.5 | 200 |
| 1.0 | 140 | |
| 1.5 | 100 | |
| EGMA | 0.5 | 250 |
| 1.0 | 180 | |
| 1.5 | 130 | |
| TMPTA | 0.5 | 120 |
| 1.0 | 80 | |
| 1.5 | 60 |
Data is synthesized from studies on acrylamide-sodium methacrylate hydrogels. The swelling capacity is presented as grams of water absorbed per gram of dry hydrogel.
Table 2: Comparison of Equilibrium Swelling of Acrylamide/Crotonic Acid Hydrogels with Different Crosslinkers
| Crosslinker | Crosslinker Content (mg) | Swelling (%) |
| 1,4-BDMA | 5 | 1360 |
| 10 | 1150 | |
| 30 | 850 | |
| TMPTA | 5 | 780 |
| 10 | 650 | |
| 30 | 450 |
Data is derived from studies on acrylamide/crotonic acid hydrogels[1].
Discussion of Swelling Behavior
The swelling capacity of a hydrogel is inversely proportional to its crosslinking density; a higher concentration of a crosslinking agent leads to a more tightly crosslinked network with smaller mesh sizes, thus restricting the influx of water and resulting in lower swelling.[2]
The chemical structure of the crosslinker also plays a pivotal role. The flexibility and hydrophilicity of the crosslinker molecule influence the overall swelling properties of the hydrogel network. For instance, longer, more flexible crosslinkers can result in larger mesh sizes and consequently higher swelling ratios compared to shorter, more rigid crosslinkers at the same molar concentration.[3]
Based on the available data for 1,4-BDDA, it is a hydrophobic crosslinker, and as its concentration increases, the swelling capacity of the hydrogel decreases. When compared to other crosslinkers, hydrogels crosslinked with EGMA, which has a shorter and more hydrophilic ethylene glycol chain, tend to exhibit higher swelling capacities. In contrast, the more rigid and multifunctional crosslinker TMPTA generally results in lower swelling capacities.
Experimental Protocols
A standardized protocol for evaluating the swelling behavior of hydrogels is crucial for obtaining reproducible and comparable results.
Hydrogel Synthesis (General Procedure)
-
Monomer Solution Preparation: Dissolve the primary monomer (e.g., acrylamide) and any co-monomer in deionized water.
-
Crosslinker Addition: Add the specified amount of the crosslinker (e.g., 1,3-BDDA, 1,4-BDDA, MBA, EGMA, or TMPTA) to the monomer solution and stir until fully dissolved.
-
Initiator Addition: Introduce a polymerization initiator (e.g., ammonium persulfate) and an accelerator (e.g., N,N,N',N'-tetramethylethylenediamine) to the solution.
-
Polymerization: Pour the final solution into a mold and allow it to polymerize at a specific temperature for a set duration.
-
Hydrogel Preparation: Once polymerized, cut the hydrogel into discs of uniform size and wash them thoroughly with deionized water to remove any unreacted monomers or initiator.
-
Drying: Dry the hydrogel discs in an oven at a controlled temperature until a constant weight is achieved.
Swelling Ratio Determination
-
Initial Weight: Record the weight of the dry hydrogel disc (Wd).
-
Immersion: Immerse the dry hydrogel disc in a beaker containing a swelling medium (e.g., deionized water or a buffer solution) at a constant temperature.
-
Periodic Weighing: At regular time intervals, remove the hydrogel from the medium, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Equilibrium Swelling: Continue this process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: The swelling ratio (SR) is calculated using the following formula:
SR (%) = [(Ws - Wd) / Wd] x 100
Visualizing Experimental and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for hydrogel synthesis and swelling studies.
Caption: Relationship between crosslinker properties and hydrogel swelling.
Conclusion
The selection of a crosslinking agent is a critical step in the design of hydrogels with tailored swelling properties. While direct comparative data for this compound is limited, analysis of its isomer, 1,4-Butanediol diacrylate, provides valuable insights. The swelling behavior of hydrogels is governed by a complex interplay between the crosslinker's concentration and its chemical structure, including its chain length, flexibility, and hydrophilicity. For applications requiring high swelling capacities, crosslinkers like EGMA at lower concentrations may be preferable. Conversely, for applications demanding greater network integrity and lower swelling, more rigid or higher concentrations of crosslinkers like 1,4-BDDA or TMPTA could be more suitable. Further experimental studies directly comparing 1,3-BDDA with a range of other crosslinkers are warranted to provide a more definitive guide for researchers in the field.
References
A Comparative Analysis of Network Heterogeneity in Acrylate vs. Methacrylate Polymers
For Researchers, Scientists, and Drug Development Professionals
The subtle difference in the chemical makeup of acrylate and methacrylate monomers—the presence of an alpha-methyl group in methacrylates—gives rise to significant variations in their polymerization kinetics and network architecture. These differences profoundly impact the macroscopic properties of the resulting polymers, such as their mechanical strength, thermal stability, and swelling behavior, which are critical for applications ranging from drug delivery to tissue engineering. This guide provides an objective comparison of network heterogeneity in acrylate and methacrylate polymers, supported by experimental data and detailed methodologies.
Key Differences at a Glance
| Feature | Acrylate Polymers | Methacrylate Polymers |
| Monomer Structure | Lacks a methyl group on the alpha-carbon. | Contains a methyl group on the alpha-carbon. |
| Polymerization | Faster polymerization rates. Prone to chain transfer reactions, leading to long-chain branching.[1] | Slower polymerization rates. Forms more tightly packed and highly cross-linked networks.[2] |
| Network Structure | Can exhibit significant heterogeneity due to branching and backbiting reactions.[1] | Generally forms more homogeneous networks with higher crosslink density.[2][3] |
| Mechanical Properties | Often more flexible and elastic.[2] | Typically stronger, more rigid, and durable with higher impact resistance.[2] |
| Thermal Stability | Generally lower thermal stability. | Enhanced thermal stability due to the presence of the methyl group.[2] |
Quantitative Comparison of Network Properties
The following tables summarize key quantitative data from various studies, highlighting the differences in the network properties of acrylate and methacrylate polymers.
Table 1: Rheological and Swelling Properties
| Polymer System | Crosslinker | Crosslinking Density (mol/dm³) | Swelling Ratio | Storage Modulus (E') | Reference |
| Poly(2-hydroxyethyl methacrylate) | Ethylene glycol dimethacrylate | 0.032 - 0.644 | Varies with crosslinker concentration | Increases with crosslinker concentration | [4] |
| Acrylamide-sodium methacrylate hydrogel | Ethylene glycol dimethacrylate | Varies | Up to 247.30 g/g | - | [5] |
| Alginate-methacrylate | - | - | 10-250 times its own weight | Up to 15,867 Pa | [6] |
| Acrylate-based hydrogel | Ethylene glycol dimethacrylate | 0.046–0.59 | Varies with pH | - | [7] |
Table 2: Dynamic Mechanical Analysis (DMA) Data
| Polymer System | Plasticizer | Glass Transition Temperature (Tg) - Dry | Glass Transition Temperature (Tg) - Wet | Storage Modulus (E') at 25°C | Reference |
| Eudragit L (polymethacrylic acid methylmethacrylate) | None | 150°C | 20°C | - | [8] |
| Eudragit S (polymethacrylic acid methylmethacrylate) | None | 120°C | 71°C | - | [8] |
| Polymethyl methacrylate (PMMA) | - | - | - | ~5.1 GPa (at 10 Hz) | [9] |
| Lignin-derivable diacrylate networks | - | Varies | - | Varies with composition | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to characterize the network heterogeneity of acrylate and methacrylate polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure, composition, and dynamics of polymer networks at the atomic level.[11][12][13]
-
Objective: To determine polymer composition, tacticity (stereoregularity), and crosslinking density.[11][14]
-
Methodology:
-
Sample Preparation: For solution-state NMR, the polymer is dissolved in a suitable deuterated solvent. For solid-state NMR (ssNMR), the solid polymer is packed into a rotor.
-
Data Acquisition:
-
¹H NMR: Provides information on the polymer's composition and tacticity.[11]
-
¹³C NMR: Offers detailed insights into the backbone structure, monomer sequencing, and can be used to identify structural isomerization.[11][14][15]
-
Solid-State NMR (CP-MAS): Cross-polarization magic angle spinning is used for insoluble polymers to enhance the signal of low-abundance nuclei like ¹³C, providing information on crystallinity and morphology.[11]
-
-
Data Analysis: The resulting spectra are analyzed to identify characteristic peaks corresponding to different chemical environments within the polymer network. Peak integration can provide quantitative information about the relative amounts of different monomer units or functional groups.
-
Dynamic Mechanical Analysis (DMA)
DMA measures the viscoelastic properties of materials as a function of temperature, time, or frequency when subjected to an oscillatory force.[16]
-
Objective: To determine the glass transition temperature (Tg), storage modulus (E'), loss modulus (E''), and tan delta (δ), which provide insights into the polymer's stiffness, energy dissipation, and damping characteristics.
-
Methodology:
-
Sample Preparation: A sample with defined geometry (e.g., rectangular bar, film) is prepared.
-
Testing Procedure: The sample is clamped in the DMA instrument. A sinusoidal stress is applied, and the resulting strain is measured. The test is typically performed over a range of temperatures at a constant frequency and heating rate (e.g., 3°C/min at 1 Hz).[17]
-
Data Analysis: The storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, are calculated. The glass transition temperature (Tg) is often identified as the peak of the tan δ curve (the ratio of loss modulus to storage modulus).
-
Rheology
Rheological measurements are used to study the flow and deformation of materials, providing information about the formation and structure of polymer networks.
-
Objective: To characterize the viscoelastic properties, determine the gel point, and estimate the crosslinking density of the polymer network.
-
Methodology:
-
Sample Preparation: The liquid monomer mixture or the swollen hydrogel is placed between the plates of a rheometer.
-
Testing Procedure:
-
Oscillatory Measurements: Small amplitude oscillatory shear is applied to determine the storage (G') and loss (G'') moduli as a function of frequency or time. The gel point can be identified as the crossover point where G' = G''.
-
Steady Shear Measurements: The viscosity is measured as a function of shear rate to understand the flow behavior.
-
-
Data Analysis: The evolution of G' and G'' during polymerization provides insights into the network formation. In the rubbery plateau region, the storage modulus is related to the crosslinking density.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the characterization techniques described above.
Caption: Workflow for Dynamic Mechanical Analysis (DMA).
Caption: Workflow for Nuclear Magnetic Resonance (NMR) Spectroscopy.
Conclusion
The choice between acrylate and methacrylate monomers is a critical decision in polymer design, with significant consequences for network heterogeneity and, ultimately, material performance. Methacrylates generally yield stronger, more thermally stable materials with a more uniform network structure due to the steric hindrance of the alpha-methyl group which also makes them less prone to chain-transfer reactions.[2] In contrast, acrylates polymerize faster and can undergo chain transfer to the polymer, leading to more complex, branched network architectures that often result in more flexible materials.[1] A thorough understanding of these differences, supported by the quantitative data and analytical techniques presented in this guide, is essential for researchers and professionals to tailor polymer properties for specific applications in drug development and materials science.
References
- 1. "Contrasting acrylate versus methacrylate crosslinking reactions and th" by Chang Liu, John Tsavalas et al. [dc.engconfintl.org]
- 2. Acrylates vs. Methacrylates: Why MMA Makes Stronger Plastics [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electron-Beam-Initiated Crosslinking of Methacrylated Alginate and Diacrylated Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Engineering lignin-derivable diacrylate networks with tunable architecture and mechanics - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00159A [pubs.rsc.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. imc.cas.cz [imc.cas.cz]
- 13. researchgate.net [researchgate.net]
- 14. eng.uc.edu [eng.uc.edu]
- 15. measurlabs.com [measurlabs.com]
- 16. tainstruments.com [tainstruments.com]
- 17. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1,3-Butanediol diacrylate proper disposal procedures
Proper handling and disposal of 1,3-butanediol diacrylate are critical for ensuring laboratory safety and environmental protection. This substance is a corrosive and toxic chemical that can cause severe skin burns, eye damage, and allergic skin reactions.[1][2][3] Adherence to strict disposal protocols is essential to mitigate these risks.
Immediate Safety and Spill Response
Before handling this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in use. In the event of a spill, immediate and correct action is required to prevent harm and environmental contamination.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles and a face shield.[1]
-
Clothing: Protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[3] If ventilation is inadequate, an appropriate respirator is necessary.
Spill Cleanup Protocol:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wear the appropriate PPE before approaching the spill.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][3]
-
Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][3]
-
Clean the spill area thoroughly with soap and water, and decontaminate all protective equipment before reuse.[1]
-
Prevent the spill from entering drains or waterways.[1] If contamination of drains occurs, notify emergency services immediately.[1]
Logistical and Disposal Plan
The disposal of this compound and its containers must comply with all local, regional, and national regulations.[1][4] Never discharge the chemical into sewers or waterways.[1]
Step-by-Step Disposal Procedures:
For Unused or Waste this compound:
-
Consult Authority: The primary step is to consult your local or regional waste management authority to identify a licensed facility for chemical waste disposal.[1]
-
Preferred Disposal Method: The preferred disposal route is incineration at a licensed facility, which may include burning for heat recovery.[4]
-
Alternative Treatment: If incineration is not available, treatment at an approved facility is an option. This process typically involves neutralization, followed by burial in a landfill specifically licensed to accept chemical waste.[1]
-
Labeling and Storage: While awaiting disposal, store the waste material in a securely sealed and clearly labeled container in a cool, dry, and well-ventilated area.
For Empty Containers:
-
Hazard Warning: Empty containers may still contain hazardous chemical residues and vapors.[1]
-
Do Not Reuse: Do not reuse the container for other products.
-
Decontamination: Decontaminate the container if possible. Observe all label safeguards until the container is cleaned and destroyed.[1]
-
Disposal:
Material Properties and Safety Data
The following table summarizes key quantitative data for this compound, providing essential information for safe handling and storage.
| Property | Value |
| Chemical Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol |
| Appearance | Liquid |
| Density | 1.03 g/mL at 25 °C |
| Flash Point | 93 °C (199.4 °F) - closed cup |
| Storage Class Code | 8A - Combustible corrosive hazardous materials |
| Hazard Statements | H312, H314, H317 (Harmful in contact with skin, Causes severe skin burns and eye damage, May cause an allergic skin reaction) |
Data sourced from Sigma-Aldrich and CymitQuimica Safety Data Sheets.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,3-Butanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 1,3-Butanediol diacrylate (CAS No. 19485-03-1). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Immediate Precautions
This compound is a corrosive liquid that is harmful upon skin contact and can cause severe skin burns, eye damage, and allergic skin reactions.[1][2] It is crucial to avoid all personal contact, including inhalation of vapors.[3][4]
Key Hazards:
-
Skin Corrosion/Irritation [2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the primary defense against exposure. The minimum recommended PPE for handling this compound is outlined below.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile gloves are recommended for handling acrylates).[7] Double gloving may be advisable.[7][8] | Prevents skin contact, which can cause burns, and sensitization.[2] Acrylates can penetrate latex and vinyl gloves.[7][8] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when transferring the chemical.[9] | Protects against splashes that can cause severe eye damage.[2][5][6] |
| Skin and Body Protection | Protective clothing, such as a lab coat. Ensure clothing is laundered separately if it becomes contaminated.[3][2] | Prevents accidental skin exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area.[4][10] A NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used if ventilation is insufficient or during aerosol-generating procedures.[5][9] | Minimizes inhalation of harmful vapors.[3][1] |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's stability.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][9]
-
Avoid direct contact with the substance.[9] Do not allow contaminated clothing to remain in contact with skin.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][9]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Response:
-
Minor Spills: Remove all ignition sources.[4] Absorb the spill with inert material (e.g., sand, earth, or vermiculite) and place it in a suitable, labeled container for disposal.[2]
-
Major Spills: Evacuate the area and move upwind.[4] Alert emergency responders and inform them of the nature and location of the hazard.[2][4]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][11]
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of as hazardous waste. Do not allow the product to enter drains.[12]
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be treated as hazardous waste and disposed of accordingly. Puncture containers to prevent reuse.[4]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 19485-03-1[5][6] |
| Molecular Formula | C₁₀H₁₄O₄[2] |
| Molecular Weight | 198.22 g/mol [6] |
| Density | 1.03 g/mL at 25 °C[5][6] |
| Flash Point | 93 °C (199.4 °F) - closed cup[5][6] |
| Refractive Index | n20/D 1.45[5][6] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Safety Guideline [chemtrack.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 1,3-丁二醇二丙烯酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 98 19485-03-1 [sigmaaldrich.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. hourglass-intl.com [hourglass-intl.com]
- 9. benchchem.com [benchchem.com]
- 10. acmeplastics.com [acmeplastics.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
